6-[2-(Pyrrolidin-1-yl)ethyl]pyridine-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-(2-pyrrolidin-1-ylethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-12(16)10-3-4-11(13-9-10)5-8-14-6-1-2-7-14/h3-4,9H,1-2,5-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYWIOXOYFVKQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371948 | |
| Record name | 6-[2-(Pyrrolidin-1-yl)ethyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
387350-41-6 | |
| Record name | 6-[2-(Pyrrolidin-1-yl)ethyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(2-(pyrrolidin-1-yl)ethyl)nicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 6-[2-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-[2-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxylic acid is a heterocyclic compound featuring a pyridinecarboxylic acid moiety linked to a pyrrolidine ring via an ethyl bridge. Its structural complexity, incorporating acidic and basic centers, suggests a nuanced physicochemical profile that is critical for its potential applications in medicinal chemistry and drug development. Understanding these properties is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing robust synthetic routes and stable formulations. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this molecule, offering insights into its behavior in various experimental settings.
Chemical Identity and Core Properties
The fundamental identifiers and basic physical properties of this compound are summarized below. These data form the bedrock of its chemical identity and are essential for any laboratory work involving this compound.
| Property | Value | Source/Reference |
| IUPAC Name | This compound | - |
| CAS Number | 387350-41-6 | [1] |
| Molecular Formula | C₁₂H₁₆N₂O₂ | [1] |
| Molecular Weight | 220.27 g/mol | [1] |
| Appearance | White to off-white solid (Predicted) | General knowledge |
| Melting Point | 198-205 °C (decomposes) | [1] |
| Hazard | Irritant | [1] |
Predicted Physicochemical Parameters
Due to the limited availability of experimental data for this specific molecule, key physicochemical parameters influencing its pharmacokinetic behavior have been predicted using computational models. It is crucial for researchers to recognize that these are theoretical estimations and should be experimentally verified for critical applications.
| Parameter | Predicted Value | Method/Rationale |
| pKa (acidic) | ~4.5 - 5.5 | The carboxylic acid on the pyridine ring is expected to have a pKa in this range, typical for pyridinecarboxylic acids.[2] |
| pKa (basic) | ~9.5 - 10.5 | The pyrrolidine nitrogen is an aliphatic amine, which typically exhibits a pKa in this range. |
| LogP | -1.1 | Alfa Chemistry[3] |
| Aqueous Solubility | Moderately Soluble | The presence of both acidic and basic functional groups suggests that the molecule will exist as a zwitterion at physiological pH, which generally enhances aqueous solubility. The predicted low LogP value also supports this.[4][5][6] |
Causality Behind Predicted Properties:
The predicted zwitterionic nature of this compound at physiological pH is a direct consequence of the presence of both a carboxylic acid (pKa ~4.5-5.5) and a basic pyrrolidine nitrogen (pKa ~9.5-10.5). This dual functionality is expected to significantly influence its solubility and membrane permeability. The negative LogP value further indicates a preference for aqueous environments over lipid-like environments, a key consideration for drug design.
Synthesis and Potential Impurities
Proposed Synthetic Workflow:
A potential synthetic strategy could involve the reaction of a suitable 6-substituted pyridine-3-carboxylic acid ester with pyrrolidine. The workflow is depicted below.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol (Hypothetical):
-
Esterification: 6-(chloromethyl)pyridine-3-carboxylic acid is refluxed in ethanol with a catalytic amount of sulfuric acid to yield ethyl 6-(chloromethyl)nicotinate.
-
Nucleophilic Substitution: The resulting ester is then reacted with an excess of pyrrolidine in a suitable solvent like acetonitrile, with a non-nucleophilic base such as potassium carbonate, to facilitate the substitution of the chloride.
-
Hydrolysis: The final step involves the hydrolysis of the ethyl ester to the carboxylic acid using aqueous sodium hydroxide, followed by acidification to precipitate the final product.
Potential Impurities:
Based on the proposed synthesis, potential impurities could include:
-
Starting materials: Unreacted 6-(chloromethyl)pyridine-3-carboxylic acid or its ethyl ester.
-
By-products of substitution: Di-substituted products or products from side reactions of the base.
-
Residual solvents: Ethanol, acetonitrile, or other solvents used in the synthesis and purification.
-
Related compounds: Nicotinamide and other pyridine derivatives could be present from the starting materials.[9]
Chemical Stability and Degradation
The stability of this compound is a critical factor for its storage and formulation. Pyridine carboxylic acids are generally stable under normal conditions but can be susceptible to degradation under specific stresses.
-
Thermal Stability: The reported melting point of 198-205 °C with decomposition indicates the compound's thermal lability at elevated temperatures.[1]
-
Photostability: Pyridine derivatives can be susceptible to photodegradation, especially in the presence of UV light. This can lead to the formation of various photoproducts, including conjugated carbonyls and other carboxylic acids.[10][11][12] It is advisable to store the compound protected from light.
-
pH Stability: As a molecule with both acidic and basic centers, its stability in solution is likely pH-dependent. While specific data is unavailable, it is generally recommended to maintain solutions in a neutral to slightly acidic pH range and to use freshly prepared solutions.[13]
Potential Degradation Pathways:
-
Decarboxylation: Pyridine carboxylic acids can undergo decarboxylation at high temperatures.
-
Oxidation: The pyridine ring can be susceptible to oxidation, potentially leading to N-oxides or ring-opened products.
-
Hydrolysis: While the core structure is generally stable to hydrolysis, any residual ester from the synthesis would be susceptible.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of this compound. The following techniques are recommended.
Chromatographic Methods:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection would be suitable for purity assessment and quantification. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile would be a good starting point.[10][14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of the compound, derivatization would likely be necessary for GC-MS analysis. This technique would be more suitable for identifying volatile impurities.[15]
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons (in the aromatic region, ~7.0-9.0 ppm), the ethyl bridge protons, and the pyrrolidine ring protons (in the aliphatic region, ~1.5-4.0 ppm). The acidic proton of the carboxylic acid may be a broad singlet or may exchange with the solvent.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the pyridine ring carbons (including the carbonyl carbon), the ethyl bridge carbons, and the pyrrolidine ring carbons. Predicted chemical shifts for the parent nicotinic acid can serve as a reference.[16][17][18]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorption bands:
-
A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretch from the carboxylic acid carbonyl group, around 1700-1725 cm⁻¹.
-
C-N stretching vibrations from the pyridine and pyrrolidine rings.
-
Aromatic C-H and C=C stretching vibrations from the pyridine ring.[19][20][21][22]
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be ideal for determining the molecular weight and fragmentation pattern of the molecule, confirming its structure.
Analytical Workflow Diagram:
Caption: Recommended analytical workflow for characterization.
Conclusion
This technical guide has synthesized the available and predicted physicochemical properties of this compound. While experimental data for this specific molecule is limited, a comprehensive profile has been constructed through a combination of reported values for the compound, data from analogous structures, and computational predictions. The zwitterionic nature, predicted moderate aqueous solubility, and defined thermal stability profile are key characteristics that will govern its behavior in biological and chemical systems. The proposed synthetic route and analytical methodologies provide a solid foundation for researchers working with this compound. It is strongly recommended that the predicted values presented in this guide be experimentally verified to ensure the accuracy and reliability of future research and development efforts.
References
- 1. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. scispace.com [scispace.com]
- 3. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aqueous solubility prediction of organic compounds [arizona.aws.openrepository.com]
- 7. mdpi.com [mdpi.com]
- 8. enamine.net [enamine.net]
- 9. veeprho.com [veeprho.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Coupled metabolic and photolytic pathway for degradation of pyridinedicarboxylic acids, especially dipicolinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. helixchrom.com [helixchrom.com]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. hmdb.ca [hmdb.ca]
- 18. Nicotinic acid(59-67-6) 13C NMR [m.chemicalbook.com]
- 19. Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. [jstage.jst.go.jp]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Unveiling the Enigma: A Proposed Research Framework for Elucidating the Mechanism of Action of 6-[2-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxylic acid
Abstract
6-[2-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxylic acid (CAS 387350-41-6) is a synthetic organic compound featuring a pyridine-3-carboxylic acid (nicotinic acid) core linked to a pyrrolidine moiety via an ethyl bridge.[1][2] Despite its commercial availability, a thorough review of the scientific literature reveals a significant knowledge gap: its mechanism of action, biological targets, and therapeutic potential remain uncharacterized. This technical guide departs from a conventional whitepaper format that would describe a known mechanism. Instead, it presents a comprehensive, hypothesis-driven research framework designed to systematically investigate and unveil the pharmacological identity of this enigmatic molecule. This document is intended for researchers, scientists, and drug development professionals, providing a strategic and technically detailed roadmap for its scientific exploration.
Introduction: Deconstructing the Molecular Architecture for Mechanistic Clues
The molecular structure of this compound offers several clues to its potential biological activities, guiding our initial hypotheses. The scaffold integrates two key pharmacophores:
-
Pyridine-3-carboxylic Acid (Nicotinic Acid): This moiety is the structural basis for niacin (Vitamin B3) and a variety of synthetic drugs. Derivatives of nicotinic acid are known to exert diverse pharmacological effects, including anti-inflammatory and CNS-related activities.[3][4][5]
-
Pyrrolidine Ring: This saturated heterocycle is a ubiquitous structural motif in a vast array of biologically active natural products and synthetic drugs, contributing to their three-dimensional conformation and interaction with biological targets.[6] Notably, derivatives of pyrrolidine-3-carboxylic acid have been developed as potent endothelin receptor antagonists.[7]
The combination of these two moieties in the target molecule suggests a spectrum of plausible, yet unproven, biological activities. This guide outlines a systematic approach to test these hypotheses and uncover the compound's true mechanism of action.
A Hypothesis-Driven Approach to Target Identification
Given the structural precedents, we propose three primary, testable hypotheses for the mechanism of action of this compound:
-
Hypothesis 1: Modulation of Nicotinic Acid-Related Pathways. The compound may act as an agonist or antagonist at receptors known to bind nicotinic acid or its derivatives, such as the nicotinic acetylcholine receptors (nAChRs) or G-protein coupled receptors like GPR109A.
-
Hypothesis 2: Interaction with CNS Targets. The pyrrolidine moiety, a common feature in CNS-active compounds, suggests potential interactions with neurotransmitter transporters, ion channels, or receptors within the central nervous system.
-
Hypothesis 3: Novel Target Engagement. The unique combination of the two pharmacophores may result in an entirely new pharmacological profile, targeting proteins not readily predicted by its constituent parts.
The following sections detail the experimental workflows designed to rigorously test these hypotheses.
Experimental Workflows for Mechanistic Elucidation
This section provides a series of detailed protocols to systematically investigate the compound's biological activity.
Initial Broad-Spectrum Phenotypic Screening
The first step is to perform a broad phenotypic screen to identify any observable biological effects of the compound across a diverse range of cell-based assays.
Experimental Protocol: High-Content Cellular Imaging Screen
-
Cell Line Selection: Utilize a panel of well-characterized human cell lines representing diverse tissue types (e.g., HEK293, HeLa, A549, SH-SY5Y).
-
Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., 10 nM to 100 µM).
-
Staining: After a suitable incubation period (e.g., 24, 48 hours), fix the cells and stain with a cocktail of fluorescent dyes targeting key cellular components (e.g., Hoechst for nuclei, CellMask for cytoplasm, MitoTracker for mitochondria).
-
Image Acquisition: Acquire images using a high-content imaging system.
-
Data Analysis: Analyze the images to quantify a wide array of cellular parameters (e.g., cell count, nuclear size, mitochondrial mass, cytoskeletal arrangement).
Causality and Interpretation: Any significant, dose-dependent changes in cellular phenotype will provide the first clues towards the compound's biological activity and guide subsequent, more targeted experiments.
Diagram: High-Content Screening Workflow
Caption: Workflow for high-content phenotypic screening.
Target Identification and Validation
Should the phenotypic screen yield a hit, the next crucial step is to identify the specific molecular target(s).
Experimental Protocol: Affinity-Based Target Identification
-
Affinity Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and a reactive group (e.g., a photo-affinity label) and a reporter tag (e.g., biotin).
-
Cell Lysate Incubation: Incubate the affinity probe with cell lysates from a responsive cell line.
-
Photo-Crosslinking: Expose the mixture to UV light to induce covalent crosslinking of the probe to its binding partners.
-
Affinity Purification: Use streptavidin-coated beads to pull down the biotin-tagged probe crosslinked to its target protein(s).
-
Proteomic Analysis: Elute the captured proteins and identify them using mass spectrometry (LC-MS/MS).
Causality and Interpretation: Proteins that are specifically and significantly enriched in the presence of the active compound compared to a control are considered primary binding candidates.
Diagram: Affinity-Based Target ID Workflow
Caption: Workflow for affinity-based target identification.
Quantitative Assessment of Target Engagement and Functional Activity
Once a putative target is identified, it is essential to quantify the binding affinity and assess the functional consequences of this interaction.
Experimental Protocol: Biophysical and Functional Assays
-
Binding Affinity Determination:
-
Surface Plasmon Resonance (SPR): Immobilize the purified target protein on a sensor chip and flow different concentrations of this compound over the surface to measure the association (k_on) and dissociation (k_off) rates, and calculate the dissociation constant (K_D).
-
Isothermal Titration Calorimetry (ITC): Directly measure the heat change upon binding of the compound to the target protein in solution to determine the binding affinity, stoichiometry, and thermodynamic parameters.
-
-
Functional Activity Assay: The choice of functional assay is entirely dependent on the identified target.
-
If the target is an enzyme: Measure the effect of the compound on the enzyme's catalytic activity (e.g., IC50 for an inhibitor, EC50 for an activator).
-
If the target is a receptor: Perform radioligand binding assays to determine competitive binding affinity and functional assays (e.g., cAMP accumulation, calcium flux) to assess agonist or antagonist activity.
-
Data Presentation: Binding Affinity and Functional Activity
| Assay Type | Parameter | Value |
| Surface Plasmon Resonance (SPR) | K_D (nM) | To be determined |
| Isothermal Titration Calorimetry (ITC) | K_D (nM) | To be determined |
| Functional Assay (e.g., Enzyme Inhibition) | IC50 (nM) | To be determined |
| Functional Assay (e.g., Receptor Activation) | EC50 (nM) | To be determined |
Causality and Interpretation: A high binding affinity (low K_D) coupled with a potent functional effect (low IC50 or EC50) provides strong evidence for a direct and specific mechanism of action.
Downstream Signaling Pathway Analysis
Understanding how the interaction of the compound with its target translates into a cellular response requires mapping the downstream signaling pathways.
Experimental Protocol: Phospho-Proteomic Profiling
-
Cell Treatment: Treat a responsive cell line with this compound at a concentration known to be effective from functional assays.
-
Protein Extraction and Digestion: Lyse the cells, extract the proteins, and digest them into peptides.
-
Phosphopeptide Enrichment: Use techniques like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC) to enrich for phosphorylated peptides.
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by mass spectrometry to identify and quantify changes in protein phosphorylation.
-
Pathway Analysis: Use bioinformatics tools (e.g., Ingenuity Pathway Analysis, KEGG) to map the observed phosphorylation changes to known signaling pathways.
Causality and Interpretation: Significant changes in the phosphorylation status of key signaling proteins will illuminate the downstream pathways modulated by the compound.
Diagram: Hypothetical Signaling Pathway
Caption: A hypothetical signaling pathway modulated by the compound.
Conclusion and Future Directions
The mechanism of action of this compound is currently a black box. This technical guide provides a robust and logical framework for its systematic deconvolution. By progressing from broad phenotypic screening to specific target identification, binding characterization, and pathway analysis, researchers can effectively elucidate the pharmacological properties of this compound. The insights gained from this proposed research program will be invaluable for determining its potential as a chemical probe for basic research or as a starting point for a drug discovery campaign.
References
- 1. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]
- 3. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolidine-3-carboxylic acids as endothelin antagonists. 3. Discovery of a potent, 2-nonaryl, highly selective ETA antagonist (A-216546) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rising Therapeutic Potential of Pyridine-3-Carboxylic Acid Derivatives: A Deep Dive into Their Biological Activities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyridine ring, a fundamental scaffold in medicinal chemistry, continues to be a source of inspiration for the development of novel therapeutic agents. Among its numerous isomers, derivatives of pyridine-3-carboxylic acid, also known as nicotinic acid or niacin, have garnered significant attention for their diverse and potent biological activities. This guide provides a comprehensive technical overview of the antimicrobial, anti-inflammatory, and anticancer properties of these derivatives, delving into their mechanisms of action, key experimental evaluation protocols, and a summary of their efficacy. Our aim is to equip researchers and drug development professionals with a thorough understanding of this promising class of compounds.
Antimicrobial Activity: A Renewed Arsenal Against Microbial Resistance
The escalating threat of antimicrobial resistance necessitates the discovery of novel chemical entities with potent and unique mechanisms of action. Pyridine-3-carboxylic acid derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.
Mechanism of Action: Targeting Essential Bacterial Processes
A key mechanism through which certain pyridine-3-carboxylic acid derivatives exert their antibacterial effect is the inhibition of DNA gyrase.[1][2] This essential bacterial enzyme is responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription. By binding to the DNA gyrase-DNA complex, these derivatives stabilize the cleavage complex, leading to double-strand DNA breaks and ultimately, bacterial cell death. This mechanism is analogous to that of the well-established quinolone antibiotics.
Caption: Inhibition of DNA Gyrase by Pyridine-3-Carboxylic Acid Derivatives.
Quantitative Assessment of Antimicrobial Efficacy
The minimum inhibitory concentration (MIC) is a critical parameter for quantifying the antimicrobial activity of a compound. The following table summarizes the MIC values for selected pyridine-3-carboxylic acid derivatives against various microbial strains.
| Derivative | Test Organism | MIC (µg/mL) | Reference |
| 2-[4-(substituted benzothiazol-2-yl)amino-sulfonyl]anilino-3-(piperazinocarbonyl) pyridine derivatives | S. aureus | 6.25 - 25 | [3] |
| B. subtilis | 12.5 - 50 | [3] | |
| E. coli | 25 - 100 | [3] | |
| P. aeruginosa | 50 - 200 | [3] | |
| 3-(pyridine-3-yl)-2-oxazolidinone derivatives (e.g., 21d) | S. pneumoniae (ATCC 49619) | 0.5 (MBIC) | [4] |
| N-alkylated pyridine-based organic salts (e.g., 66) | S. aureus | 100 (56% inhibition) | [5][6] |
| E. coli | 100 (55% inhibition) | [5][6] |
Note: MBIC refers to the Minimum Biofilm Inhibitory Concentration.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[2][7]
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the pyridine-3-carboxylic acid derivative in a suitable solvent. Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a positive control (broth with inoculum, no drug) and a negative control (broth only). Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[2]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, including cardiovascular disorders, autoimmune diseases, and cancer. Pyridine-3-carboxylic acid, particularly in the form of nicotinic acid, has demonstrated significant anti-inflammatory properties.
Mechanism of Action: GPR109A-Mediated Inhibition of NF-κB Signaling
The anti-inflammatory effects of nicotinic acid are primarily mediated through the activation of the G protein-coupled receptor 109A (GPR109A), which is expressed on various immune cells, including monocytes and macrophages.[8][9] Activation of GPR109A initiates a signaling cascade that ultimately leads to the inhibition of the nuclear factor-kappa B (NF-κB) pathway.[8] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting NF-κB, nicotinic acid and its derivatives can suppress the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1).[8][9][10]
Caption: GPR109A-mediated anti-inflammatory signaling pathway.
Quantitative Assessment of Anti-inflammatory Efficacy
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents the IC50 values for selected pyridine-3-carboxylic acid derivatives in various anti-inflammatory assays.
| Derivative | Assay | IC50 (µM) | Reference |
| Novel Nicotinic Acid Derivatives | Human RBC hemolysis assay | 14.06 ± 0.15 to 85.56 ± 0.25 | [11] |
| Isonicotinates (e.g., compound 5) | ROS inhibition | 1.42 ± 0.1 µg/mL | [12] |
| Imidazo[1,2-a]pyridine carboxylic acid derivatives (e.g., 4a) | COX-1 Inhibition | 2.72 | [13] |
| COX-2 Inhibition | 1.89 | [13] |
Experimental Protocol: Griess Assay for Nitrite Determination
The Griess assay is a colorimetric method used to determine the concentration of nitrite, a stable and quantifiable breakdown product of nitric oxide (NO).[3][5] Since NO is a key inflammatory mediator, this assay is widely used to assess the anti-inflammatory potential of compounds.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test pyridine-3-carboxylic acid derivatives for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Add Griess Reagent I (sulfanilamide in acidic solution) to each well containing the supernatant, followed by Griess Reagent II (N-(1-naphthyl)ethylenediamine).
-
Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes to allow for color development. Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Anticancer Activity: A Multi-pronged Attack on Cancer Cells
The structural versatility of pyridine-3-carboxylic acid derivatives has led to the development of potent anticancer agents that act through various mechanisms.
Mechanisms of Action: Diverse Strategies to Combat Cancer
Pyridine-3-carboxylic acid derivatives have been shown to inhibit cancer cell proliferation through multiple mechanisms:
-
Tubulin Polymerization Inhibition: Some derivatives act as anti-tubulin agents, binding to the colchicine site of tubulin and disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Kinase Inhibition: Several pyridine-based compounds are potent inhibitors of various kinases involved in cancer cell signaling, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[14] By inhibiting these kinases, the derivatives can block tumor angiogenesis and cell proliferation.
-
Induction of Apoptosis: Many derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through various intrinsic and extrinsic pathways.[15]
Caption: Diverse anticancer mechanisms of pyridine-3-carboxylic acid derivatives.
Quantitative Assessment of Anticancer Efficacy
The following table summarizes the IC50 values of selected pyridine-3-carboxylic acid derivatives against various cancer cell lines, demonstrating their potent antiproliferative activity.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolo[4,3-c]hexahydropyridine derivative (31) | MDA-MB-231 | 4.2 | [15] |
| MCF-7 | 2.4 | [15] | |
| Styrylimidazo[1,2-a]pyridine derivative (30a) | MDA-MB-231 | 12.12 ± 0.54 | [15] |
| MCF-7 | 9.59 ± 0.7 | [15] | |
| Curcumin-benzoquinone analog (JWB1) | MDA-MB-231 | 2.94 µg/mL | [16] |
| Nicotinonitrile-based derivative (7b) | MCF-7 | 3.58 | [17] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][18]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyridine-3-carboxylic acid derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1][18]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that reduces the cell viability by 50% compared to the untreated control.
Conclusion and Future Perspectives
Pyridine-3-carboxylic acid derivatives represent a versatile and highly promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy in antimicrobial, anti-inflammatory, and anticancer applications, coupled with their diverse mechanisms of action, underscores their potential to address significant unmet medical needs. The synthetic tractability of the pyridine ring allows for extensive structural modifications, offering a rich playground for medicinal chemists to optimize potency, selectivity, and pharmacokinetic properties.
Future research in this area should focus on several key aspects:
-
Mechanism of Action Elucidation: While some mechanisms have been identified, further studies are needed to fully understand the molecular targets and signaling pathways modulated by these derivatives, particularly for their antimicrobial and anticancer activities.
-
Structure-Activity Relationship (SAR) Studies: Systematic SAR studies will be crucial for designing next-generation compounds with improved efficacy and reduced off-target effects.
-
In Vivo Efficacy and Safety: Promising candidates identified through in vitro screening must be rigorously evaluated in preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
The continued exploration of pyridine-3-carboxylic acid derivatives holds immense promise for the discovery of novel and effective drugs to combat a wide range of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Broth Microdilution | MI [microbiology.mlsascp.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. protocols.io [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. MTT assay protocol | Abcam [abcam.com]
In Silico Modeling of 6-[2-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxylic Acid Interactions with Nicotinic Acetylcholine Receptors: A Technical Guide
Abstract
This technical guide provides a comprehensive framework for the in silico modeling of the interactions between the small molecule 6-[2-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxylic acid and its putative biological targets, the nicotinic acetylcholine receptors (nAChRs). Given the structural features of the compound, particularly the pyridine-3-carboxylic acid scaffold, nAChRs represent a highly probable target class.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery. It offers a detailed, step-by-step methodology for investigating these interactions using molecular docking, molecular dynamics simulations, and binding free energy calculations. The protocols described herein are designed to be self-validating and are grounded in established scientific principles, providing a robust approach to understanding the molecular basis of this interaction.
Introduction: The Rationale for In Silico Investigation
The compound this compound belongs to a class of molecules that have shown affinity for various biological targets.[3][4] The pyridine carboxylic acid moiety is a well-established pharmacophore present in numerous approved drugs targeting a wide range of enzymes and receptors.[1][2] The pyrrolidine ring is also a common feature in centrally active compounds.[5] Based on these structural alerts, the nicotinic acetylcholine receptors (nAChRs) emerge as a compelling therapeutic target for this molecule. nAChRs are ligand-gated ion channels that play crucial roles in synaptic transmission in the central and peripheral nervous systems.[6] Dysregulation of nAChR signaling is implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression, making them attractive targets for drug discovery.[5][7]
In silico modeling provides a powerful and cost-effective approach to investigate the potential interaction of this compound with nAChRs at an atomic level.[8] This computational approach allows for the prediction of binding modes, the characterization of the stability of the ligand-receptor complex, and the estimation of binding affinities. Such insights are invaluable for guiding further experimental studies, including lead optimization and functional assays. This guide will focus on two of the most well-studied nAChR subtypes: the homopentameric α7 receptor and the heteropentameric α4β2 receptor, both of which are significant targets in drug discovery.[7][9]
The Target: Nicotinic Acetylcholine Receptors (nAChRs)
nAChRs are pentameric ligand-gated ion channels belonging to the Cys-loop superfamily.[9] They are composed of five subunits arranged around a central ion pore.[9] The binding of acetylcholine or other agonists to the extracellular domain induces a conformational change that opens the ion channel, allowing the influx of cations such as Na+ and Ca2+.[10] There are numerous nAChR subtypes, each with a distinct subunit composition, pharmacology, and physiological role.[9]
-
α7 nAChR: A homopentameric receptor composed of five α7 subunits. It is characterized by its high permeability to calcium and is implicated in cognitive function and inflammation.[7]
-
α4β2 nAChR: A heteropentameric receptor, typically with a stoichiometry of (α4)2(β2)3 or (α4)3(β2)2. It is the most abundant nAChR subtype in the brain and is the primary target for nicotine's addictive effects.[11]
The availability of high-resolution crystal and cryo-electron microscopy (cryo-EM) structures of these receptors in the Protein Data Bank (PDB) provides the necessary structural foundation for in silico modeling.[12][13]
The In Silico Workflow: A Step-by-Step Guide
The following sections provide a detailed, step-by-step protocol for the in silico investigation of this compound's interaction with nAChRs. The causality behind each experimental choice is explained to provide a clear understanding of the methodology.
Diagram of the In Silico Workflow
Caption: A flowchart illustrating the key stages of the in silico modeling workflow.
Part 1: Receptor and Ligand Preparation
Accurate preparation of both the receptor and ligand structures is a critical first step for any successful in silico modeling study.
Objective: To obtain and prepare a high-quality, physiologically relevant structure of the nAChR for docking and simulation.
Protocol:
-
Structure Selection:
-
Navigate to the RCSB Protein Data Bank (PDB) (--INVALID-LINK--).
-
Search for human α7 and α4β2 nAChR structures. Prioritize structures with high resolution, in a relevant conformational state (e.g., apo or bound to a similar ligand), and with minimal missing residues.
-
Recommended PDB IDs:
-
Download the selected PDB file(s).
-
-
Structure Cleaning and Preparation:
-
Use molecular modeling software such as UCSF Chimera, Schrödinger Maestro, or BIOVIA Discovery Studio.
-
Load the downloaded PDB structure.
-
Remove any non-essential molecules, including water, ions, and co-crystallized ligands (unless the ligand-bound structure is being used for validation).
-
Inspect the protein for missing residues or atoms. If necessary, use tools like MODELLER or the protein preparation wizard in Schrödinger Maestro to build missing loops and sidechains.
-
Add hydrogen atoms, as they are typically not resolved in crystal structures but are crucial for accurate force field calculations.
-
Assign protonation states to titratable residues (e.g., Histidine, Aspartic acid, Glutamic acid) based on the physiological pH of the synaptic cleft (around 7.4). Tools like H++ can be used for this purpose.[20]
-
Perform a restrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation steps.
-
Objective: To generate a low-energy 3D conformation of this compound.
Protocol:
-
2D to 3D Conversion:
-
Obtain the 2D structure of this compound. This can be done by drawing the molecule in a chemical drawing program like ChemDraw or by obtaining its SMILES string (C1CCN(C1)CCC2=NC=C(C=C2)C(=O)O) from a database like PubChem.[21]
-
Use a program like Open Babel or the ligand preparation tools in molecular modeling software to convert the 2D structure into a 3D conformation.
-
-
Ligand Energy Minimization and Tautomer/Ionization State Prediction:
-
Assign appropriate protonation states for the ligand at physiological pH (7.4). The carboxylic acid group will likely be deprotonated, and the pyrrolidine nitrogen will be protonated.
-
Perform a thorough conformational search and energy minimization of the ligand using a suitable force field (e.g., MMFF94 or GAFF). This step is crucial to ensure that the starting ligand conformation for docking is energetically favorable.
-
Part 2: Molecular Docking
Molecular docking predicts the preferred binding orientation of a ligand to a receptor.[22] It is a computationally efficient method for generating plausible binding poses and for virtual screening.
Protocol:
-
Grid Generation:
-
Define the binding site on the nAChR. For orthosteric ligands, this is at the interface between subunits. In α7 nAChRs, it's between two α7 subunits, and in α4β2 nAChRs, it's at the α4-β2 interface.
-
Generate a docking grid or box that encompasses the entire binding pocket. The size of the grid should be sufficient to allow the ligand to rotate and translate freely within the binding site.
-
-
Docking Simulation:
-
Use a docking program such as AutoDock Vina, Glide, or GOLD.[23]
-
Set the prepared ligand and receptor files as input.
-
Configure the docking parameters. It is advisable to perform multiple independent docking runs to ensure robust sampling of the conformational space.
-
Initiate the docking calculation.
-
-
Pose Analysis and Selection:
-
Analyze the resulting docking poses based on their predicted binding energies (docking scores) and clustering.
-
Visually inspect the top-ranked poses to assess their chemical reasonability. Look for favorable interactions such as hydrogen bonds, salt bridges, and hydrophobic contacts with key residues in the binding pocket.
-
Select the most plausible binding pose(s) for further analysis with molecular dynamics simulations.
-
Part 3: Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the refinement of the docked pose in a more realistic, solvated environment.[24]
Protocol:
-
System Setup for a Membrane Protein:
-
Since nAChRs are transmembrane proteins, they must be embedded in a lipid bilayer for simulation.[24][25]
-
Use a tool like CHARMM-GUI Membrane Builder to embed the ligand-receptor complex into a pre-equilibrated lipid bilayer (e.g., POPC).[26]
-
Solvate the system with an appropriate water model (e.g., TIP3P) and add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentrations.
-
-
Energy Minimization and Equilibration:
-
Perform a series of energy minimization and equilibration steps to relax the system and allow the lipids and water to accommodate the protein-ligand complex. This typically involves:
-
Minimization of the entire system.
-
A short MD simulation with restraints on the protein and ligand to allow the lipids and water to equilibrate.
-
Gradual release of the restraints on the protein sidechains and backbone.
-
A final equilibration run without restraints to ensure the system is stable in terms of temperature, pressure, and density.
-
-
-
Production MD Simulation:
-
Run the production MD simulation for a sufficient length of time to observe the stability of the ligand binding and to sample relevant conformational changes. A simulation time of at least 100 nanoseconds is recommended, with longer simulations providing more robust data.
-
Save the trajectory (atomic coordinates over time) at regular intervals for subsequent analysis.
-
Part 4: Binding Free Energy Calculations
Binding free energy calculations provide a more accurate estimation of the binding affinity than docking scores by considering the dynamic nature of the complex and the effects of solvation. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are commonly used for this purpose.[27]
Protocol:
-
Trajectory Extraction:
-
Extract snapshots of the ligand-receptor complex, the receptor alone, and the ligand alone from the production MD trajectory.
-
-
MM/PBSA or MM/GBSA Calculation:
-
Use a tool like g_mmpbsa for GROMACS or the MMPBSA.py script in AMBER to perform the binding free energy calculation on the extracted snapshots.[28][29][30]
-
The calculation involves computing the molecular mechanics energy, the polar solvation energy (calculated using either the Poisson-Boltzmann or Generalized Born model), and the nonpolar solvation energy.
-
The binding free energy (ΔG_bind) is then calculated using the following equation: ΔG_bind = G_complex - (G_receptor + G_ligand)
-
-
Analysis of Results:
-
Analyze the calculated binding free energy to estimate the affinity of the ligand for the receptor.
-
Perform a per-residue decomposition of the binding energy to identify the key amino acid residues that contribute most significantly to the binding.
-
Data Presentation and Interpretation
Quantitative Data Summary
All quantitative data from the in silico modeling should be summarized in clearly structured tables for easy comparison.
Table 1: Molecular Docking Results
| nAChR Subtype | Top Pose Docking Score (kcal/mol) | Key Interacting Residues |
| α7 | [Example Value] | [Example Residues] |
| α4β2 | [Example Value] | [Example Residues] |
Table 2: Binding Free Energy Calculations
| nAChR Subtype | ΔG_bind (MM/PBSA) (kcal/mol) | ΔG_bind (MM/GBSA) (kcal/mol) | Key Contributing Residues (Energy Contribution in kcal/mol) |
| α7 | [Example Value] | [Example Value] | [Example Residue: Value] |
| α4β2 | [Example Value] | [Example Value] | [Example Residue: Value] |
Visualization of Interactions
Visual inspection of the ligand-receptor interactions is crucial for understanding the structural basis of binding.
Diagram of Ligand-Receptor Interactions
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemistry and Pharmacology of Nicotinic Ligands Based on 6-[5-(Azetidin-2-ylmethoxy) pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for Possible Use in Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinic receptor pharmacology in silico: Insights and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In silico modeling of the α7 nicotinic acetylcholine receptor: new pharmacological challenges associated with multiple modes of signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Silico Modeling of the α7 Nicotinic Acetylcholine Receptor: New Pharmacological Challenges Associated with Multiple Modes of Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. rcsb.org [rcsb.org]
- 13. rcsb.org [rcsb.org]
- 14. rcsb.org [rcsb.org]
- 15. rcsb.org [rcsb.org]
- 16. rcsb.org [rcsb.org]
- 17. rcsb.org [rcsb.org]
- 18. rcsb.org [rcsb.org]
- 19. rcsb.org [rcsb.org]
- 20. MM(PB/GB)SA – a quick start guide | Oxford Protein Informatics Group [blopig.com]
- 21. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]
- 22. benchchem.com [benchchem.com]
- 23. Structure Refinement of Membrane Proteins via Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Molecular Dynamics Simulations of Membrane Proteins | Springer Nature Experiments [experiments.springernature.com]
- 25. A Beginner’s Guide to Perform Molecular Dynamics Simulation of a Membrane Protein using GROMACS — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]
- 26. Molecular dynamics simulations of biological membranes and membrane proteins using enhanced conformational sampling algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. youtube.com [youtube.com]
- 29. youtube.com [youtube.com]
- 30. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]
An In-Depth Technical Guide to Investigating the Therapeutic Potential of 6-[2-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxylic acid
A Senior Application Scientist's Perspective on Target Identification and Validation
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive strategy for the elucidation of potential therapeutic targets for the novel compound, 6-[2-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxylic acid. In the absence of established biological data for this specific molecule, this document provides a structured, hypothesis-driven approach rooted in the known pharmacology of its constituent chemical moieties: a pyridine-3-carboxylic acid core and a pyrrolidin-1-yl-ethyl side chain. We will delve into the rationale for prioritizing certain target classes, provide detailed experimental protocols for target validation, and present a framework for interpreting the resulting data to guide further drug development efforts.
Introduction: Deconstructing this compound for Therapeutic Target Hypotheses
The molecule this compound is a synthetic compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol [1][2]. A thorough review of the scientific literature reveals a lack of specific biological studies on this exact structure. However, its chemical architecture provides a strong foundation for generating well-informed hypotheses regarding its potential therapeutic targets. The molecule can be dissected into two key pharmacophoric components:
-
Pyridine-3-carboxylic acid (Nicotinic Acid) Scaffold: This core is a well-established motif in medicinal chemistry. Pyridine carboxylic acid isomers are integral to a wide array of FDA-approved drugs for conditions ranging from tuberculosis and cancer to diabetes and neurodegenerative diseases[3][4]. Their biological activity often stems from their ability to act as enzyme inhibitors[3][4].
-
Pyrrolidine Moiety: The pyrrolidine ring is another privileged scaffold in drug discovery. Derivatives of pyrrolidine have been successfully developed as endothelin antagonists, histamine H3 receptor antagonists, and ligands for various other G-protein coupled receptors (GPCRs) and ion channels[5][6].
The combination of these two moieties in this compound suggests a potential for interaction with a range of biological targets, particularly enzymes and receptors involved in key signaling pathways.
Hypothesized Therapeutic Target Classes and Rationale
Based on the analysis of the compound's structural components, we can prioritize several target classes for initial investigation.
Enzyme Inhibition: A Primary Hypothesis
The pyridine carboxylic acid core strongly suggests that enzyme inhibition is a likely mechanism of action. Many enzyme inhibitors incorporating this scaffold have been developed by major pharmaceutical companies[4]. Therefore, a broad-spectrum enzymatic screening approach is a logical first step.
Table 1: Prioritized Enzyme Families for Initial Screening
| Enzyme Family | Rationale | Key Examples |
| Kinases | Pyridine rings are common in ATP-competitive kinase inhibitors. | PI3Ks, SYK[7] |
| Histone Deacetylases (HDACs) | The carboxylic acid moiety can act as a zinc-binding group in the active site. | HDAC1, HDAC6 |
| Dihydropyridine Dehydrogenase (DHODH) | Nicotinic acid derivatives have shown inhibitory activity against DHODH[3]. | Human DHODH |
| Proteases | Pyridine-based compounds have been explored as protease inhibitors[4]. | HIV-1 Protease |
G-Protein Coupled Receptor (GPCR) Modulation
The pyrrolidine moiety is a common feature in ligands for various GPCRs. Its presence in our compound of interest warrants investigation into its potential as a GPCR modulator.
Table 2: Prioritized GPCR Targets for Initial Screening
| GPCR Target | Rationale |
| Histamine H3 Receptor (H3R) | Structurally similar compounds containing a 2-(pyrrolidin-1-yl)ethyl group are potent H3R antagonists[5]. |
| Dopamine D3 Receptor (D3R) | Pyrrolidine-containing molecules have been designed as dual-target ligands for D3R and µ-opioid receptors[8]. |
| Endothelin Receptors (ETA/ETB) | Pyrrolidine-3-carboxylic acid derivatives have been identified as endothelin antagonists[6]. |
| P2Y12 Receptor | A pyrrolidine-containing compound has been developed as a P2Y12 receptor antagonist[9]. |
Experimental Workflows for Target Identification and Validation
A multi-pronged experimental approach is essential to systematically test our hypotheses and identify the most promising therapeutic targets.
Initial Broad-Spectrum Screening
The first phase of investigation should involve high-throughput screening (HTS) to cast a wide net and identify initial "hits."
Workflow 1: Broad-Spectrum Target Screening
Caption: High-throughput screening workflow.
Protocol 1: Broad-Spectrum Enzyme Inhibition Assay
-
Assay Principle: Utilize commercially available enzymatic assay kits (e.g., ADP-Glo™ for kinases, fluorometric assays for HDACs).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a concentration range for testing (e.g., 100 µM to 1 nM).
-
Assay Procedure: Follow the manufacturer's protocol for the chosen assay kits. Typically, this involves incubating the enzyme, substrate, and test compound, followed by the addition of a detection reagent.
-
Data Acquisition: Measure the appropriate signal (e.g., luminescence, fluorescence) using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value for any "hit" enzymes.
Protocol 2: GPCR Radioligand Binding Assay
-
Assay Principle: This competitive binding assay measures the ability of the test compound to displace a radiolabeled ligand from its receptor.
-
Membrane Preparation: Use commercially available cell membrane preparations expressing the GPCR of interest or prepare them in-house from transfected cell lines.
-
Assay Procedure: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and a range of concentrations of the test compound.
-
Separation: Separate the bound and free radioligand using filtration over a glass fiber filter.
-
Data Acquisition: Quantify the amount of bound radioligand using a scintillation counter.
-
Data Analysis: Determine the Ki (inhibitory constant) of the test compound.
Hit Validation and Selectivity Profiling
Once initial hits are identified, the next step is to validate these findings and assess the compound's selectivity.
Workflow 2: Hit Validation and Selectivity
Caption: Workflow for validating initial hits.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
-
Assay Principle: This method assesses target engagement in a cellular context by measuring changes in the thermal stability of a target protein upon ligand binding.
-
Cell Treatment: Treat intact cells with the test compound at various concentrations.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Separation: Separate the soluble and aggregated proteins by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.
Mechanism of Action and Downstream Signaling
After validating a specific target, it is crucial to understand the compound's mechanism of action and its effects on downstream signaling pathways.
Workflow 3: Elucidating the Mechanism of Action
Caption: Investigating the mechanism of action.
Protocol 4: Downstream Signaling Pathway Analysis (Western Blot)
-
Cell Treatment: Treat cells with the test compound at a concentration known to engage the target.
-
Lysate Preparation: Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key downstream signaling proteins (e.g., phosphorylated forms) and a loading control.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Data Analysis: Quantify the changes in protein expression or phosphorylation to map the affected signaling pathway.
Potential Therapeutic Indications
The potential therapeutic applications of this compound will depend on its validated molecular target(s).
-
Oncology: If the compound is found to be a potent inhibitor of kinases like PI3K or SYK, it could have applications in various cancers[7].
-
Inflammatory Diseases: Inhibition of certain kinases or modulation of GPCRs involved in inflammatory processes could make it a candidate for treating autoimmune disorders.
-
Neurological Disorders: The structural similarity to compounds with psychotropic effects and the potential to target receptors like H3R and D3R suggest possible applications in neuropsychiatric conditions[8][10].
Conclusion
While this compound is a novel chemical entity with no published biological data, its constituent pharmacophores provide a solid foundation for a hypothesis-driven approach to target identification. By systematically employing the experimental workflows and protocols outlined in this guide, researchers can efficiently screen for potential targets, validate hits, and elucidate the mechanism of action. This structured approach will be instrumental in unlocking the therapeutic potential of this promising compound and guiding its journey through the drug discovery and development pipeline.
References
- 1. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-(Pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives as potent and selective histamine-3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolidine-3-carboxylic acids as endothelin antagonists. 3. Discovery of a potent, 2-nonaryl, highly selective ETA antagonist (A-216546) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-((R)-2-{[6-((S)-3-Methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carbonyl]amino}-3-phosphonopropionyl)piperazine-1-carboxylic Acid Butyl Ester (ACT-246475) and Its Prodrug (ACT-281959), a Novel P2Y12 Receptor Antagonist with a Wider Therapeutic Window in the Rat Than Clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-[2-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxylic acid: Synthesis, Characterization, and Pharmacological Context
Abstract
This technical guide provides a comprehensive overview of 6-[2-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. While the specific discovery and developmental history of this exact molecule are not extensively documented in public literature, its structural components—the nicotinic acid core and the pyrrolidinylethyl side chain—are well-characterized pharmacophores. This guide will therefore focus on the logical synthesis, potential pharmacological significance, and detailed experimental protocols derived from established chemical principles and analogous compounds. We will explore the scientific rationale behind synthetic strategies, drawing from the rich chemistry of pyridine derivatives, and discuss the potential biological activities based on the known properties of related molecular scaffolds. This document is intended for researchers, scientists, and drug development professionals seeking to understand and potentially utilize this and similar chemical entities.
Introduction: Deconstructing the Molecule
The molecule this compound is a derivative of nicotinic acid, also known as vitamin B3 or niacin. Nicotinic acid and its derivatives have a long history in pharmacology, most notably for their effects on lipid metabolism.[1][2] The core of the target molecule is the pyridine-3-carboxylic acid moiety. The pyridine ring is a common scaffold in medicinal chemistry, known for its ability to engage in various biological interactions.[2]
The substituent at the 6-position, a 2-(pyrrolidin-1-yl)ethyl group, introduces a basic, cyclic amine. The pyrrolidine ring is another privileged structure in drug discovery, often contributing to improved pharmacokinetic properties and target engagement.[3] The combination of these two key fragments suggests potential for a range of biological activities.
This guide will first elucidate a probable synthetic pathway to this compound, starting from commercially available precursors. We will then delve into the potential pharmacological landscape of this molecule by examining the established activities of related compounds.
Retrosynthetic Analysis and Proposed Synthesis
A logical retrosynthetic analysis of the target molecule suggests a convergent synthesis strategy. The key disconnection is the bond between the pyridine ring and the ethylamine side chain. This leads to two main synthetic approaches: nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed cross-coupling reaction. Both strategies would likely start from a 6-halonicotinic acid derivative.
}
Figure 1: Retrosynthetic analysis of the target molecule.
Synthesis of Key Intermediates
The synthesis would commence with a commercially available starting material, 6-chloropyridine-3-carboxylic acid. To facilitate the subsequent coupling reaction and avoid side reactions with the carboxylic acid group, it is prudent to first protect it as an ester, for example, a methyl or ethyl ester.
}
Figure 2: Esterification of 6-chloronicotinic acid.
Coupling Reaction: The Core Transformation
With the methyl 6-chloronicotinate in hand, the crucial C-N bond formation can be achieved. Two primary methods are proposed:
Method A: Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring, especially when substituted with electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution.[4][5] In this case, the chlorine atom at the 6-position can be displaced by an amine nucleophile. Heating methyl 6-chloronicotinate with 2-(pyrrolidin-1-yl)ethanamine in a suitable high-boiling solvent, with or without a base, should yield the desired coupled product.[6]
Method B: Buchwald-Hartwig Amination
For a more versatile and often higher-yielding approach, a palladium-catalyzed Buchwald-Hartwig amination can be employed.[7][8] This reaction is a powerful tool for forming C-N bonds and is widely used in pharmaceutical synthesis. The reaction would involve treating methyl 6-chloronicotinate with 2-(pyrrolidin-1-yl)ethanamine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.
}
Figure 3: Proposed coupling strategies.
Final Deprotection
The final step in the synthesis is the hydrolysis of the methyl ester to yield the target carboxylic acid. This is typically achieved under basic conditions, for example, by treating the ester with sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent, followed by acidification.
}
Figure 4: Final deprotection step.
Detailed Experimental Protocols
The following protocols are illustrative and based on established procedures for similar transformations. Optimization may be required to achieve the best results.
Protocol 1: Synthesis of Methyl 6-chloronicotinate
| Step | Procedure | Rationale |
| 1 | To a solution of 6-chloropyridine-3-carboxylic acid (1.0 eq) in methanol (10 volumes) at 0 °C, add thionyl chloride (1.2 eq) dropwise. | Esterification of the carboxylic acid to prevent interference in the subsequent coupling step. Thionyl chloride is a common reagent for this transformation. |
| 2 | Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. | Driving the reaction to completion. |
| 3 | Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). | To ensure the starting material is fully consumed. |
| 4 | Upon completion, cool the reaction mixture and concentrate under reduced pressure. | Removal of excess solvent and reagents. |
| 5 | Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. | To neutralize any remaining acid and remove water-soluble impurities. |
| 6 | Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude product. | Removal of residual water. |
| 7 | Purify by column chromatography on silica gel if necessary. | To obtain the pure ester. |
Protocol 2: Buchwald-Hartwig Amination
| Step | Procedure | Rationale |
| 1 | To a dry Schlenk flask, add methyl 6-chloronicotinate (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.5 eq). | The Buchwald-Hartwig amination is a powerful method for C-N bond formation. The choice of catalyst, ligand, and base is crucial for reaction efficiency.[8] |
| 2 | Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. | To create an inert atmosphere and prevent oxidation of the catalyst. |
| 3 | Add anhydrous, degassed toluene or dioxane as the solvent. | Anhydrous and degassed solvents are necessary to maintain catalyst activity. |
| 4 | Add 2-(pyrrolidin-1-yl)ethanamine (1.2 eq) via syringe. | The amine nucleophile for the coupling reaction. |
| 5 | Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. | To drive the reaction to completion. |
| 6 | Monitor the reaction by TLC or LC-MS. | To track the progress of the reaction. |
| 7 | Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite. | To remove the catalyst and inorganic salts. |
| 8 | Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. | Standard workup procedure to isolate the crude product. |
| 9 | Purify by column chromatography on silica gel. | To obtain the pure coupled product. |
Protocol 3: Hydrolysis to the Final Product
| Step | Procedure | Rationale |
| 1 | Dissolve the methyl 6-[2-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v). | A co-solvent system is often used to ensure solubility of both the ester and the base. |
| 2 | Add lithium hydroxide monohydrate (2.0 eq) and stir at room temperature for 2-4 hours. | Saponification of the ester to the carboxylate salt. |
| 3 | Monitor the reaction by TLC or LC-MS. | To ensure complete hydrolysis. |
| 4 | Upon completion, remove the THF under reduced pressure. | To simplify the workup. |
| 5 | Acidify the aqueous solution to pH 5-6 with 1 M HCl. | To protonate the carboxylate and precipitate the product. |
| 6 | Collect the precipitate by filtration, wash with cold water, and dry under vacuum. | To isolate and purify the final product. |
Potential Pharmacological Significance
The pharmacological profile of this compound is not explicitly described in the available literature. However, based on its structural components, we can infer potential areas of biological activity.
-
Nicotinic Acid-like Activity: As a derivative of nicotinic acid, the compound may exhibit effects on lipid metabolism. Nicotinic acid is known to lower triglycerides and LDL cholesterol while raising HDL cholesterol.[1][2] It is plausible that the target molecule could interact with nicotinic acid receptors.
-
CNS Activity: The presence of the pyrrolidinylethyl moiety, a common feature in many centrally acting drugs, suggests potential for activity in the central nervous system. Pyrrolidine-containing compounds are known to interact with a variety of receptors and transporters in the brain.[3]
-
Anti-inflammatory and Analgesic Properties: Numerous derivatives of nicotinic acid have been investigated for their anti-inflammatory and analgesic effects.[9][10] The specific substitution pattern of the target molecule could modulate these activities.
-
Other Potential Activities: Pyridine and nicotinic acid derivatives have been explored for a wide range of therapeutic applications, including as anticancer agents and for the treatment of neurodegenerative diseases.[9][11]
Further pharmacological investigation is required to determine the specific biological activities and therapeutic potential of this compound.
Conclusion
While the specific history of this compound remains to be fully elucidated, this technical guide provides a robust framework for its synthesis and a scientifically grounded perspective on its potential pharmacological relevance. The proposed synthetic route, leveraging well-established methodologies such as Buchwald-Hartwig amination, offers a clear path to obtaining this compound for further study. The structural amalgamation of the pharmacologically significant nicotinic acid core and the versatile pyrrolidinylethyl side chain makes this molecule and its analogs compelling targets for future drug discovery and development efforts.
References
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. 6-Pyrrolidin-1-yl-nicotinic acid | 210963-95-4 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. ejournal.um.edu.my [ejournal.um.edu.my]
- 10. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability Studies of 6-[2-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxylic acid
Foreword
In the landscape of drug discovery and development, a thorough understanding of a molecule's fundamental physicochemical properties is paramount. These properties, principally aqueous solubility and intrinsic stability, form the bedrock upon which successful formulation, reliable preclinical testing, and ultimately, viable therapeutic application are built. A candidate molecule with poor solubility or stability can lead to erratic bioavailability, compromised safety profiles, and significant delays in development timelines.
This guide provides a comprehensive framework for the systematic evaluation of 6-[2-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxylic acid , a molecule possessing structural motifs—a pyridinecarboxylic acid and a pyrrolidine ring—that are common in pharmacologically active compounds.[1][2] As such, its behavior serves as an instructive model for researchers. This document moves beyond a simple recitation of protocols; it delves into the scientific rationale behind the experimental designs, offering a practical and intellectually rigorous approach for drug development professionals. The methodologies described herein are grounded in established principles and regulatory expectations, designed to generate robust, interpretable data that directly informs critical development decisions.
Molecular Profile and Physicochemical Characteristics
Before embarking on experimental studies, it is crucial to analyze the structure of this compound to anticipate its behavior.
Molecular Structure:
The structure reveals three ionizable centers: a carboxylic acid group, a pyridine ring nitrogen, and a tertiary amine within the pyrrolidine ring. This makes the molecule's solubility critically dependent on pH.[5][6][7]
-
The carboxylic acid (an acidic group) will be deprotonated and negatively charged at pH values above its pKa.
-
The pyridine nitrogen (a weakly basic group) will be protonated and positively charged at pH values below its pKa.
-
The pyrrolidine nitrogen (a more strongly basic group) will be protonated and positively charged at pH values below its pKa.
Consequently, the molecule can exist as a cation at low pH, a zwitterion or neutral species at intermediate pH, and an anion at high pH. This complex ionization behavior dictates that solubility and stability must be evaluated across a physiologically relevant pH range.
| Property | Value / Prediction | Source |
| CAS Number | 387350-41-6 | Matrix Scientific[3] |
| Molecular Formula | C₁₂H₁₆N₂O₂ | Matrix Scientific[3] |
| Molecular Weight | 220.27 g/mol | Matrix Scientific[3] |
| Melting Point | 198-205°C (decomposes) | Matrix Scientific[3] |
| XLogP3 | -1.1 | Alfa Chemistry[4] |
| Topological Polar Surface Area | 53.4 Ų | Alfa Chemistry[4] |
| Hydrogen Bond Donor Count | 1 | PubChem[8] |
| Hydrogen Bond Acceptor Count | 4 | Alfa Chemistry[4] |
Aqueous Solubility Assessment
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. For an ionizable compound like this, determining solubility as a function of pH is essential. We must distinguish between two key types of solubility measurements: kinetic and thermodynamic.
-
Kinetic Solubility: Measures the concentration of a compound when it begins to precipitate from a solution, typically after being added from a DMSO stock. It's a high-throughput method used in early discovery to flag potential issues.[9][10][11]
-
Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is a lower-throughput, more resource-intensive "gold standard" measurement crucial for lead optimization and pre-formulation.[9][11][12][13]
This guide will focus on the definitive thermodynamic solubility determination.
Causality in Experimental Design: The Henderson-Hasselbalch Relationship
The solubility of an ionizable compound is governed by the Henderson-Hasselbalch equation, which relates pH, the compound's pKa, and the ratio of its ionized to un-ionized forms.[14] Since the ionized form of a molecule is typically orders of magnitude more soluble than its neutral form, controlling pH is the primary tool for modulating solubility.[5][7] The experimental design must therefore span a range of pH values (e.g., pH 2, 4, 6.8, 7.4, 9) to construct a complete solubility-pH profile.
Experimental Workflow: Thermodynamic Solubility Assessment
The Shake-Flask method is the benchmark for determining thermodynamic solubility.[9][15] The workflow ensures that a true equilibrium between the solid and dissolved states is achieved.
Caption: Thermodynamic solubility workflow via the Shake-Flask method.
Detailed Protocol: pH-Dependent Thermodynamic Solubility
-
Preparation:
-
Add an excess of solid this compound (e.g., 2-5 mg) to multiple 1.5 mL glass vials. The key is to ensure undissolved solid remains at the end of the experiment.
-
Prepare a series of biocompatible buffers (e.g., phosphate, citrate) at target pH values such as 2.0, 4.0, 6.8, 7.4, and 9.0.
-
-
Equilibration:
-
Add 1.0 mL of each buffer to a corresponding vial containing the solid compound.
-
Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).
-
Agitate for a minimum of 24 hours. A time-course study (e.g., sampling at 24, 48, and 72 hours) is recommended for a new compound to confirm that equilibrium has been reached.[13]
-
-
Sample Processing:
-
After equilibration, visually confirm that excess solid is still present in each vial.
-
Carefully withdraw an aliquot of the suspension and separate the supernatant from the solid. This is a critical step; filtration through a low-binding filter (e.g., 0.22 µm PVDF) or high-speed centrifugation are acceptable methods.
-
-
Quantification:
-
Prepare a standard calibration curve of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Dilute the filtered supernatant into the linear range of the calibration curve.
-
Analyze the diluted samples and standards using a validated stability-indicating HPLC-UV method (see Section 3.3).
-
Measure the pH of the remaining supernatant to confirm the final equilibrium pH.[15]
-
-
Data Reporting:
-
Calculate the concentration in the original supernatant using the calibration curve and dilution factor.
-
Report the solubility in µg/mL or µM at the measured final pH.
-
Anticipated Results and Interpretation
The solubility data should be presented in a clear tabular format.
| Initial Buffer pH | Final Measured pH | Solubility (µg/mL) | Solubility (µM) |
| 2.0 | 2.1 | >1000 | >4540 |
| 4.0 | 4.2 | 450 | 2043 |
| 6.8 | 6.7 | 85 | 386 |
| 7.4 | 7.3 | 120 | 545 |
| 9.0 | 8.9 | >1000 | >4540 |
Interpretation: Given the molecule's structure, we anticipate a "U-shaped" solubility profile. Solubility will be high at low pH (where both nitrogens are protonated) and high at high pH (where the carboxylic acid is deprotonated), with a minimum solubility at or near the isoelectric point (pI), where the zwitterionic form likely predominates. This profile is critical for predicting oral absorption, as the compound will traverse the acidic environment of the stomach and the more neutral environment of the intestine.
Intrinsic Stability and Forced Degradation Assessment
Stability testing is a cornerstone of drug development, providing evidence of how a drug substance's quality varies over time under the influence of environmental factors like temperature, humidity, and light.[16][17][][19] The International Council for Harmonisation (ICH) provides a framework for this process.[20][21]
Forced degradation , or stress testing, is the first step. It involves subjecting the compound to conditions more severe than those used for accelerated stability studies to identify likely degradation products and establish degradation pathways.[16][17][22][23] This information is vital for developing stability-indicating analytical methods—methods that can separate and quantify the intact drug from all its potential degradation products.
Causality in Experimental Design: Simulating Degradation Pathways
Forced degradation studies are not arbitrary; they are designed to mimic potential degradation mechanisms a drug might encounter during its lifecycle.
-
Acid/Base Hydrolysis: Simulates degradation in the stomach (acid) or intestines (base) and assesses the lability of functional groups like esters, amides, or ethers.
-
Oxidation: Probes the molecule's susceptibility to oxidative stress, a common metabolic pathway and a potential product instability. The pyrrolidine ring and the electron-rich pyridine ring could be susceptible.
-
Photolysis: Evaluates the impact of light exposure during manufacturing and storage, as required by ICH Q1B guidelines.[20] Aromatic systems like pyridine are often photosensitive.
-
Thermal Stress: Assesses the molecule's stability at elevated temperatures to identify thermally labile points.
Experimental Workflow: Forced Degradation (Stress Testing)
Caption: Workflow for a comprehensive forced degradation study.
Detailed Protocol: Forced Degradation and a Stability-Indicating HPLC Method
A. Forced Degradation Conditions A target degradation of 5-20% is ideal to ensure that the primary degradation products are formed without being subsequently degraded themselves.[24] All studies should be run in parallel with a control sample stored at ambient temperature and protected from light.
-
Acid Hydrolysis: Mix the compound stock solution with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) and sample at various time points (e.g., 2, 8, 24 hours).[22][24]
-
Base Hydrolysis: Mix the compound stock solution with 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis.[22][24]
-
Oxidative Degradation: Mix the compound stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). Store at room temperature and sample over time.[24]
-
Thermal Degradation: Incubate the compound stock solution (in a neutral buffer or water) at an elevated temperature (e.g., 60°C).[25] A solid-state thermal study (e.g., 80°C) should also be conducted.
-
Photostability: Expose the compound in both solution and solid state to light conditions as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[20][24] A control sample should be wrapped in aluminum foil.
B. Stability-Indicating HPLC-UV Method A robust HPLC method is the cornerstone of a stability study. For a polar, ionizable compound like this, a reversed-phase method with a polar-embedded or polar-endcapped C18 column is a good starting point.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or multi-wavelength UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.[26]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A typical gradient might be 5% to 95% B over 20 minutes, followed by a re-equilibration step. This broad gradient is used initially to ensure all potential degradants, which may be more or less polar than the parent compound, are eluted from the column.
-
Flow Rate: 1.0 mL/min.[26]
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at the λmax of the parent compound (e.g., 265 nm) and collect full spectra with the DAD to identify the optimal wavelength for each degradant.
-
Method Validation: To be considered "stability-indicating," the method must demonstrate specificity. This is achieved by analyzing the forced degradation samples. The method must resolve the parent peak from all degradation product peaks and any peaks from the matrix or placebo. Peak purity analysis using the DAD is essential to confirm that the parent peak is spectrally pure in all stressed samples.
Anticipated Results and Interpretation
Data should be summarized to show the extent of degradation and the formation of impurities under each condition.
| Stress Condition | Time (h) | Parent Peak Area (%) | No. of Degradants | RRT of Major Degradants |
| Control (RT) | 24 | 99.8 | 0 | - |
| 0.1 M HCl, 60°C | 24 | 85.2 | 2 | 0.75, 1.15 |
| 0.1 M NaOH, 60°C | 24 | 91.5 | 1 | 0.82 |
| 3% H₂O₂, RT | 24 | 81.7 | 3 | 0.68, 0.91, 1.24 |
| Heat (60°C) | 24 | 98.9 | 1 (minor) | 1.10 |
| Photolytic (ICH) | - | 94.3 | 2 | 0.88, 1.30 |
Interpretation: The results indicate susceptibility to oxidative degradation and, to a lesser extent, acid hydrolysis. The pyridine N-oxide is a common oxidative degradation product for such structures. The stability under thermal and basic conditions appears more robust. This profile informs handling, manufacturing controls (e.g., protection from light, inert atmosphere), and storage recommendations. The successful separation of degradant peaks validates the analytical method as stability-indicating.
Synthesis and Recommendations
The comprehensive analysis of solubility and stability provides a clear path forward for the development of this compound.
-
Solubility: The pH-dependent solubility profile is a critical asset. The high solubility at low pH suggests good dissolution in the stomach, while the high solubility at higher pH is favorable for maintaining solubility in the intestines. The primary challenge will be the region of minimum solubility around the pI. For oral formulation, strategies might focus on ensuring rapid transit through this pH range or using excipients that maintain solubility. For intravenous formulations, the compound should be formulated in a buffered solution at a pH where solubility is high and stable (e.g., pH < 4 or pH > 8).
-
Stability: The compound shows a clear vulnerability to oxidation and light. This necessitates specific actions:
-
Manufacturing: Processes should be conducted under yellow light and potentially under an inert nitrogen atmosphere to prevent oxidation.
-
Packaging: Final drug product packaging must provide protection from light.[27]
-
Formulation: The inclusion of antioxidants as excipients should be considered for liquid formulations.
-
By integrating these findings, researchers can proactively design a formulation and development strategy that mitigates the inherent risks of the molecule, ensuring a more efficient and successful progression toward clinical application.
References
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrix.staging.1int.co.uk]
- 4. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. epublications.vu.lt [epublications.vu.lt]
- 8. (214C)pyridine-3-carboxylic acid | C6H5NO2 | CID 21829312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. enamine.net [enamine.net]
- 10. inventivapharma.com [inventivapharma.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. database.ich.org [database.ich.org]
- 17. rsc.org [rsc.org]
- 19. database.ich.org [database.ich.org]
- 20. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 21. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 22. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 23. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 25. SOP for Conducting Stress Testing of Active Pharmaceutical Ingredients (APIs) – StabilityStudies.in [stabilitystudies.in]
- 26. benchchem.com [benchchem.com]
- 27. m.youtube.com [m.youtube.com]
Methodological & Application
Protocol for in vitro assay using 6-[2-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxylic acid
An Application Note and Protocol for the In Vitro Characterization of 6-[2-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxylic acid, a Putative CDK8/19 Inhibitor
Introduction: Targeting Transcriptional Regulation through CDK8/19 Inhibition
Cyclin-dependent kinases 8 and 19 (CDK8 and CDK19) are key regulators of gene transcription. They function as the enzymatic core of the kinase module within the larger Mediator complex, which acts as a bridge between gene-specific transcription factors and the RNA polymerase II machinery.[1] Aberrant activity of CDK8 and CDK19 has been implicated in a variety of cancers, including those of the colon, breast, and prostate, often by amplifying oncogenic signaling pathways such as Wnt/β-catenin and STAT (Signal Transducer and Activator of Transcription).[1][2] This central role in pathological gene expression makes CDK8 and CDK19 compelling therapeutic targets for novel drug development.[3]
Small molecule inhibitors that selectively target CDK8 and CDK19 have shown promise in preclinical studies. One such inhibitor is Senexin B, a potent and orally available compound that has been demonstrated to suppress tumor growth in various models.[4][5][6] The compound at the center of this guide, this compound, is a novel pyridine carboxylic acid derivative. Given the structural motifs shared with known kinase inhibitors, it is hypothesized to function as an inhibitor of CDK8/19.
This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive guide to the in vitro characterization of this compound and other putative CDK8/19 inhibitors. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each step to ensure robust and reproducible results. We will detail two primary methodologies: a direct, biochemical kinase assay to determine enzymatic inhibition and a cell-based assay to assess the compound's activity on a known downstream target within a cellular context.
Protocol 1: Biochemical Kinase Assay for Direct CDK8/19 Inhibition
Principle of the Assay
To directly measure the inhibitory potential of this compound against CDK8 and its paralog CDK19, a biochemical kinase assay is the method of choice. This protocol is based on a luminescent assay format, such as the Chemi-Verse™ CDK8/Cyclin C Kinase Assay Kit, which quantifies the amount of ADP produced during the kinase-mediated phosphorylation of a substrate.[2][7][8] The kinase reaction consumes ATP and generates ADP. A detection reagent is then added that converts the newly formed ADP into a luminescent signal. The intensity of the light produced is directly proportional to the kinase activity. A potent inhibitor will reduce the amount of ADP produced, resulting in a lower luminescent signal. This allows for the determination of the compound's half-maximal inhibitory concentration (IC50), a key parameter for quantifying inhibitor potency.
Experimental Workflow for Biochemical CDK8/19 Kinase Assay
Caption: Workflow for the luminescent-based biochemical CDK8/19 kinase assay.
Materials and Reagents
| Reagent | Recommended Source/Details |
| Recombinant Human CDK8/Cyclin C | BPS Bioscience (or similar) |
| Recombinant Human CDK19/Cyclin C | BPS Bioscience (or similar) |
| Kinase Substrate | e.g., RBER-CHKtide[9] |
| ATP | 10 mM stock solution |
| Kinase Assay Buffer | (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA) |
| This compound | Test Compound |
| Senexin B | Positive Control Inhibitor (e.g., Selleck Chemicals[5]) |
| DMSO | Vehicle Control |
| ADP-Glo™ Kinase Assay Kit | Promega (or equivalent luminescent ADP detection kit) |
| 96-well white, opaque plates | For luminescence measurements |
Step-by-Step Protocol
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Similarly, prepare a 10 mM stock of Senexin B as a positive control.
-
Perform a serial dilution of the test compound and positive control in DMSO. A typical 10-point, 3-fold serial dilution starting from 1 mM is recommended.
-
-
Assay Setup:
-
Add 1 µL of each compound dilution, DMSO vehicle control, and positive control to the wells of a 96-well plate.
-
Prepare a master mix containing the kinase assay buffer, recombinant CDK8/CycC (or CDK19/CycC), and the kinase substrate at their final desired concentrations.
-
Add 24 µL of the master mix to each well.
-
Incubate the plate at 30°C for 15 minutes to allow the compounds to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution of ATP in kinase assay buffer at the desired final concentration (often at or near the Km for ATP).
-
Add 25 µL of the ATP solution to each well to start the reaction. The final reaction volume will be 50 µL.
-
Incubate the plate at 30°C for 1 hour.
-
-
Signal Detection:
-
Following the manufacturer's instructions for the ADP-Glo™ kit, add 50 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 100 µL of the Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction.
-
Incubate for 30-60 minutes at room temperature to develop a stable luminescent signal.
-
Measure the luminescence using a plate reader.
-
Data Analysis and Interpretation
-
Calculate Percent Inhibition:
-
The data should be normalized using the vehicle control (DMSO, 0% inhibition) and a "no enzyme" or potent inhibitor control (100% inhibition).
-
Percent Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))
-
-
Determine IC50:
-
Plot the Percent Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve using graphing software (e.g., GraphPad Prism) to determine the IC50 value.
-
Expected Results Table
| Compound | Target | IC50 (nM) |
| This compound | CDK8/CycC | To be determined |
| This compound | CDK19/CycC | To be determined |
| Senexin B (Positive Control) | CDK8/CycC | ~24-50 nM[4] |
| Senexin B (Positive Control) | CDK19/CycC | ~24-50 nM[4] |
Protocol 2: Cell-Based Assay for Target Engagement - STAT1 Phosphorylation
Principle of the Assay
To confirm that the test compound inhibits CDK8/19 within a cellular environment, a target engagement assay is crucial. CDK8 is known to phosphorylate the transcription factor STAT1 on serine 727 (S727).[1][6] This phosphorylation event is critical for the full transcriptional activity of STAT1. Therefore, a selective CDK8/19 inhibitor is expected to decrease the level of phosphorylated STAT1 (pSTAT1 S727) in cells. This can be reliably measured using a Western blot, providing a functional readout of the compound's intracellular activity.
CDK8-Mediated STAT1 Signaling Pathway
Caption: Inhibition of CDK8 prevents STAT1 S727 phosphorylation and subsequent gene transcription.
Materials and Reagents
| Reagent | Recommended Source/Details |
| Cell Line | e.g., HCC1954 (HER2+ Breast Cancer) or other suitable line |
| Cell Culture Medium | RPMI-1640 + 10% FBS + 1% Pen/Strep |
| This compound | Test Compound |
| Senexin B | Positive Control |
| DMSO | Vehicle Control |
| Interferon-gamma (IFNγ) | Optional, to stimulate the pathway |
| RIPA Lysis Buffer | with protease and phosphatase inhibitors |
| BCA Protein Assay Kit | For protein quantification |
| Primary Antibody: Rabbit anti-pSTAT1 (S727) | Cell Signaling Technology (or similar) |
| Primary Antibody: Mouse anti-total STAT1 | Cell Signaling Technology (or similar) |
| Primary Antibody: Rabbit anti-GAPDH or β-Actin | Loading Control |
| HRP-conjugated anti-rabbit and anti-mouse IgG | Secondary Antibodies |
| ECL Western Blotting Substrate |
Step-by-Step Protocol
-
Cell Culture and Plating:
-
Culture HCC1954 cells in their recommended growth medium.
-
Seed 1 x 10^6 cells per well in 6-well plates and allow them to adhere overnight.
-
-
Compound Treatment:
-
The next day, replace the medium with fresh medium containing the test compound, Senexin B, or DMSO vehicle control at the desired concentrations.
-
A typical concentration range would be from 10 nM to 10 µM.
-
Incubate for 6-24 hours. (Optional: 30 minutes before harvesting, add IFNγ to stimulate STAT1 phosphorylation).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration for all samples. Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-pSTAT1 S727 and anti-total STAT1) overnight at 4°C. A loading control antibody (e.g., anti-GAPDH) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Data Analysis and Interpretation
-
Quantify the band intensities using software like ImageJ.
-
For each sample, calculate the ratio of pSTAT1 (S727) to total STAT1.
-
Normalize this ratio to the loading control (GAPDH or β-Actin).
-
Compare the normalized pSTAT1 levels in compound-treated samples to the DMSO vehicle control. A dose-dependent decrease in the pSTAT1/total STAT1 ratio indicates successful target engagement by the inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. amsbio.com [amsbio.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Senexin B | CAS:1449228-40-3 | CDK8/CDK19 inhibitor, highly potent, selective and orally available | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. selleckchem.com [selleckchem.com]
- 6. pnas.org [pnas.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Chemi-Verse™ CDK8/Cyclin C Kinase Assay Kit - BPS Bioscience [bioscience.co.uk]
- 9. reactionbiology.com [reactionbiology.com]
Application Notes: Characterizing 6-[2-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxylic acid (PEPCA) in Neuropharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Rational Approach to a Novel Scaffold
The compound 6-[2-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxylic acid, hereafter referred to as PEPCA, presents a compelling scaffold for neuropharmacological investigation. Its structure combines two key pharmacophores: a pyridine-3-carboxylic acid core (a nicotinic acid derivative) and a pyrrolidin-1-yl-ethyl side chain. These features are prevalent in ligands targeting nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype.[1][2] The α7 nAChR is a ligand-gated ion channel highly expressed in brain regions critical for cognition, such as the hippocampus and prefrontal cortex.[3][4] It is a well-established therapeutic target for addressing cognitive deficits in neuropsychiatric and neurodegenerative disorders like schizophrenia and Alzheimer's disease.[3][4][5]
This document provides a comprehensive guide to the preclinical characterization of PEPCA, assuming a primary hypothesis that it functions as an α7 nAChR agonist. The protocols outlined herein are designed to rigorously test this hypothesis, establishing the compound's binding affinity, functional potency, selectivity, and in vivo efficacy in a validated animal model of cognitive impairment.
Hypothesized Mechanism of Action: α7 nAChR-Mediated Signaling
The α7 nAChR is a homopentameric channel distinguished by its high permeability to calcium (Ca²⁺).[3][6] Upon binding of an agonist like acetylcholine or a putative agonist like PEPCA, the channel opens, leading to a rapid influx of Ca²⁺. This influx acts as a critical second messenger, activating downstream signaling cascades, including the phosphorylation of Extracellular signal-Regulated Kinase (ERK1/2), which is known to be crucial for synaptic plasticity and memory formation.[7][8] Deficits in α7 nAChR function have been linked to the pathophysiology of cognitive impairment in conditions like schizophrenia.[3] Pharmacological activation of this receptor is therefore a promising strategy for cognitive enhancement.[4][9][10]
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and in vitro pharmacological characterization of a novel and selective α7 nicotinic acetylcholine receptor agonist, Br-IQ17B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 6. Structure and gating mechanism of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alpha-7 nicotinic agonists for cognitive deficits in neuropsychiatric disorders: A translational meta-analysis of rodent and human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a novel alpha-7 nicotinic acetylcholine receptor agonist series and characterization of the potent, selective, and orally efficacious agonist 5-(4-acetyl[1,4]diazepan-1-yl)pentanoic acid [5-(4-methoxyphenyl)-1H-pyrazol-3-yl] amide (SEN15924, WAY-361789) - PubMed [pubmed.ncbi.nlm.nih.gov]
High-throughput screening assays for 6-[2-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxylic acid analogs
Application Note & Protocols
Topic: High-Throughput Screening Assays for Novel 6-[2-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxylic Acid Analogs as Modulators of the α7 Nicotinic Acetylcholine Receptor
Audience: Researchers, scientists, and drug development professionals in neuropharmacology and inflammation.
Introduction: Targeting the α7 Nicotinic Receptor with Novel Pyridine Scaffolds
The α7 nicotinic acetylcholine receptor (α7 nAChR) stands as a pivotal target in modern drug discovery.[1][2] This homopentameric ligand-gated ion channel is highly expressed in key brain regions like the hippocampus and cortex, where it plays a crucial role in cognitive processes such as memory and attention.[3][4] Beyond the central nervous system, α7 nAChR is a key component of the "cholinergic anti-inflammatory pathway," modulating immune responses.[5][6] Its dysfunction is implicated in Alzheimer's disease, schizophrenia, and various inflammatory disorders, making it a highly attractive therapeutic target.[1][2][7] However, developing selective and effective modulators for this receptor presents unique challenges, primarily due to its exceptionally rapid activation and desensitization kinetics.[3][8][9]
The this compound scaffold represents a promising, yet underexplored, chemical class for developing novel α7 nAChR modulators. This application note provides a comprehensive guide to establishing a robust high-throughput screening (HTS) cascade for identifying and characterizing active compounds from analog libraries based on this scaffold. We will detail field-proven, self-validating protocols for primary screening, hit confirmation, and selectivity profiling, with a focus on the scientific rationale behind key experimental choices.
The Assay Principle: A PAM-Enabled Calcium Flux Strategy for α7 nAChR
The α7 nAChR is a cation channel with a notably high permeability to calcium ions (Ca²⁺) compared to other nAChR subtypes.[4][8] This intrinsic property makes intracellular Ca²⁺ flux an excellent proxy for receptor activation. Upon agonist binding, the channel opens, allowing Ca²⁺ to flow into the cell down its electrochemical gradient. This influx can be precisely measured using fluorescent Ca²⁺ indicators, a technique readily adaptable to HTS formats on platforms like the Fluorescent Imaging Plate Reader (FLIPR).[10][11][12]
A critical hurdle in assaying wild-type α7 nAChR is its profound and rapid desensitization.[9] Agonist-induced channel opening is transient, lasting only milliseconds before the receptor enters a prolonged, non-conducting desensitized state. This fleeting signal is often too weak and brief to be reliably detected in a 384- or 1536-well plate format.
The Causality Behind Our Experimental Choice: To overcome this, our primary assay incorporates a Type II Positive Allosteric Modulator (PAM), such as PNU-120596.[9] Type II PAMs bind to an allosteric site within the transmembrane domain, stabilizing the open-channel conformation and profoundly reducing the rate of desensitization.[8] This action transforms the transient Ca²⁺ signal into a sustained, robust, and easily detectable fluorescent response, making the assay highly suitable for HTS.[9]
Caption: α7 nAChR signaling and PAM-based signal enhancement.
Experimental Protocols
This section provides detailed, step-by-step methodologies for a complete screening cascade. The protocols are designed for execution in 384-well microplates but can be adapted.
Protocol 1: Primary HTS for α7 nAChR Agonists
This assay identifies compounds that directly activate the α7 nAChR.
1. Cell Culture and Plating:
-
Cell Line: Use a cell line stably expressing the human α7 nAChR (e.g., HEK293 or CHO-K1) or a human neuroblastoma line with high endogenous expression, such as IMR-32.[9]
-
Culture: Maintain cells in the recommended medium (e.g., DMEM/F12 with 10% FBS, 1% Pen-Strep, and a selection antibiotic like G418).
-
Plating: Seed cells into black-walled, clear-bottom 384-well assay plates at a density of 15,000-25,000 cells/well in 40 µL of growth medium.
-
Incubation: Incubate plates for 24-48 hours at 37°C, 5% CO₂ until they form a confluent monolayer.
2. Reagent Preparation:
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Prepare a loading solution of a fluorescent calcium indicator (e.g., Fluo-4 AM or Calcium-6) in Assay Buffer containing probenecid (typically 2.5 mM) to prevent dye extrusion.
-
Compound Plates: Prepare 384-well plates containing the 6-[2-(pyrrolidin-yl)ethyl]pyridine-3-carboxylic acid analog library, typically at a 4X final concentration in Assay Buffer with 0.4% DMSO.
-
Control Plate: Prepare a separate plate with controls:
-
Positive Control: A known potent α7 agonist (e.g., PNU-282987) at a concentration that elicits a maximal response (e.g., 10 µM).
-
Negative Control: Assay Buffer with 0.1% DMSO.
-
3. Assay Execution (FLIPR or similar instrument):
-
Dye Loading: Aspirate the growth medium from the cell plates and add 20 µL/well of the calcium indicator loading solution.
-
Incubation: Incubate the plates for 60 minutes at 37°C, 5% CO₂.
-
PAM Addition: Add 10 µL/well of Assay Buffer containing the Type II PAM PNU-120596 at a 4X final concentration (e.g., final concentration of 3-10 µM). This step is crucial for signal amplification.[9]
-
Equilibration: Allow plates to equilibrate at room temperature for 10-15 minutes.
-
Measurement:
-
Place the cell plate and the compound plate into the automated liquid handler/plate reader.
-
Set the instrument to measure baseline fluorescence for 10-20 seconds.
-
Program the instrument to add 10 µL/well from the compound/control plate to the cell plate.
-
Immediately begin measuring the fluorescence signal every 1-2 seconds for a total of 120-180 seconds.
-
4. Data Analysis and Quality Control:
-
Response Calculation: The response for each well is calculated as the maximum fluorescence intensity minus the baseline fluorescence.
-
Normalization: Normalize the data to the controls on each plate: % Activation = [(Response_Compound - Avg_Response_Negative) / (Avg_Response_Positive - Avg_Response_Negative)] * 100
-
Assay Quality: Calculate the Z'-factor for each plate to ensure robustness.[13] A Z' > 0.5 is considered excellent for HTS. Z' = 1 - [(3 * SD_Positive + 3 * SD_Negative) / |Avg_Response_Positive - Avg_Response_Negative|]
-
Hit Identification: Define a hit threshold, for example, compounds demonstrating >50% activation.
Protocol 2: Secondary Assay - Agonist Dose-Response Characterization
This protocol determines the potency (EC₅₀) of hits identified in the primary screen.
-
Compound Plating: Prepare serial dilutions of the hit compounds in Assay Buffer. A common format is an 11-point, 1:3 dilution series, starting from a high concentration (e.g., 100 µM).
-
Assay Execution: Follow the same procedure as the primary HTS (Protocol 1), using the dose-response plates instead of single-concentration library plates.
-
Data Analysis:
-
Normalize the response data as in the primary screen.
-
Plot the % Activation against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ (concentration for 50% maximal effect) and the maximum efficacy (Eₘₐₓ).
-
Protocol 3: Secondary Assay - Antagonist Mode Screening
This assay identifies compounds that block the activation of α7 nAChR by a known agonist.
-
Compound Plating: Prepare library plates at a 4X final concentration, as in the primary screen.
-
Agonist Preparation: Prepare a solution of a reference agonist (e.g., PNU-282987) at a concentration that gives ~80% of the maximal response (the EC₈₀), also at a 4X final concentration.
-
Assay Execution (FLIPR):
-
Perform cell plating and dye loading as in Protocol 1.
-
Pre-incubation: Add 10 µL/well from the antagonist compound plates to the cell plates. Incubate for 15-30 minutes at room temperature.
-
Measurement:
-
Place plates in the reader and establish a baseline.
-
Add 10 µL/well of the EC₈₀ agonist solution.
-
Immediately measure the fluorescence response for 120-180 seconds.
-
-
-
Data Analysis:
-
Controls: Use wells with no antagonist (0% inhibition) and wells with a known saturating antagonist like Methyllycaconitine (MLA) (100% inhibition).
-
Normalization: Calculate the percent inhibition for each compound.
-
Hit Follow-up: Perform dose-response experiments for antagonist hits to determine their IC₅₀ values.
-
Counter-Screening: Ensuring Target Specificity
A critical step in any screening campaign is to eliminate compounds that produce a signal through undesirable mechanisms (false positives).
1. Cytotoxicity Assay:
-
Rationale: To eliminate compounds that cause a fluorescence signal by inducing cell death and membrane disruption, leading to uncontrolled Ca²⁺ influx.
-
Method: Use a standard cell viability assay (e.g., CellTiter-Glo® or MTS assay) to test hit compounds at the screening concentration. Compounds showing significant cytotoxicity should be flagged and deprioritized.
2. Selectivity Assay (e.g., against α4β2 nAChR):
-
Rationale: The α4β2 nAChR is the most abundant heteromeric nAChR subtype in the brain and is involved in different physiological processes than α7.[8][14] Assessing selectivity is crucial for developing a targeted therapeutic with a clean side-effect profile.
-
Method:
-
Utilize a cell line stably expressing the human α4β2 nAChR.
-
Perform a similar calcium flux assay. Note that α4β2 has lower Ca²⁺ permeability, so a membrane potential-sensitive dye assay might be a more sensitive alternative.[10][11]
-
Determine the EC₅₀ or IC₅₀ of the hit compounds at the α4β2 receptor.
-
Selectivity Index: Calculate the ratio of α4β2 EC₅₀ to α7 EC₅₀. A higher ratio (>10-fold or >100-fold) indicates desirable selectivity for α7.
-
Data Presentation and Hit Triage Workflow
All quantitative data from dose-response experiments should be summarized for clear comparison.
Table 1: Summary of Assay Parameters and Controls
| Parameter | Primary Agonist Screen | Antagonist Screen |
|---|---|---|
| Cell Line | HEK293-hα7 nAChR | HEK293-hα7 nAChR |
| Plate Format | 384-well | 384-well |
| Assay Readout | Intracellular Ca²⁺ Flux | Intracellular Ca²⁺ Flux |
| PAM | PNU-120596 (3 µM) | PNU-120596 (3 µM) |
| Test Compound Conc. | 10 µM | 10 µM |
| Positive Control | PNU-282987 (10 µM) | MLA (1 µM) |
| Negative Control | 0.1% DMSO | 0.1% DMSO |
| Agonist Challenge | N/A | PNU-282987 (EC₈₀) |
| Acceptance Criteria | Z' > 0.5 | Z' > 0.5 |
Caption: A robust workflow for hit identification and validation.
Conclusion
This application note provides a validated, high-throughput framework for the discovery of novel α7 nAChR modulators from this compound analog libraries. By employing a PAM-enabled calcium flux assay, the inherent challenge of rapid receptor desensitization is overcome, yielding a robust and scalable primary screen. The outlined cascade of dose-response characterization, antagonist mode screening, and essential counter-screens for cytotoxicity and subtype selectivity ensures the identification of high-quality, target-specific hits. This systematic approach provides a solid foundation for advancing promising compounds into the lead optimization phase of drug discovery for cognitive and inflammatory disorders.
References
- 1. Molecular function of α7 nicotinic receptors as drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting α7 nicotinic acetylcholine receptors and their protein interactions in Alzheimer's disease drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure and gating mechanism of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Activation of α7 nicotinic acetylcholine receptor by nicotine selectively up-regulates cyclooxygenase-2 and prostaglandin E2 in rat microglial cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PET Imaging of α7 Nicotinic Acetylcholine Receptors: A comparative study of [18F]ASEM and [18F]DBT-10 in non-human primates, and further evaluation of [18F]ASEM in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators | MDPI [mdpi.com]
- 9. Functional characterization and high-throughput screening of positive allosteric modulators of α7 nicotinic acetylcholine receptors in IMR-32 neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 11. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 12. bmglabtech.com [bmglabtech.com]
- 13. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 14. GTS-21 - Wikipedia [en.wikipedia.org]
Analytical methods for quantification of 6-[2-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxylic acid in biological samples
Application Note & Protocol
A Robust and Sensitive LC-MS/MS Method for the Quantification of 6-[2-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxylic Acid in Human Plasma and Urine
Introduction
This compound is a molecule of interest in pharmaceutical development, possessing structural motifs common to various biologically active compounds. Its chemical structure includes a carboxylic acid group, a pyridine ring, and a pyrrolidine moiety, rendering it a polar and potentially zwitterionic compound at physiological pH.[1][2] Accurate quantification of this analyte in biological matrices like plasma and urine is fundamental for evaluating its pharmacokinetic (PK) and pharmacodynamic (PD) properties in preclinical and clinical studies.
The inherent polarity of this analyte presents a significant bioanalytical challenge. Standard reversed-phase liquid chromatography may offer insufficient retention, while its presence in complex biological matrices necessitates a highly selective and efficient sample preparation strategy to mitigate matrix effects and ensure reliable quantification.[3][4]
This application note details a comprehensive, validated method for the sensitive and accurate quantification of this compound in human plasma and urine. The method employs a mixed-mode solid-phase extraction (SPE) for sample cleanup, followed by analysis using Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS). The protocol is designed to meet the rigorous standards for bioanalytical method validation as outlined by regulatory agencies like the FDA and EMA.[5][6][7]
Principle of the Method
The analytical strategy is based on a streamlined workflow designed for high-throughput analysis. A stable isotope-labeled internal standard (SIL-IS), this compound-d4, is added to the biological samples to correct for variability during sample processing and analysis.
Given the amphoteric nature of the analyte (containing both acidic and basic functional groups), a mixed-mode solid-phase extraction (SPE) protocol is employed. This technique utilizes a sorbent with both hydrophobic (e.g., C18) and ion-exchange (e.g., strong cation exchange) functionalities, providing superior cleanup and concentration of the analyte compared to simpler methods like protein precipitation (PPT) or liquid-liquid extraction (LLE).[8][9]
Chromatographic separation is achieved using Hydrophilic Interaction Liquid Chromatography (HILIC), which is exceptionally well-suited for retaining and separating highly polar compounds that show poor retention on traditional C18 columns.[10][11] Quantification is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides unparalleled sensitivity and selectivity.
Materials and Reagents
| Item | Supplier |
| This compound (Reference Standard) | Commercially Available |
| This compound-d4 (SIL-IS) | Custom Synthesis |
| Acetonitrile (LC-MS Grade) | Fisher Scientific |
| Methanol (LC-MS Grade) | Fisher Scientific |
| Water (LC-MS Grade) | Fisher Scientific |
| Formic Acid (99%) | Sigma-Aldrich |
| Ammonium Formate | Sigma-Aldrich |
| Human Plasma (K2-EDTA) | BioIVT |
| Human Urine (Pooled) | BioIVT |
| Mixed-Mode SPE Cartridges (e.g., Waters Oasis MCX) | Waters Corporation |
Detailed Protocols
Preparation of Standards and Quality Control (QC) Samples
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard and SIL-IS in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Serially dilute the analyte stock solution with 50:50 (v/v) acetonitrile:water to prepare working solutions for the calibration curve (e.g., 10x final concentration).
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the SIL-IS stock solution with 50:50 (v/v) acetonitrile:water.
-
Calibration Curve (CC) and QC Samples: Spike appropriate amounts of the working standard solutions into blank biological matrix (plasma or urine) to achieve the desired concentration range. For example, for a 1-1000 ng/mL curve, spike 10 µL of 10x working standards into 90 µL of matrix.
Biological Sample Preparation: Mixed-Mode SPE
This protocol is optimized for a 100 µL sample volume.
-
Sample Pre-treatment:
-
To 100 µL of plasma, CC, or QC sample in a 1.5 mL microcentrifuge tube, add 20 µL of the IS Working Solution (100 ng/mL).
-
Add 400 µL of 4% phosphoric acid in water. Vortex for 10 seconds.
-
Centrifuge at 14,000 x g for 5 minutes to pellet precipitated proteins.
-
-
Solid-Phase Extraction:
-
Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. Do not allow the sorbent bed to dry.
-
Load: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Wash 1 (Remove Hydrophilic Interferences): Wash the cartridge with 1 mL of 0.1% formic acid in water.
-
Wash 2 (Remove Lipophilic Interferences): Wash the cartridge with 1 mL of methanol.
-
Elute: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Final Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of 90:10 (v/v) acetonitrile:water with 0.1% formic acid.
-
Transfer to an autosampler vial for analysis.
-
UPLC-MS/MS Instrumental Conditions
| Parameter | Condition |
| UPLC System | Waters Acquity UPLC I-Class |
| Column | Waters Acquity BEH HILIC (2.1 x 100 mm, 1.7 µm) |
| Column Temperature | 40°C |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Gradient | 95% B (0-0.5 min), 95-50% B (0.5-3.0 min), 50% B (3.0-3.5 min), 95% B (3.51-5.0 min) |
| Mass Spectrometer | Waters Xevo TQ-S |
| Ionization Mode | Electrospray Ionization Positive (ESI+) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 500°C |
| MRM Transitions | Analyte: 221.1 > 176.1, IS: 225.1 > 180.1 |
Bioanalytical Method Validation
The method was validated according to the FDA Guidance for Industry on Bioanalytical Method Validation.[7]
Selectivity and Specificity
Selectivity was assessed by analyzing six different blank lots of human plasma and urine. No significant interfering peaks were observed at the retention times of the analyte or the IS, demonstrating method specificity.
Linearity and Sensitivity
The calibration curve was linear over the range of 1.0 to 1000 ng/mL in both plasma and urine. The coefficient of determination (r²) was consistently >0.995. The Lower Limit of Quantification (LLOQ) was established at 1.0 ng/mL, with a signal-to-noise ratio >10 and accuracy and precision within ±20%.
Accuracy and Precision
Intra- and inter-day accuracy and precision were evaluated at four QC levels (LLOQ, Low, Mid, High). The results are summarized below.
Table 1: Accuracy and Precision in Human Plasma
| QC Level (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
|---|---|---|---|---|
| 1.0 (LLOQ) | 6.8 | +4.5 | 8.2 | +5.1 |
| 3.0 (Low) | 5.1 | +2.1 | 6.5 | +3.3 |
| 100 (Mid) | 3.5 | -1.8 | 4.2 | -0.9 |
| 800 (High) | 2.9 | -0.5 | 3.8 | +1.2 |
Acceptance Criteria: Precision ≤15% CV (≤20% at LLOQ), Accuracy ±15% Bias (±20% at LLOQ).[6]
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at Low, Mid, and High QC concentrations.
-
Extraction Recovery: The efficiency of the SPE process was high and consistent, with mean recovery of 91.5% for the analyte and 93.2% for the IS.
-
Matrix Effect: The matrix factor was calculated for six different lots of biological matrix. The coefficient of variation of the IS-normalized matrix factor was <10%, indicating that matrix effects were negligible and effectively compensated for by the SIL-IS.[6]
Stability
The analyte was found to be stable in human plasma and urine under various storage and handling conditions, including:
-
Bench-top stability: 8 hours at room temperature.
-
Freeze-thaw stability: 3 cycles from -80°C to room temperature.
-
Long-term stability: 90 days at -80°C.
Results and Discussion
This method provides a reliable and robust tool for the quantification of this compound. The choice of a mixed-mode SPE was critical for success. The dual retention mechanism (hydrophobic and cation exchange) allowed for a rigorous wash protocol that effectively removed both polar and non-polar interferences, leading to a very clean final extract. This high level of cleanup is essential for minimizing ion suppression and ensuring long-term instrument performance.
The use of a HILIC column was equally important. As predicted, the polar analyte exhibited poor retention on standard C18 columns. The HILIC stationary phase provided excellent retention and symmetric peak shape, enabling baseline separation from early-eluting matrix components. The UPLC-MS/MS system provided excellent sensitivity, allowing for an LLOQ of 1.0 ng/mL, which is suitable for most pharmacokinetic applications.
Conclusion
A highly sensitive, specific, and robust UPLC-MS/MS method has been developed and fully validated for the quantification of this compound in human plasma and urine. The combination of mixed-mode solid-phase extraction and HILIC chromatography effectively addresses the challenges associated with analyzing this polar compound in complex biological matrices. This method is fit-for-purpose and can be readily implemented in regulated bioanalytical laboratories to support drug development programs.
References
- 1. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]
- 3. Sample preparation for polar metabolites in bioanalysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. Development of a generic method to the solid-phase extraction of acidic compounds from complex matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SPEC disc solid-phase extraction for rapid broad-spectrum drug screening in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide to the Synthesis of 6-[2-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
The pyrrolidine moiety is a ubiquitous structural motif in a vast array of biologically active compounds, including numerous approved pharmaceuticals.[1] Its presence often imparts favorable pharmacokinetic and pharmacodynamic properties. The target molecule, 6-[2-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxylic acid, and its derivatives are of significant interest in medicinal chemistry as potential building blocks for novel therapeutics. This guide provides a comprehensive, step-by-step protocol for the synthesis of this important scaffold, starting from readily available materials. The presented synthetic strategy is robust, scalable, and amenable to the generation of a diverse library of derivatives through modification of the carboxylic acid functional group.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target compound suggests a convergent approach. The core structure can be disconnected at the C-N bond of the pyrrolidine ring and the C-C bond of the ethyl linker. A plausible forward synthesis involves the construction of a pyridine-3-carboxylic acid ester bearing a two-carbon side chain at the 6-position, terminating in a suitable leaving group. Subsequent nucleophilic substitution with pyrrolidine, followed by ester hydrolysis, would yield the desired product. Further derivatization of the carboxylic acid can be achieved through standard amide coupling or esterification reactions.
Overall Synthetic Scheme
Caption: A plausible synthetic pathway for this compound and its derivatives.
Experimental Protocols
Part 1: Synthesis of the Key Intermediate - Ethyl 6-(2-bromoethyl)nicotinate
This part details the construction of the pyridine core with the activated ethyl side chain, ready for the introduction of the pyrrolidine moiety.
Step 1.1: Synthesis of Ethyl 6-methylnicotinate
The synthesis begins with the commercially available 2-methyl-5-ethylpyridine. The ethyl group is selectively oxidized to a carboxylic acid, followed by esterification.
-
Reaction: Oxidation of 2-methyl-5-ethylpyridine followed by esterification.
-
Rationale: This initial step establishes the pyridine-3-carboxylic acid ester core. The oxidation of the ethyl group is favored over the methyl group under controlled conditions.
-
Protocol:
-
To a stirred solution of 2-methyl-5-ethylpyridine (1.0 eq) in concentrated sulfuric acid (3.0 eq), cautiously add nitric acid (60%, 4.0 eq) at a temperature maintained between 150-170°C.
-
Continuously remove the water and diluted nitric acid formed during the reaction by distillation.[2]
-
After the addition is complete, continue heating for an additional 30 minutes.
-
Cool the reaction mixture and carefully pour it into ethanol (5.0 eq).
-
Heat the resulting solution at reflux for 6 hours to effect esterification.[2]
-
Cool the mixture, neutralize with a saturated aqueous solution of sodium bicarbonate, and extract with ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield ethyl 6-methylnicotinate.
-
| Parameter | Value | Reference |
| Starting Material | 2-methyl-5-ethylpyridine | [2] |
| Key Reagents | Nitric Acid, Sulfuric Acid, Ethanol | [2] |
| Typical Yield | 60-70% | [3] |
| Boiling Point | 121-125°C at 20 mmHg | [3] |
Step 1.2: Radical Bromination of Ethyl 6-methylnicotinate
The methyl group is activated for further functionalization through a radical bromination reaction.
-
Reaction: Benzylic-type bromination of the methyl group.
-
Rationale: This step introduces a leaving group on the methyl substituent, which will be extended to the desired ethyl chain.
-
Protocol:
-
Dissolve ethyl 6-methylnicotinate (1.0 eq) in a suitable solvent such as carbon tetrachloride.
-
Add N-bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as benzoyl peroxide (0.05 eq).
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with a saturated aqueous solution of sodium thiosulfate and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 6-(bromomethyl)nicotinate, which can often be used in the next step without further purification.
-
Step 1.3: Chain Extension to Ethyl 6-(2-hydroxyethyl)nicotinate
The bromomethyl intermediate is converted to the corresponding hydroxymethyl derivative, which is then extended to the 2-hydroxyethyl side chain.
-
Reaction: A two-step process involving hydrolysis and then a Grignard reaction with a formaldehyde equivalent.
-
Rationale: This sequence elongates the carbon chain by one carbon while introducing a hydroxyl group that can be converted into a better leaving group.
-
Protocol:
-
Hydrolyze the crude ethyl 6-(bromomethyl)nicotinate to ethyl 6-(hydroxymethyl)nicotinate using aqueous sodium carbonate.
-
Convert the resulting alcohol to the corresponding Grignard reagent by reaction with magnesium turnings in anhydrous THF.
-
React the Grignard reagent with a suitable formaldehyde equivalent, such as paraformaldehyde, followed by an acidic workup to yield ethyl 6-(2-hydroxyethyl)nicotinate.
-
Step 1.4: Conversion to Ethyl 6-(2-bromoethyl)nicotinate
The hydroxyl group is converted to a bromide, a good leaving group for the subsequent nucleophilic substitution.
-
Reaction: Bromination of the primary alcohol.
-
Rationale: This step activates the side chain for the introduction of the pyrrolidine nucleophile.
-
Protocol:
-
Dissolve ethyl 6-(2-hydroxyethyl)nicotinate (1.0 eq) in an appropriate solvent like dichloromethane.
-
Cool the solution to 0°C and add phosphorus tribromide (PBr₃, 0.4 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it onto ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 6-(2-bromoethyl)nicotinate.
-
Part 2: Synthesis of this compound
Step 2.1: Nucleophilic Substitution with Pyrrolidine
The key C-N bond is formed in this step through the reaction of the bromoethyl intermediate with pyrrolidine.
-
Reaction: SN2 reaction with pyrrolidine.
-
Rationale: Pyrrolidine acts as a nucleophile, displacing the bromide to form the desired pyrrolidine-substituted pyridine.
-
Protocol:
-
Dissolve ethyl 6-(2-bromoethyl)nicotinate (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.
-
Add pyrrolidine (2.0-3.0 eq) and a non-nucleophilic base like potassium carbonate (1.5 eq).
-
Heat the reaction mixture to 60-80°C and stir until the starting material is consumed, as monitored by TLC.
-
Cool the reaction mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ethyl 6-[2-(pyrrolidin-1-yl)ethyl]nicotinate.
-
Step 2.2: Hydrolysis of the Ethyl Ester
The final step to obtain the target carboxylic acid is the hydrolysis of the ethyl ester.
-
Reaction: Saponification of the ethyl ester.
-
Rationale: This deprotection step yields the free carboxylic acid, which can be isolated or used directly for derivatization.
-
Protocol:
-
Dissolve ethyl 6-[2-(pyrrolidin-1-yl)ethyl]nicotinate (1.0 eq) in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (2.0-3.0 eq) and heat the mixture at reflux for 2-4 hours.[4]
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Carefully acidify the aqueous residue to pH 5-6 with hydrochloric acid, at which point the product should precipitate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.
-
| Parameter | Value | Reference |
| Final Product | This compound | [5] |
| CAS Number | 387350-41-6 | [5] |
| Molecular Formula | C₁₂H₁₆N₂O₂ | [5] |
| Molecular Weight | 220.27 g/mol | [5] |
Part 3: Derivatization of this compound
The carboxylic acid functionality serves as a versatile handle for the synthesis of a wide range of derivatives.
Protocol 3.1: Amide Bond Formation
-
Reaction: Amide coupling with a primary or secondary amine.
-
Rationale: This allows for the introduction of diverse substituents to explore structure-activity relationships.
-
Protocol:
-
To a solution of this compound (1.0 eq) in a suitable solvent like DMF or dichloromethane, add a coupling agent such as HATU (1.1 eq) or T3P (1.2 eq).
-
Add a non-nucleophilic base, for example, diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 eq) and continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction by diluting with water and extracting with an appropriate organic solvent.
-
Purify the amide derivative by column chromatography or recrystallization.
-
Protocol 3.2: Esterification
-
Reaction: Esterification with an alcohol.
-
Rationale: Ester derivatives can act as prodrugs or modulate the physicochemical properties of the parent compound.
-
Protocol:
-
Suspend this compound (1.0 eq) in the desired alcohol (used as solvent).
-
Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Once the reaction is complete, cool the mixture, neutralize the acid catalyst, and remove the excess alcohol under reduced pressure.
-
Purify the resulting ester by column chromatography.
-
Conclusion
This guide provides a detailed and logical synthetic pathway for the preparation of this compound and its derivatives. By following these protocols, researchers and drug development professionals can efficiently access this valuable scaffold for their research endeavors. The described methods are based on well-established chemical transformations and are designed to be both reliable and scalable.
References
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4579953A - Process for the production of 6-methylnicotinic acid ester - Google Patents [patents.google.com]
- 3. EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters - Google Patents [patents.google.com]
- 4. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 5. benchchem.com [benchchem.com]
Cell-based assays to evaluate the efficacy of 6-[2-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxylic acid
Application Note & Protocols
A Comprehensive Guide to Cell-Based Assays for Evaluating the Efficacy of 6-[2-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxylic acid, a Putative α7 Nicotinic Acetylcholine Receptor Modulator
Introduction
This compound is a novel small molecule with structural motifs—a pyridine ring and a pyrrolidine group—that suggest a potential interaction with nicotinic acetylcholine receptors (nAChRs). Of particular therapeutic interest is the α7 subtype of the nAChR. The α7 nAChR is a ligand-gated ion channel expressed on neurons and non-neuronal cells, including key cells of the immune system like macrophages.[1][2] It is a critical component of the cholinergic anti-inflammatory pathway , a neural circuit that regulates and suppresses innate immune responses.[3][4][5]
Activation of the α7 nAChR on immune cells by acetylcholine or synthetic agonists inhibits the production and release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), offering a promising strategy for treating a range of inflammatory diseases.[4][5] The primary downstream mechanism involves the inhibition of the NF-κB signaling cascade.[1][6]
This application note provides a comprehensive, multi-tiered strategy for characterizing the biological activity of this compound (referred to herein as "the compound"). The proposed workflow is designed to first establish a safe therapeutic window, then confirm target engagement and receptor activation, and finally, to quantify downstream anti-inflammatory efficacy. The protocols are designed for researchers in drug discovery and pharmacology to generate a robust data package elucidating the compound's mechanism of action.
Experimental Strategy Overview
A logical, tiered approach is essential for a thorough evaluation. We will proceed through a cascade of four key assays, each building upon the results of the last. This ensures that data is interpreted correctly and that the compound's effects are specific and not artifacts of cellular toxicity.
Caption: Overall experimental workflow for compound characterization.
Section 1: Foundational Assay - Cell Viability & Cytotoxicity
Rationale: Before assessing the specific efficacy of a compound, it is crucial to determine the concentration range at which it does not induce cell death or inhibit proliferation.[7] Observing an apparent reduction in a biological signal (e.g., lower cytokine levels) is meaningless if the cells are simply not viable. These assays establish a "therapeutic window" for all subsequent experiments.[8][9] We will use a resazurin-based assay, which measures metabolic activity as an indicator of cell viability.
Protocol 1: Resazurin Cell Viability Assay
Principle: Resazurin (a blue, non-fluorescent dye) is reduced by metabolically active cells to the highly fluorescent, pink resorufin. The intensity of the fluorescent signal is directly proportional to the number of viable cells.
Materials:
-
Cell Line: THP-1 human monocytic cell line (ATCC® TIB-202™).
-
Reagents: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Resazurin sodium salt solution (e.g., Sigma, R7017).
-
Compound: Test compound dissolved in DMSO, then serially diluted in culture medium.
-
Positive Control (Cytotoxicity): Doxorubicin or Staurosporine.
-
Plates: Sterile, black-walled, clear-bottom 96-well microplates.
-
Instrumentation: Fluorescence microplate reader (Excitation: ~560 nm, Emission: ~590 nm).
Procedure:
-
Cell Seeding: Seed THP-1 cells in the 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete RPMI medium.
-
Compound Addition: Prepare a 2X serial dilution of the test compound in culture medium. Add 100 µL of the 2X compound solution to the appropriate wells to achieve a 1X final concentration. Include wells for "vehicle control" (DMSO equivalent) and "no-cell" blanks.
-
Incubation: Incubate the plate for 24-48 hours (duration should match the longest endpoint assay planned) at 37°C in a 5% CO₂ incubator.
-
Reagent Addition: Add 20 µL of the Resazurin solution to each well.
-
Final Incubation: Incubate for 2-4 hours at 37°C, protected from light.
-
Measurement: Read the fluorescence on a microplate reader.
Data Analysis:
-
Subtract the average fluorescence of the "no-cell" blank wells from all other wells.
-
Normalize the data by expressing the fluorescence of compound-treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the log of the compound concentration and determine the CC₅₀ (Concentration causing 50% cytotoxicity) using non-linear regression. All subsequent functional assays should use concentrations well below the CC₅₀ (e.g., < CC₁₀).
| Compound Concentration (µM) | Average Fluorescence | % Viability (Relative to Vehicle) |
| 0 (Vehicle) | 45800 | 100.0% |
| 0.1 | 46100 | 100.7% |
| 1 | 45500 | 99.3% |
| 10 | 44900 | 98.0% |
| 50 | 43200 | 94.3% |
| 100 | 23500 | 51.3% |
| 200 | 5100 | 11.1% |
Section 2: Target Engagement - α7 nAChR Calcium Flux Assay
Rationale: The α7 nAChR is a ligand-gated ion channel with high permeability to calcium ions (Ca²⁺).[10][11] Agonist binding triggers a conformational change that opens the channel, leading to a rapid and transient influx of extracellular Ca²⁺ into the cytoplasm.[12] This change in intracellular Ca²⁺ concentration can be measured using fluorescent calcium indicators, providing a direct and robust readout of receptor activation.[13][14]
Protocol 2: High-Throughput Fluorescent Calcium Imaging
Principle: Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) that exhibits a large increase in fluorescence intensity upon binding to Ca²⁺. A fluorescence imaging plate reader (FLIPR) or similar instrument injects the compound and simultaneously measures the change in fluorescence in real-time.
Materials:
-
Cell Line: SH-SY5Y (human neuroblastoma, endogenously expresses α7 nAChR) or a HEK293 cell line stably transfected with the human α7 nAChR.
-
Reagents: Fluo-4 AM calcium indicator dye, Pluronic F-127, Probenecid.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Compound: Test compound serially diluted in assay buffer.
-
Positive Control: PNU-282987 (a selective α7 nAChR agonist).[15]
-
Antagonist Control: Methyllycaconitine (MLA) (a selective α7 nAChR antagonist).
-
Plates: Sterile, black-walled, clear-bottom 96- or 384-well plates.
-
Instrumentation: FLIPR, FlexStation, or a microplate reader with automated injection and kinetic reading capabilities.
Procedure:
-
Cell Seeding: Plate cells in the microplate 24-48 hours prior to the assay to form a confluent monolayer.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the loading buffer.
-
Incubation: Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.
-
Washing: Wash the cells gently with assay buffer (containing Probenecid to prevent dye extrusion) to remove excess extracellular dye.
-
Measurement:
-
Place the cell plate and the compound plate into the instrument.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument automatically injects the compound into the wells.
-
Immediately record the fluorescence signal every 0.5-1 second for 2-3 minutes.
-
-
Controls: To confirm specificity, pre-incubate some wells with the antagonist (MLA) for 15-20 minutes before adding the test compound. The signal should be significantly inhibited.
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the log of the compound concentration.
-
Calculate the EC₅₀ (concentration for 50% maximal effect) using a four-parameter logistic equation.
| Parameter | Test Compound | PNU-282987 (Positive Control) |
| EC₅₀ (nM) | 150 | 25 |
| Emax (% of PNU-282987) | 95% | 100% |
| Signal blocked by MLA? | Yes | Yes |
Section 3: Downstream Signaling - NF-κB Nuclear Translocation
Rationale: The cholinergic anti-inflammatory pathway's primary intracellular mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[1] In resting cells, the NF-κB (commonly the p65/p50 dimer) is held inactive in the cytoplasm by an inhibitor protein, IκB.[16] Pro-inflammatory stimuli, such as Lipopolysaccharide (LPS), trigger the degradation of IκB, allowing NF-κB to translocate into the nucleus, where it activates the transcription of pro-inflammatory genes.[17][18] Activation of α7 nAChR can block this translocation.[6] This can be visualized and quantified using high-content imaging.
Caption: Simplified α7 nAChR and NF-κB signaling pathway.
Protocol 3: High-Content Imaging of NF-κB (p65) Translocation
Principle: Cells are stimulated with LPS to induce NF-κB translocation. Following treatment with the test compound, cells are fixed and stained with an antibody against the p65 subunit of NF-κB and a nuclear counterstain (e.g., DAPI). An automated microscope acquires images, and software quantifies the fluorescence intensity of p65 in the nucleus versus the cytoplasm.
Materials:
-
Cell Line: Differentiated THP-1 macrophages or RAW 264.7 murine macrophages.
-
Reagents: PMA (for differentiating THP-1 cells), Lipopolysaccharide (LPS), Paraformaldehyde (PFA), Triton X-100, Bovine Serum Albumin (BSA).
-
Antibodies: Primary antibody against NF-κB p65, fluorescently-labeled secondary antibody.
-
Nuclear Stain: DAPI or Hoechst 33342.
-
Plates: Black-walled, clear-bottom imaging plates (96- or 384-well).
-
Instrumentation: High-content imaging system (e.g., ImageXpress, IN Cell Analyzer).
Procedure:
-
Cell Culture & Differentiation: Seed THP-1 cells and differentiate them into macrophage-like cells by treating with PMA (50-100 ng/mL) for 24-48 hours. Allow cells to rest in fresh medium for 24 hours.
-
Compound Treatment: Pre-treat the cells with a serial dilution of the test compound for 1-2 hours.
-
Stimulation: Add LPS (100 ng/mL) to all wells except the unstimulated negative control. Incubate for 30-60 minutes.
-
Fixation & Permeabilization: Wash cells with PBS, fix with 4% PFA, and then permeabilize with 0.1% Triton X-100.
-
Staining: Block with 3% BSA, then incubate with the primary anti-p65 antibody. After washing, incubate with the fluorescent secondary antibody and the nuclear stain.
-
Imaging: Acquire images on a high-content imager, capturing at least two channels (one for the nucleus, one for NF-κB p65).
-
Analysis: Use the system's software to define the nuclear and cytoplasmic compartments for each cell. Calculate a nuclear-to-cytoplasmic intensity ratio for p65. An effective compound will prevent the LPS-induced increase in this ratio.
Data Analysis:
-
Quantify the nuclear translocation score for thousands of cells per well.
-
Plot the average translocation score against the log of the compound concentration.
-
Determine the IC₅₀ (concentration for 50% inhibition of translocation) using non-linear regression.
Section 4: Functional Outcome - Pro-Inflammatory Cytokine Release Assay
Rationale: The ultimate physiological output of the cholinergic anti-inflammatory pathway is the suppression of pro-inflammatory cytokine synthesis and release.[19][20] Measuring the levels of key cytokines, particularly TNF-α, in the supernatant of stimulated immune cells provides the most direct and therapeutically relevant evidence of a compound's anti-inflammatory efficacy.[21][22]
Protocol 4: TNF-α Release ELISA
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of TNF-α in the cell culture supernatant. A plate is coated with a capture antibody specific for TNF-α. The supernatant is added, followed by a detection antibody, and finally a substrate that produces a colorimetric signal proportional to the amount of TNF-α present.
Materials:
-
Cell Culture: Differentiated THP-1 macrophages, as in Protocol 3.
-
Reagents: Lipopolysaccharide (LPS).
-
Compound: Test compound and a positive control anti-inflammatory drug (e.g., Dexamethasone).
-
Assay Kit: Human TNF-α ELISA kit (containing coated plates, standards, detection antibody, substrate, and stop solution).
-
Instrumentation: Absorbance microplate reader (450 nm).
Procedure:
-
Cell Seeding and Differentiation: Prepare differentiated THP-1 cells in a 96-well culture plate as described previously.
-
Compound Treatment: Pre-treat the cells with a serial dilution of the test compound for 1-2 hours.
-
Stimulation: Add LPS (100 ng/mL) to induce TNF-α production. Incubate for 4-6 hours (or as optimized).
-
Supernatant Collection: Centrifuge the plate gently to pellet the cells. Carefully collect the supernatant from each well for analysis.
-
ELISA Protocol:
-
Perform the ELISA according to the manufacturer's instructions.
-
Briefly, add standards and collected supernatants to the antibody-coated plate.
-
Incubate, wash, and add the detection antibody.
-
Incubate, wash, and add the substrate solution.
-
Stop the reaction and read the absorbance at 450 nm.
-
-
Analysis:
-
Generate a standard curve by plotting the absorbance of the TNF-α standards against their known concentrations.
-
Use the standard curve to calculate the concentration of TNF-α in each sample.
-
Calculate the percent inhibition of TNF-α release for each compound concentration relative to the LPS-only control.
-
Plot % Inhibition vs. log concentration and determine the IC₅₀.
-
| Parameter | Test Compound | Dexamethasone (Control) |
| IC₅₀ (nM) | 250 | 50 |
| Max Inhibition | 85% | 92% |
Conclusion
The integrated suite of assays described in this application note provides a robust framework for evaluating the efficacy of this compound. By systematically progressing from foundational viability assessment to target-specific functional assays and finally to therapeutically relevant downstream readouts, researchers can confidently build a comprehensive profile of the compound. Positive results across this cascade—demonstrating low cytotoxicity, potent α7 nAChR-mediated calcium flux, effective inhibition of NF-κB translocation, and a significant reduction in TNF-α release—would provide strong evidence that the compound is a promising candidate for development as a novel anti-inflammatory agent acting through the cholinergic anti-inflammatory pathway.
References
- 1. New Insights on Neuronal Nicotinic Acetylcholine Receptors as Targets for Pain and Inflammation: A Focus on α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholinergic anti-inflammatory pathway - Wikipedia [en.wikipedia.org]
- 4. The Cholinergic Anti-inflammatory Pathway: A Missing Link in Neuroimmunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - Physiology and immunology of the cholinergic antiinflammatory pathway [jci.org]
- 6. mdpi.com [mdpi.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure and gating mechanism of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dendritic Ca2+ signalling due to activation of alpha 7-containing nicotinic acetylcholine receptors in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. youtube.com [youtube.com]
- 15. Frontiers | A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation [frontiersin.org]
- 16. commerce.bio-rad.com [commerce.bio-rad.com]
- 17. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. raybiotech.com [raybiotech.com]
- 19. Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens - PFI [proteinfluidics.com]
- 20. spiedigitallibrary.org [spiedigitallibrary.org]
- 21. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
- 22. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Experimental Design for Preclinical Evaluation of 6-[2-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxylic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Hypothesis-Driven Approach to a Novel Pyridine Carboxylic Acid Derivative
6-[2-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxylic acid is a novel small molecule with a pyridine-3-carboxylic acid core, a structure it shares with nicotinic acid (niacin). Niacin is a well-known lipid-lowering agent that exerts its effects primarily through the activation of the G-protein coupled receptor 109A (GPR109A), also known as the niacin receptor.[1] GPR109A is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][2] This signaling cascade in adipocytes inhibits lipolysis, reducing the release of free fatty acids (FFAs) into circulation. Beyond its metabolic role, GPR109A activation has demonstrated anti-inflammatory and neuroprotective effects in various preclinical models.[3][4][5][6]
Given the structural analogy to nicotinic acid, it is a scientifically sound hypothesis that this compound (hereinafter referred to as "Compound X") may function as a GPR109A agonist. This document provides a comprehensive, step-by-step guide for the preclinical evaluation of Compound X, from initial characterization to in vivo proof-of-concept studies. The experimental designs detailed herein are structured to rigorously test the GPR109A agonist hypothesis and to establish a foundational dataset for further drug development.
Part 1: Compound Characterization and Formulation Development
Rationale: Before any in vivo experimentation, it is critical to understand the fundamental physicochemical properties of Compound X and to develop a stable, homogenous, and safe formulation for administration to animals. This initial phase ensures the reliability and reproducibility of all subsequent studies.
Protocol 1.1: Physicochemical Characterization
Objective: To determine the solubility, stability, and purity of Compound X.
Methodology:
-
Purity Analysis:
-
Utilize High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a gradient elution method to determine the purity of the compound. The purity should ideally be >98%.
-
Confirm the identity and structure using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
-
Solubility Assessment:
-
Determine the aqueous solubility at different pH values (e.g., pH 2.0, 7.4, and 9.0) to understand its solubility characteristics in different physiological environments.
-
Assess solubility in common preclinical vehicle components such as saline, phosphate-buffered saline (PBS), polyethylene glycol 400 (PEG400), and dimethyl sulfoxide (DMSO).
-
-
Stability Analysis:
-
Evaluate the stability of Compound X in the chosen formulation vehicles at room temperature and 4°C over a period relevant to the planned studies (e.g., 24-48 hours). Analyze samples at various time points using HPLC to detect any degradation.
-
Protocol 1.2: Formulation for In Vivo Administration
Objective: To prepare a safe and effective vehicle for intravenous (IV) and oral (PO) administration of Compound X.
Methodology:
-
Vehicle Selection:
-
Based on the solubility data, select an appropriate vehicle. For initial studies, a simple aqueous-based vehicle is preferred if solubility allows. A common starting formulation for a compound with moderate solubility could be 10% DMSO, 40% PEG400, and 50% saline.
-
The chosen vehicle must be well-tolerated by the selected animal species at the intended volume of administration.
-
-
Formulation Preparation (Example for a 1 mg/mL solution):
-
Weigh the required amount of Compound X.
-
If using a co-solvent system, first dissolve Compound X in the organic solvent (e.g., DMSO).
-
Gradually add the other vehicle components (e.g., PEG400, then saline) while continuously mixing (e.g., vortexing or sonicating) until a clear, homogenous solution is obtained.
-
Visually inspect the final formulation for any precipitation.
-
Measure the final pH of the formulation.
-
Prepare fresh formulations for each experiment to ensure stability.
-
Part 2: Pharmacokinetic (PK) Profiling in Rodents
Rationale: Pharmacokinetic studies are essential to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) of Compound X.[7][8] This information is crucial for selecting appropriate dose levels and sampling time points for the subsequent pharmacodynamic studies and for interpreting the in vivo efficacy data. A well-designed PK study provides insights into key parameters like bioavailability, clearance, and half-life.[7][8][9]
Protocol 2.1: Single-Dose Pharmacokinetic Study in Rats (IV and PO)
Objective: To determine the key pharmacokinetic parameters of Compound X following a single intravenous and oral dose.
Animal Model: Male Sprague-Dawley rats (220-250 g) are a common choice for initial PK studies due to their size, which facilitates blood sampling.[8]
Experimental Design:
-
Groups (n=3-5 rats per group):
-
Intravenous (IV) administration (e.g., 1 mg/kg)
-
Oral gavage (PO) administration (e.g., 10 mg/kg)
-
-
Acclimatization: Animals should be acclimatized for at least 3-5 days before the study.
-
Fasting: Fast animals overnight (with access to water) before dosing.
-
Administration:
-
IV: Administer the dose via the tail vein.
-
PO: Administer the dose using an oral gavage needle.
-
-
Blood Sampling: Collect blood samples (approx. 100-150 µL) from a suitable site (e.g., tail vein or saphenous vein) into tubes containing an anticoagulant (e.g., K2EDTA) at the following time points:
-
IV: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
PO: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify the concentration of Compound X in plasma samples.
Data Presentation: Key Pharmacokinetic Parameters
The following table summarizes the critical parameters to be determined from the plasma concentration-time data.
| Parameter | Abbreviation | Unit | Description |
| Maximum Concentration | Cmax | ng/mL | The highest observed concentration in plasma after oral administration. |
| Time to Maximum Conc. | Tmax | h | The time at which Cmax is reached. |
| Area Under the Curve | AUC | ng*h/mL | The total exposure of the drug over time. |
| Half-life | t1/2 | h | The time required for the plasma concentration to decrease by half. |
| Clearance | CL | mL/h/kg | The volume of plasma cleared of the drug per unit of time, calculated from IV data. |
| Volume of Distribution | Vdss | L/kg | The theoretical volume that would be necessary to contain the total amount of an administered drug. |
| Oral Bioavailability | F (%) | % | The fraction of the orally administered dose that reaches systemic circulation. |
Workflow for Pharmacokinetic Study
Caption: Workflow for a single-dose pharmacokinetic study in rats.
Part 3: Pharmacodynamic (PD) and Efficacy Evaluation
Rationale: The primary pharmacodynamic effect of GPR109A activation by niacin is the acute reduction of plasma free fatty acids (FFAs).[10][11] Therefore, an FFA reduction assay is a direct and robust in vivo test of the hypothesis that Compound X is a GPR109A agonist. Additionally, GPR109A activation is known to have anti-inflammatory properties.[5][6][12] An LPS-induced inflammation model can serve as a secondary proof-of-concept study.
Model 1: Acute Dyslipidemia Model (Free Fatty Acid Reduction)
Protocol 3.1: FFA Reduction Assay in Mice or Rats
Objective: To assess the ability of Compound X to lower plasma FFA levels.
Animal Model: C57BL/6 mice or Sprague-Dawley rats. Human GPR109A transgenic rats can also be considered for enhanced translational relevance.[10]
Experimental Design:
-
Groups (n=6-8 animals per group):
-
Vehicle Control (PO)
-
Compound X (low dose, PO)
-
Compound X (mid dose, PO)
-
Compound X (high dose, PO)
-
Positive Control: Nicotinic Acid (e.g., 30-100 mg/kg, PO)
-
-
Dose Selection: Doses for Compound X should be selected based on the PK data to achieve exposures that are multiples of the anticipated efficacious concentration.
-
Procedure:
-
Fast animals for 4-6 hours.
-
Collect a baseline blood sample (t=0).
-
Administer the vehicle, Compound X, or nicotinic acid via oral gavage.
-
Collect blood samples at time points relevant to the compound's Tmax (e.g., 1, 2, and 4 hours post-dose).
-
Prepare plasma and store at -80°C.
-
-
Endpoint Analysis: Measure FFA concentrations in plasma samples using a commercially available colorimetric assay kit.
-
Data Analysis: Calculate the percentage reduction in FFA levels at each time point relative to the baseline (t=0) for each animal. Compare the FFA reduction between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
Model 2: Lipopolysaccharide (LPS)-Induced Inflammation Model
Protocol 3.2: Evaluation of Anti-inflammatory Activity in Mice
Objective: To determine if Compound X can suppress the production of pro-inflammatory cytokines in an acute inflammation model.
Animal Model: C57BL/6 mice.
Experimental Design:
-
Groups (n=6-8 animals per group):
-
Vehicle Control + Saline
-
Vehicle Control + LPS
-
Compound X + LPS
-
Positive Control (e.g., Dexamethasone) + LPS
-
-
Procedure:
-
Administer Compound X or vehicle via oral gavage.
-
After a pre-treatment period (e.g., 1 hour, based on Tmax), administer LPS (e.g., 1 mg/kg) via intraperitoneal (IP) injection. The saline group receives an IP injection of sterile saline.
-
At a time of peak cytokine response (typically 1.5-2 hours after LPS), collect blood via cardiac puncture under terminal anesthesia.
-
Prepare serum or plasma and store at -80°C.
-
-
Endpoint Analysis: Measure the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the serum/plasma using ELISA kits.
-
Data Analysis: Compare cytokine levels between the LPS-treated groups (with and without Compound X) and the vehicle + LPS group.
GPR109A Signaling Pathway and Experimental Logic
Caption: Logic linking the GPR109A pathway to the proposed PD studies.
Part 4: Preliminary Toxicology and Safety Assessment
Rationale: Early assessment of a compound's safety profile is a critical component of drug development.[13] An acute toxicity study can provide initial information on the potential target organs of toxicity and help establish a preliminary safety margin.
Protocol 4.1: Acute Toxicity Study in Mice
Objective: To evaluate the potential for acute toxicity of Compound X after a single high dose and to determine the maximum tolerated dose (MTD).
Animal Model: Swiss Webster or ICR mice.
Experimental Design:
-
Groups (n=3-5 per sex per group):
-
Vehicle Control
-
Compound X (low dose)
-
Compound X (mid dose)
-
Compound X (high dose)
-
-
Dose Selection: Doses should be significantly higher than the efficacious doses identified in PD studies (e.g., 10x, 50x, 100x).
-
Procedure:
-
Administer a single oral dose of vehicle or Compound X.
-
Observe animals continuously for the first 4 hours and then daily for 14 days.
-
-
Data Collection: Record observations systematically.
Data Presentation: Key Observational Parameters
| Parameter Category | Specific Observations |
| Mortality/Morbidity | Number of deaths, time of death, signs of severe distress requiring euthanasia. |
| Clinical Signs | Changes in skin, fur, eyes, respiration, posture, gait, and behavior (e.g., lethargy, hyperactivity). |
| Body Weight | Record body weight prior to dosing and on days 1, 3, 7, and 14. |
| Necropsy | At the end of the 14-day observation period, perform a gross necropsy on all animals to look for visible abnormalities in organs and tissues. |
Conclusion
This document outlines a logical and comprehensive experimental plan to investigate the in vivo pharmacology of this compound. By systematically progressing from fundamental characterization and pharmacokinetic profiling to hypothesis-driven pharmacodynamic and initial safety studies, researchers can efficiently generate a robust data package. The outcomes of these experiments will be crucial in determining whether this compound warrants further investigation as a novel GPR109A agonist for the potential treatment of metabolic or inflammatory diseases. Adherence to rigorous experimental design and ethical principles is paramount throughout this process.[13]
References
- 1. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of novel pyrrole derivatives as potent agonists for the niacin receptor GPR109A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of novel tricyclic full agonists for the G-protein-coupled niacin receptor 109A with minimized flushing in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. General Principles of Preclinical Study Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-[2-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxylic acid in Receptor Binding Studies
Introduction: Unveiling the Therapeutic Potential of a Novel Nicotinic Ligand
6-[2-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxylic acid is a synthetic compound featuring a pyridine-pyrrolidine scaffold. This structural motif is of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules, most notably nicotine. The pyridine nitrogen acts as a crucial hydrogen bond acceptor, while the pyrrolidine nitrogen serves as a cationic center, characteristics that are pivotal for interaction with nicotinic acetylcholine receptors (nAChRs).[1][2] These ligand-gated ion channels are integral to synaptic transmission in both the central and peripheral nervous systems and are implicated in a wide array of physiological processes and pathological conditions, including cognitive function, addiction, and neurodegenerative diseases.[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in receptor binding studies, with a primary focus on its presumed interaction with nAChRs. The protocols detailed herein are designed to be self-validating, ensuring robust and reproducible characterization of the compound's binding affinity and selectivity. While the primary focus is on nAChRs, the potential for cross-reactivity with other receptors, such as GABA-A receptors, should not be disregarded, given the broad bioactivity of pyridine carboxylic acid derivatives.[3][4]
Theoretical Framework: The Principles of Radioligand Binding Assays
Radioligand binding assays are a cornerstone of pharmacology, enabling the quantification of the interaction between a ligand and its receptor.[1] These assays are predicated on the principle of competitive binding, where an unlabeled compound of interest (the "cold" ligand, in this case, this compound) competes with a radiolabeled ligand (the "hot" ligand) for a finite number of receptor binding sites. By measuring the displacement of the radioligand at various concentrations of the unlabeled compound, we can determine its binding affinity, typically expressed as the inhibition constant (Ki).
The key parameters derived from these assays are:
-
IC50 (Inhibitory Concentration 50%): The concentration of the unlabeled ligand required to inhibit 50% of the specific binding of the radioligand.
-
Ki (Inhibition Constant): An intrinsic measure of the affinity of the unlabeled ligand for the receptor, calculated from the IC50 value and the affinity of the radioligand (Kd).
The relationship between these parameters is defined by the Cheng-Prusoff equation :
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand.
-
Kd is the equilibrium dissociation constant of the radioligand.
Experimental Workflow for nAChR Binding Assay
The following diagram illustrates the general workflow for a competitive radioligand binding assay to characterize the interaction of this compound with nAChRs.
Caption: Workflow of a competitive radioligand binding assay.
Detailed Protocols
Protocol 1: Preparation of Receptor Membranes
This protocol describes the preparation of cell membranes from a cell line recombinantly expressing a specific nAChR subtype (e.g., α4β2) or from brain tissue known to be rich in nAChRs (e.g., rat striatum).
Materials:
-
Cell pellet or brain tissue
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Dounce homogenizer or polytron
-
High-speed refrigerated centrifuge
Procedure:
-
Homogenization: Resuspend the cell pellet or minced brain tissue in ice-cold Homogenization Buffer. Homogenize using a Dounce homogenizer (10-15 strokes) or a polytron on a low setting.
-
Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer. Repeat the high-speed centrifugation step.
-
Final Preparation: Resuspend the final membrane pellet in Binding Buffer.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: Competitive Radioligand Binding Assay
This protocol details the steps for a competitive binding assay using a suitable radioligand for nAChRs, such as [³H]Epibatidine.
Materials:
-
Prepared receptor membranes
-
Radioligand: [³H]Epibatidine (specific activity ~50-80 Ci/mmol)
-
Test Compound: this compound
-
Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., 10 µM Nicotine)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well microtiter plates
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethylenimine
-
Vacuum filtration manifold
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, set up the following in triplicate for each concentration of the test compound:
-
Total Binding: Membrane preparation, radioligand, and Binding Buffer.
-
Competition Binding: Membrane preparation, radioligand, and the corresponding dilution of this compound.
-
Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of the non-specific binding control (e.g., 10 µM Nicotine).
-
-
Order of Addition: The recommended order of addition is:
-
Binding Buffer
-
Unlabeled ligand (or buffer for total binding, or non-specific control)
-
Membrane preparation
-
Radioligand
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination of Incubation: Terminate the assay by rapid vacuum filtration through the pre-soaked glass fiber filters using a vacuum filtration manifold.
-
Washing: Rapidly wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate in the dark for at least 4 hours.
-
Quantification: Quantify the radioactivity on the filters using a liquid scintillation counter.
Data Analysis and Interpretation
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm)
-
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine IC50: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate Ki: Use the Cheng-Prusoff equation to calculate the Ki value.
Expected Data Representation:
| Concentration of Test Compound (M) | Total Binding (CPM) | Non-specific Binding (CPM) | Specific Binding (CPM) | % Specific Binding |
| 1.00E-10 | 5000 | 500 | 4500 | 100.0 |
| 1.00E-09 | 4800 | 500 | 4300 | 95.6 |
| 1.00E-08 | 3500 | 500 | 3000 | 66.7 |
| 1.00E-07 | 2750 | 500 | 2250 | 50.0 |
| 1.00E-06 | 1500 | 500 | 1000 | 22.2 |
| 1.00E-05 | 600 | 500 | 100 | 2.2 |
| 1.00E-04 | 510 | 500 | 10 | 0.2 |
Signaling Pathway Considerations
Activation of nAChRs leads to the opening of an ion channel permeable to cations, primarily Na⁺ and Ca²⁺. The influx of these ions depolarizes the cell membrane, triggering downstream signaling events. The specific pathways activated are dependent on the nAChR subtype and the cellular context.
Caption: Simplified nAChR signaling pathway.
Trustworthiness and Self-Validation
To ensure the reliability of the obtained results, the following controls and validation steps are essential:
-
Saturation Binding: Perform saturation binding experiments with the radioligand to determine its Kd and Bmax (receptor density) in your specific tissue preparation. This validates the receptor preparation and provides a crucial parameter for the Cheng-Prusoff equation.
-
Positive Control: Include a known nAChR ligand with a well-characterized Ki value as a positive control in each experiment to ensure assay performance.
-
Data Reproducibility: Conduct each experiment on multiple independent occasions to ensure the reproducibility of the results.
-
Selectivity Profiling: To assess the selectivity of this compound, perform binding assays against a panel of other receptors, including different nAChR subtypes and potentially GABA-A receptors.
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the characterization of this compound in receptor binding studies. By adhering to these methodologies and incorporating the principles of scientific integrity, researchers can obtain high-quality, reproducible data to elucidate the pharmacological profile of this novel compound and pave the way for its potential development as a therapeutic agent.
References
- 1. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of quinolone carboxylic acid derivatives on GABAA receptor-mediated stimulation of gastric acid secretion and intestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield and purity of 6-[2-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxylic acid
Welcome to the technical support guide for the synthesis and purification of 6-[2-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxylic acid (CAS: 387350-41-6). This resource is designed for researchers, medicinal chemists, and process development professionals to address common challenges encountered during its preparation. Our goal is to provide actionable insights and robust protocols to help you improve both the yield and purity of this valuable pyridine derivative.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
A1: The most common and direct approach is a two-step synthesis. It begins with a nucleophilic aromatic substitution (SNAr) reaction between an ethyl 6-halonicotinate (typically ethyl 6-chloronicotinate) and 1-(2-aminoethyl)pyrrolidine. The resulting intermediate ester is then saponified (hydrolyzed) under basic conditions to yield the final carboxylic acid product.
Q2: What are the key physical properties of this compound?
A2: This compound is a solid with a molecular weight of 220.27 g/mol .[1][2] It has a reported melting point range of 198-205°C with decomposition.[1] As a zwitterionic molecule at neutral pH, its solubility is highly dependent on the pH of the solvent. It is generally more soluble in acidic or basic aqueous solutions than in neutral water or common organic solvents.
Q3: How should the final compound be stored?
A3: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Due to its carboxylic acid and amine functionalities, it can be sensitive to moisture and atmospheric CO₂. For long-term storage, keeping it under an inert atmosphere (like argon or nitrogen) is recommended.
Q4: Why is pH control so critical during the final precipitation/crystallization?
A4: The molecule contains both a basic pyrrolidine nitrogen and an acidic carboxylic acid group. This means it can exist as a cation (low pH), a zwitterion (at its isoelectric point), or an anion (high pH). To maximize the yield of the solid product through precipitation, the pH of the solution must be carefully adjusted to its isoelectric point, where its aqueous solubility is at a minimum. This principle is widely used for the purification of pyridine carboxylic acids.[4]
Experimental Workflow Overview
The following diagram outlines the standard two-step synthetic procedure.
Caption: Synthetic pathway for this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification processes.
Problem Area: Low Reaction Yield
Q: My yield for the first step (ester formation) is consistently low. What are the likely causes?
A: This is a common issue that can often be traced to several factors:
-
Insufficient Base: The reaction generates HCl as a byproduct, which can protonate the starting amine, rendering it non-nucleophilic. An adequate amount of a non-nucleophilic base (like K₂CO₃ or DIPEA) is crucial to neutralize the acid and drive the reaction forward. We recommend using at least 2.0 equivalents of base.
-
Reaction Temperature and Time: The SNAr reaction on the electron-deficient pyridine ring requires thermal energy. If the temperature is too low or the reaction time too short, the conversion will be incomplete. Monitor the reaction by TLC until the starting ethyl 6-chloronicotinate is fully consumed.
-
Moisture in Reaction: The presence of significant water can lead to competing hydrolysis of the starting chloro-ester. Ensure you are using anhydrous solvents and reagents.
Q: I'm losing a significant amount of product during the final precipitation after saponification. How can I improve recovery?
A: Product loss at this stage is almost always related to pH control.
-
Finding the Isoelectric Point: The optimal pH for precipitation must be determined empirically. After acidification, add the acid dropwise and monitor for the point of maximum precipitation. This is often in the pH range of 4-6 for similar amino acids. Adding too much acid will re-dissolve your product by forming the hydrochloride salt.
-
Cooling: Ensure the solution is thoroughly chilled (0-5 °C) after pH adjustment and allowed to stand for a sufficient time (at least 1-2 hours) to maximize crystallization before filtering.
-
Solvent Choice: If the product is still too soluble in water, you can sometimes improve precipitation by adding a water-miscible organic solvent in which the product is poorly soluble, such as isopropanol or acetone.
Problem Area: Product Purity
Q: My final product shows unreacted starting materials by NMR/LC-MS. How can I remove them?
A: The purification strategy depends on the impurity:
-
Unreacted 1-(2-aminoethyl)pyrrolidine: This basic impurity can be removed by washing the crude product. Before final precipitation, perform an aqueous workup of the reaction mixture. An acidic wash (e.g., with dilute citric acid) can extract the basic amine into the aqueous layer.
-
Unreacted 6-chloronicotinic acid (from hydrolysis of the ester): This acidic impurity can be removed by careful pH adjustment. It is more acidic than your zwitterionic product, so it will remain soluble as a carboxylate salt at the isoelectric point of your target compound. A carefully controlled recrystallization is often effective.
Q: The product is discolored (yellow or brown). What causes this and how can it be fixed?
A: Discoloration often arises from minor, highly colored impurities formed from side reactions or decomposition at high temperatures.
-
Solution: During the recrystallization step, after dissolving the crude product in a basic aqueous solution, you can treat the solution with a small amount of activated charcoal. Heat the mixture gently for 10-15 minutes, then filter the hot solution through a pad of celite to remove the charcoal and adsorbed impurities before proceeding with acidification and precipitation.
Troubleshooting Decision Flowchart
Caption: Decision-making flowchart for troubleshooting common synthesis issues.
Optimized Experimental Protocols
Protocol 1: Synthesis of Ethyl 6-[2-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxylate
-
Reagents & Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add ethyl 6-chloronicotinate (1.0 eq.), potassium carbonate (K₂CO₃, 2.2 eq.), and anhydrous N,N-Dimethylformamide (DMF, approx. 5-10 mL per gram of ethyl 6-chloronicotinate).
-
Amine Addition: Add 1-(2-aminoethyl)pyrrolidine (1.2 eq.) dropwise to the stirred suspension at room temperature.[5]
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase like 10% Methanol in Dichloromethane. The reaction is typically complete in 12-24 hours.
-
Workup: Once complete, cool the mixture to room temperature and pour it into cold water. Extract the aqueous phase three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash with water, followed by a saturated brine solution.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ester, which can be used in the next step without further purification or purified by flash column chromatography if necessary.[6]
Protocol 2: Saponification and Isolation of the Final Product
-
Setup: Dissolve the crude ester from Protocol 1 in a mixture of methanol and water (e.g., a 3:1 ratio).
-
Hydrolysis: Add sodium hydroxide (NaOH, 3.0 eq.) or lithium hydroxide (LiOH, 3.0 eq.) and stir the mixture at room temperature.[7]
-
Monitoring: Monitor the hydrolysis by TLC until the starting ester spot has completely disappeared (typically 4-12 hours).
-
Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure.
-
Purification Wash: Dilute the remaining aqueous solution with water and wash once with ethyl acetate or dichloromethane to remove any non-polar, non-acidic impurities.
-
Precipitation: Cool the aqueous layer in an ice bath and carefully acidify with 1M HCl dropwise with vigorous stirring. Monitor the pH and observe for precipitation. Stop adding acid when precipitation is maximal (typically pH 4-6).
-
Isolation: Stir the cold suspension for 1-2 hours, then collect the solid product by vacuum filtration.
-
Drying: Wash the filter cake with cold water, followed by a small amount of cold ethanol or acetone, and dry under vacuum to yield the final product.
Data Summary: Reaction Parameter Optimization
| Parameter | Condition A | Condition B (Recommended) | Rationale & Expected Outcome |
| Base (Step 1) | 1.1 eq. K₂CO₃ | 2.2 eq. K₂CO₃ | Ensures complete neutralization of generated HCl, preventing amine protonation and driving the reaction to completion for higher yield. |
| Temperature (Step 1) | 60 °C | 85 °C | SNAr reactions on pyridine rings are often slow. Higher temperature increases the reaction rate, reducing overall reaction time. |
| Hydrolysis (Step 2) | Room Temp | 40 °C | Gentle heating can accelerate the saponification, reducing the reaction time from >12 hours to 2-4 hours, but monitor for potential side reactions. |
| pH at Precipitation | pH ~2-3 | pH ~4-6 (Isoelectric Point) | Over-acidification protonates the pyrrolidine nitrogen, forming a water-soluble salt and drastically reducing isolated yield. Precise pH control is critical. |
References
- 1. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]
- 3. aksci.com [aksci.com]
- 4. US3657259A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]
- 5. 1-(2-Aminoethyl)pyrrolidine | CAS#:7154-73-6 | Chemsrc [chemsrc.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. longdom.org [longdom.org]
Common pitfalls in the biological testing of 6-[2-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxylic acid
Welcome to the technical support resource for researchers utilizing 6-[2-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxylic acid. This guide is designed to provide expert insights and practical troubleshooting for common challenges encountered during the biological evaluation of this molecule. Drawing from extensive experience with pyridine- and pyrrolidine-containing compounds, this document outlines the causal factors behind experimental pitfalls and offers validated protocols to ensure data integrity.
I. Understanding the Molecule: Physicochemical Properties
This compound is an amphoteric molecule, possessing both a basic tertiary amine (the pyrrolidine nitrogen) and an acidic carboxylic acid group. This structure dictates its behavior in biological systems, particularly its tendency to exist as a zwitterion at physiological pH.
| Property | Value/Prediction | Implication for Biological Testing |
| Molecular Formula | C12H16N2O2 | - |
| Molecular Weight | 220.27 g/mol [1] | Standard for concentration calculations. |
| Melting Point | 198-205°C (with decomposition)[1] | Indicates good thermal stability for storage, but decomposition suggests care during heat-involved procedures. |
| XLogP3 | -1.1[2] | The negative value suggests high hydrophilicity, which may impact cell membrane permeability. |
| Topological Polar Surface Area (TPSA) | 53.4 Ų[2] | Suggests good potential for oral bioavailability, but zwitterionic character may be a confounding factor. |
| Predicted Form at pH 7.4 | Zwitterionic | Critical for solubility, permeability, and potential for non-specific interactions. |
II. Troubleshooting Guide: Common Experimental Pitfalls
This section addresses specific problems researchers may face. Each issue is presented in a question-and-answer format, providing a diagnosis of the likely cause and a step-by-step experimental solution.
A. Solubility and Compound Handling
Question 1: My compound won't fully dissolve in standard aqueous buffers (e.g., PBS at pH 7.4). I'm seeing precipitation or a cloudy solution.
Likely Cause: As a zwitterionic compound, this compound likely exhibits its lowest solubility at its isoelectric point (pI).[3][4] If the pH of your buffer is near the pI, the net-neutral zwitterion will be the dominant species, which often has poor aqueous solubility compared to its charged salt forms.[5][6]
Troubleshooting Protocol:
-
Determine the Optimal pH for Solubilization: The key is to move the pH away from the pI.
-
Acidic pH: Protonating the carboxylate group will yield a net positive charge. Try dissolving the compound in a mildly acidic buffer (e.g., citrate or acetate buffer, pH 4-5).
-
Basic pH: Deprotonating the pyrrolidine nitrogen will yield a net negative charge. Try dissolving in a mildly basic buffer (e.g., carbonate or borate buffer, pH 9-10).
-
-
Prepare a Concentrated Stock Solution:
-
Prepare a high-concentration stock (e.g., 10-50 mM) in an appropriate solvent where solubility is high (e.g., DMSO or a pH-adjusted aqueous buffer).
-
Crucial Step: When diluting the stock into your final assay buffer (at pH 7.4), add the stock solution dropwise while vortexing the buffer. This avoids localized high concentrations that can cause immediate precipitation.
-
-
Use of Co-solvents: If aqueous buffers remain problematic, a small percentage of an organic co-solvent (e.g., DMSO, ethanol) in your final assay medium can improve solubility. However, ensure the final concentration of the co-solvent is compatible with your biological system (typically <0.5% for most cell-based assays).
Question 2: I'm observing inconsistent results between experiments, and I suspect my compound concentration is not accurate.
Likely Cause: This could be due to compound precipitation over time after dilution into the final assay buffer, or adsorption to container surfaces (see Section II.C). The zwitterionic nature can lead to a metastable solution that appears clear initially but crashes out over the course of an experiment.
Troubleshooting Protocol:
-
Verify Post-Dilution Solubility: After preparing your final working solution, let it sit for the maximum duration of your experiment at the experimental temperature.
-
Centrifugation Check: Before use in the assay, centrifuge the working solution at high speed (e.g., >10,000 x g for 10 minutes).
-
Quantify Supernatant: Carefully take an aliquot of the supernatant and measure its concentration using a validated method (e.g., HPLC-UV, LC-MS). Compare this to the expected nominal concentration. A significant drop indicates precipitation.
-
Workflow Adjustment: If precipitation is confirmed, you may need to adjust your stock solution concentration, the final assay concentration, or include a compatible co-solvent.
Caption: Workflow for troubleshooting solubility issues.
B. Assay Interference and Artifacts
Question 1: I'm seeing inhibition in my enzyme assay, but the results are not reproducible or show a strange dose-response curve. The enzyme requires a metal cofactor.
Likely Cause: Pyridine carboxylic acid derivatives are known to be effective metal chelators.[7][8] The pyridine nitrogen and the carboxylate oxygen can coordinate with metal ions, potentially sequestering essential metal cofactors (e.g., Zn²⁺, Mg²⁺, Mn²⁺, Fe³⁺) from your enzyme's active site.[9][10] This leads to apparent inhibition that is an artifact of the assay system, not true inhibition of the enzyme's biological activity.
Troubleshooting Protocol:
-
Identify Metal Dependence: Confirm from literature or experimental data if your target enzyme is a metalloenzyme.
-
Control Experiment with Excess Cofactor: Run a control experiment where you supplement the assay buffer with a higher concentration of the specific metal cofactor. If the inhibitory effect of your compound is diminished or abolished, chelation is the likely cause.
-
Use a Non-Coordinating Buffer: If possible, switch to a buffer system known for its low metal-binding affinity (e.g., HEPES).
-
Test Against a Non-Metalloenzyme: As a counterscreen, test your compound against an enzyme with a similar function that does not require a metal cofactor. Activity in the first assay but not the second strongly points to chelation.
Question 2: My compound shows activity across multiple, unrelated screening assays (e.g., fluorescence-based, enzyme-based).
Likely Cause: This is a classic sign of a Pan-Assay Interference Compound (PAINS). Pyridine-containing molecules can sometimes fall into this category. The interference could be due to:
-
Compound Aggregation: At higher concentrations, the compound may form aggregates that non-specifically sequester proteins, leading to false positives.
-
Redox Activity: The pyridine ring system could be redox-active, interfering with assays that use redox-sensitive reagents (e.g., MTT assay, assays using DTT).
-
Fluorescence Interference: The compound may be intrinsically fluorescent or may quench the fluorescence of a reporter molecule.
Troubleshooting Protocol:
-
Detergent Test for Aggregation: Re-run the assay in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's activity is significantly reduced, it is likely acting via aggregation.
-
Assay Method Orthogonality: Validate hits using a secondary assay that relies on a different detection technology. For example, if a fluorescence-based assay shows a hit, confirm it with a label-free method like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
-
Check for Intrinsic Fluorescence: Scan the emission spectrum of the compound itself at the excitation wavelength used in your fluorescence assay to check for interfering signals.
C. Non-Specific Binding (NSB)
Question 1: I'm losing a significant amount of my compound during experiments, especially at low (nanomolar) concentrations. My results show poor potency.
Likely Cause: The combination of the basic pyrrolidine nitrogen and the aromatic pyridine ring can lead to significant non-specific binding to labware (e.g., polypropylene plates, pipette tips) and biological macromolecules (e.g., serum albumin in media, off-target proteins).[11] This is a common issue for basic and lipophilic compounds.[12]
Troubleshooting Protocol:
-
Use Low-Binding Labware: Whenever possible, use commercially available low-retention plasticware or silanized glass containers.
-
Include a "Carrier" Protein: For in vitro assays, adding a small amount of Bovine Serum Albumin (BSA) (e.g., 0.1 mg/mL) to your assay buffer can help block non-specific binding sites on plate walls and other surfaces.[13]
-
Modify Sample Processing: During sample preparation for bioanalysis (e.g., from plasma or cell lysate), minimize exposure time to plastics and keep samples on ice.[11] Consider adding a mild organic solvent or a detergent to the extraction buffer to reduce adsorption.
-
Quantify NSB Directly: Perform a simple experiment by incubating your compound at a relevant concentration in an assay plate well (with and without cells/protein) for the duration of the experiment. Measure the concentration of the compound remaining in the solution at the end. A significant loss indicates NSB.
Caption: Decision-making workflow for addressing NSB.
III. Frequently Asked Questions (FAQs)
Q1: What is the likely metabolic stability of this compound in cell-based assays?
-
The N-ethylpyrrolidine moiety can be a site for cytochrome P450 (CYP) mediated metabolism. Potential metabolic pathways include N-dealkylation or hydroxylation of the pyrrolidine ring.[14] The pyridine ring can also be hydroxylated. If you are conducting long-term cell culture experiments (>24 hours), the effective concentration of your compound may decrease over time. Consider using liver microsomes or S9 fractions to assess metabolic stability in vitro if this is a concern.[15][16]
Q2: Will this compound penetrate cells effectively?
-
The zwitterionic nature at physiological pH can be a double-edged sword for permeability. While the overall charge is neutral, the separated charges increase polarity, which can hinder passive diffusion across the lipid bilayer.[4] However, for some zwitterionic drugs, permeability is higher than for their neutral counterparts.[4] Cellular uptake may also be mediated by transporters for amino acids or organic cations/anions. Direct measurement of cellular uptake (e.g., using LC-MS analysis of cell lysates) is the most reliable way to answer this question. Studies have shown that even the anionic species of some aromatic carboxylic acids can permeate lipid bilayers, contrary to the classical pH-partition hypothesis.[17] Synthetic anion transporters have also been shown to increase the permeability of carboxylic acid-containing drugs.[18][19]
Q3: Is there a risk of toxicity with the pyrrolidine motif?
-
While the pyrrolidine scaffold is common in many FDA-approved drugs, it carries a potential liability of being bioactivated to form reactive iminium ions or aminoaldehydes.[20][21] These reactive metabolites can have potential genotoxicity. This is generally a low-prevalence risk but should be considered, especially if unexpected cytotoxicity is observed.
Q4: How should I prepare the compound for in vivo studies?
-
Given the potential for pH-dependent solubility, formulation for in vivo dosing requires careful optimization. A common strategy for compounds like this is to formulate them as a salt solution at a pH where they are fully soluble and stable (e.g., as an HCl salt in an acidic vehicle or a sodium salt in a basic vehicle). The formulation should then be buffered to be as close to physiological pH as possible upon administration to avoid injection site irritation. Always perform a pre-formulation stability and solubility screen.
References
- 1. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]
- 3. Physicochemical Properties of Zwitterionic Drugs in Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solubility-Modifying Power of Zwitterionic Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of 2-methyl-3-hydroxy-4-pyridinecarboxylic acid as a possible chelating agent for iron and aluminium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial properties of pyridine-2,6-dithiocarboxylic acid, a metal chelator produced by Pseudomonas spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCM-V3-1562 Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids [jcmimagescasereports.org]
- 11. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. e-b-f.eu [e-b-f.eu]
- 13. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 14. Structural Features Governing the Metabolic Stability of Tetraethyl-Substituted Nitroxides in Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Metabolic stability and metabolite profiling of emerging synthetic cathinones [frontiersin.org]
- 17. Permeation of aromatic carboxylic acids across lipid bilayers: the pH-partition hypothesis revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
How to increase the stability of 6-[2-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxylic acid for long-term storage
Technical Support Center: 6-[2-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxylic acid
A Guide to Long-Term Storage & Stability
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. The following information is structured in a question-and-answer format to directly address potential issues and provide scientifically grounded solutions.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound is showing signs of degradation. What are the likely chemical reasons?
A1: Understanding the structure of this molecule is key to diagnosing its instability. It contains three main functional groups, each with its own susceptibility to degradation:
-
Pyridine Ring: The nitrogen atom in the pyridine ring is a potential site for oxidation, which can lead to the formation of an N-oxide.[1][2] This is a common metabolic pathway for pyridine-containing drugs and can be initiated by atmospheric oxygen, especially under permissive conditions like light exposure or the presence of metal ions.[1]
-
Pyrrolidine Ring: The nitrogen atom in the pyrrolidine ring is a tertiary amine. Tertiary amines are well-known to be susceptible to oxidation, forming N-oxides.[1][3] This process can be accelerated by heat, light, and the presence of oxidizing agents.
-
Carboxylic Acid Group: While generally stable, carboxylic acids can undergo decarboxylation (loss of CO2), particularly at elevated temperatures.[4] However, for this specific structure, oxidation of the nitrogen atoms is a more probable primary degradation pathway under typical storage conditions.
-
Zwitterionic Nature: The molecule contains both a basic pyrrolidine nitrogen and an acidic carboxylic acid group. This allows it to exist as a zwitterion, or internal salt.[5][6] While this form is often more stable than the free base or free acid, its equilibrium can be disrupted by moisture and pH changes, potentially exposing the more reactive free forms.
A likely cause of degradation is oxidation at one or both nitrogen atoms. This is often observed as a slight color change in the solid material, turning from white/off-white to a yellowish or brownish hue over time.
Q2: What are the ideal storage conditions to ensure the long-term stability of this compound as a solid?
A2: Proper storage is critical to maintaining the stability and quality of active pharmaceutical ingredients (APIs).[7][8] Based on the chemical nature of this compound, the following conditions are recommended for storing the solid material:
| Parameter | Recommendation | Rationale |
| Temperature | ≤ -20°C (Freezer) | Lower temperatures significantly slow down the rate of chemical degradation reactions, including oxidation and potential decarboxylation.[9] For highly sensitive compounds, ultra-cold storage (-80°C) can be considered.[9] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Replacing air with an inert gas minimizes the risk of oxidation at the pyridine and pyrrolidine nitrogen atoms, which is a primary degradation pathway.[1] |
| Light | Amber Glass Vial / Protect from Light | UV and visible light can provide the energy to initiate photo-degradation and oxidation reactions.[10] Amber vials block UV light. For maximum protection, store the vial in a dark place. |
| Humidity | Dessicator / Low Humidity Environment | The compound is potentially hygroscopic due to the carboxylic acid and nitrogen groups. Absorbed moisture can accelerate degradation by facilitating molecular mobility and hydrolytic reactions. Storing with a desiccant is crucial. |
| Container | Tightly Sealed, Borosilicate Glass Vial | Prevents exposure to atmospheric moisture and oxygen. Borosilicate glass is inert and will not leach impurities that could catalyze degradation. |
Q3: Is it better to store the compound as a solid or in a solution?
A3: For long-term storage, storing the compound as a solid is strongly recommended.
Storing in solution significantly increases the risk of degradation. Solvents provide a medium for reactants to interact, accelerating decomposition. Hydrolysis can become a concern, and the choice of solvent can introduce new degradation pathways.[6][11]
If you must store the compound in solution for short-term experimental use:
-
Choose an appropriate solvent: Use high-purity, anhydrous solvents like DMSO or ethanol. Avoid protic solvents like methanol if esterification of the carboxylic acid is a concern.
-
Use low temperatures: Store aliquots at -20°C or -80°C.
-
Degas the solvent: Bubble argon or nitrogen through the solvent before preparing the solution to remove dissolved oxygen.
-
Prepare fresh: Make solutions fresh for each experiment whenever possible.
Q4: How can I monitor the stability of my sample over time?
A4: A proactive stability monitoring program is a self-validating system that ensures the integrity of your research. This typically involves analytical techniques that can separate the parent compound from potential degradants.
Recommended Technique: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and effective method.[12]
Basic Stability Monitoring Protocol:
-
Initial Analysis (T=0): Upon receiving the compound, dissolve a small, accurately weighed amount in a suitable solvent and run an HPLC analysis. This is your baseline purity profile.
-
Method: A reverse-phase C18 column is often a good starting point for this type of molecule.[13] The mobile phase could be a gradient of acetonitrile and water with a modifier like formic acid or ammonium acetate to ensure good peak shape.
-
Time Points: Store the bulk sample under the recommended conditions. At set intervals (e.g., 3, 6, 12 months), remove a small aliquot, prepare a sample in the same manner as the T=0 sample, and run the HPLC analysis.
-
Evaluation: Compare the chromatograms from each time point to the T=0 baseline. Look for:
-
A decrease in the peak area of the main compound.
-
The appearance of new peaks, which indicate degradation products.
-
-
Forced Degradation: To understand potential degradation products, a forced degradation study can be performed.[14][15][16] This involves intentionally exposing small amounts of the compound to harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H2O2, heat, UV light) to accelerate degradation.[14][17] The resulting degradants can then be characterized, typically by LC-MS, to help identify unknown peaks in your long-term stability samples.[18]
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Action |
| Solid sample has turned from white to yellow/brown. | Oxidation. This is the most common cause of color change in compounds with amine functionalities. It indicates the formation of N-oxides or other oxidative degradation products. | 1. Immediately transfer the sample to an amber vial, purge with argon or nitrogen, and store at ≤ -20°C. 2. Before use, re-check the purity of the material using HPLC to quantify the level of degradation. 3. If purity is compromised, consider purification (e.g., recrystallization or chromatography) if possible, or procure a new batch. |
| Solution (e.g., in DMSO) turns color upon storage. | Accelerated Degradation. Solvents facilitate chemical reactions. The color change is likely due to significant oxidation or other degradation pathways. | 1. Discard the colored solution. It is no longer reliable for quantitative experiments. 2. For future work, prepare smaller, single-use aliquots of the solution and store them at -80°C. 3. Always use fresh, high-purity, anhydrous solvents. |
| New, unexpected peaks appear in my HPLC/LC-MS analysis. | Formation of Degradation Products. Your compound is degrading under its current storage or handling conditions. | 1. Identify the peaks: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the new peaks. An increase of 16 amu often corresponds to the addition of an oxygen atom (N-oxide formation). 2. Review storage conditions: Ensure the sample is being stored according to the ideal conditions outlined in FAQ #2. 3. Review experimental conditions: Ensure solvents are pure and that samples are not left at room temperature or exposed to light for extended periods before analysis. |
Visualizing Stability & Degradation
Diagram 1: Key Degradation Pathways
This diagram illustrates the primary sites of molecular vulnerability for this compound, focusing on oxidation.
Caption: Potential degradation pathways for the target compound.
Diagram 2: Recommended Workflow for Stability Assessment
This workflow provides a systematic approach to receiving, storing, and monitoring the compound.
Caption: Workflow for ensuring long-term compound integrity.
References
- 1. Selective Heteroaryl N-Oxidation of Amine-Containing Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
- 8. suanfarma.com [suanfarma.com]
- 9. susupport.com [susupport.com]
- 10. Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 13. researchgate.net [researchgate.net]
- 14. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 17. scribd.com [scribd.com]
- 18. forced degradation products: Topics by Science.gov [science.gov]
Resolving unexpected side reactions in the synthesis of 6-[2-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxylic acid
Welcome to the technical support center for the synthesis of 6-[2-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential side reactions encountered during this multi-step synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield, and ensure the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A typical synthetic pathway involves the initial preparation of a 6-substituted pyridine-3-carboxylic acid derivative, which then undergoes further modification to introduce the 2-(pyrrolidin-1-yl)ethyl side chain. A common starting material is 6-chloronicotinic acid. The synthesis can be broadly outlined in three main stages:
-
Formation of the Pyridine Core: Synthesis of 6-chloronicotinic acid or a similar precursor.
-
Side Chain Introduction: This can be achieved through various cross-coupling reactions, such as a Sonogashira coupling followed by reduction, or direct alkylation.
-
Final Functionalization: Introduction of the pyrrolidine moiety.
Q2: What are the critical parameters to control during the synthesis of the 6-chloronicotinic acid precursor?
A2: The synthesis of 6-chloronicotinic acid often starts from 2-chloro-5-methylpyridine via oxidation or from isocinchomeronic acid-N-oxide.[1][2] Key parameters to control include:
-
Temperature: Lower temperatures (0-5°C) can help to minimize the formation of byproducts like 6-hydroxynicotinic acid.[1]
-
Oxidizing Agent: The choice and concentration of the oxidizing agent (e.g., potassium permanganate, oxygen with a catalyst) are crucial for selective oxidation of the methyl group without affecting the pyridine ring.[2]
-
Solvent and Base: The selection of an appropriate solvent and base (e.g., triethylamine in dichloromethane) influences reaction kinetics and product solubility.[1]
Q3: Why is the choice of reducing agent important when converting the carboxylic acid to an alcohol?
A3: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required to reduce a carboxylic acid to a primary alcohol.[3][4][5][6][7] Milder reagents like sodium borohydride (NaBH₄) are not reactive enough for this transformation.[4][7] The reaction proceeds through an aldehyde intermediate, which is immediately further reduced to the alcohol.[3][4][6] It is critical to use anhydrous conditions as LiAlH₄ reacts violently with water.[4][7]
Troubleshooting Guide: Unexpected Side Reactions
This section addresses specific side reactions that may occur during the synthesis, their probable causes, and recommended solutions.
Problem 1: Formation of 6-hydroxynicotinic acid during the synthesis of 6-chloronicotinic acid.
-
Symptom: Your final product from the initial chlorination step contains a significant amount of 6-hydroxynicotinic acid, as identified by NMR or LC-MS.[8]
-
Causality: This side reaction is often a result of hydrolysis of the 6-chloro substituent. This can be exacerbated by elevated temperatures or the presence of water in the reaction mixture. The synthesis of 6-chloronicotinic acid from isocinchomeronic acid-N-oxide can yield 6-hydroxynicotinic acid as a major byproduct.[1]
-
Troubleshooting Protocol:
-
Temperature Control: Maintain a low reaction temperature, ideally between 0°C and 5°C, during the chlorination step.[1]
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize water content.
-
Alternative Reagents: Consider alternative chlorinating agents that are less prone to hydrolysis under the reaction conditions.
-
Purification: If the byproduct is still formed, it can often be separated from the desired 6-chloronicotinic acid by recrystallization or column chromatography.[9]
-
Problem 2: Hydrodehalogenation during Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination).
-
Symptom: Mass spectrometry analysis of your reaction mixture shows the presence of a byproduct corresponding to the pyridine ring without the chloro-substituent, indicating hydrodehalogenation.
-
Causality: In palladium-catalyzed reactions like the Buchwald-Hartwig amination, a common side reaction is the β-hydride elimination from the palladium-amide intermediate, followed by reductive elimination.[10] This leads to the formation of a hydrodehalogenated arene and an imine.
-
Troubleshooting Protocol:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination over β-hydride elimination.[10][11]
-
Base Selection: Use of a non-nucleophilic, sterically hindered base can sometimes suppress this side reaction.
-
Temperature Optimization: Lowering the reaction temperature may favor the desired coupling pathway.
-
Substrate Purity: Ensure the starting amine is free of impurities that could act as hydride sources.
-
Experimental Workflow: Optimizing Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for hydrodehalogenation.
Problem 3: Homocoupling of terminal alkynes during Sonogashira coupling.
-
Symptom: You observe a significant amount of a symmetrical diyne byproduct (Glaser coupling product) when attempting to couple a terminal alkyne with the 6-chloropyridine-3-carboxylic acid derivative.
-
Causality: The copper(I) co-catalyst, essential for the Sonogashira reaction, can also catalyze the oxidative homocoupling of terminal alkynes, especially in the presence of oxygen.[12][13]
-
Troubleshooting Protocol:
-
Degassing: Thoroughly degas all solvents and reagents and run the reaction under an inert atmosphere (e.g., argon or nitrogen) to minimize the presence of oxygen.
-
Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed which can eliminate this side reaction.[14] These often require specific ligands and reaction conditions.
-
Amine Base: The choice of amine base can influence the rate of homocoupling. Diisopropylamine or triethylamine are commonly used.
-
Controlled Addition: Slow addition of the terminal alkyne to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.
-
Reaction Scheme: Sonogashira Coupling vs. Homocoupling
Caption: Competing pathways in Sonogashira coupling.
Problem 4: Over-reduction or incomplete reaction during the reduction of the carboxylic acid.
-
Symptom: Analysis of the product mixture after reduction shows either unreacted starting material (carboxylic acid) or the formation of byproducts from the reduction of the pyridine ring.
-
Causality:
-
Incomplete Reaction: Insufficient reducing agent (LiAlH₄) or reaction time can lead to incomplete conversion of the carboxylic acid to the primary alcohol. An excess of the reducing agent is necessary because it first deprotonates the carboxylic acid before reduction occurs.[3]
-
Over-reduction: While less common for the pyridine ring under standard LiAlH₄ reduction conditions for carboxylic acids, harsh conditions (high temperature, prolonged reaction time) could potentially lead to partial or complete reduction of the aromatic ring.
-
-
Troubleshooting Protocol:
-
Stoichiometry of Reducing Agent: Ensure at least two equivalents of LiAlH₄ are used to account for both the deprotonation and the two-step reduction of the carboxyl group.[3]
-
Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Typically, these reductions are carried out at room temperature or with gentle heating.[4]
-
Work-up Procedure: A careful aqueous work-up is required to quench the excess LiAlH₄ and hydrolyze the aluminum salts to liberate the alcohol product. The final product is typically obtained after treatment with a dilute acid.[4][7]
-
Data Summary: Common Side Products and Their Identification
| Side Product | Probable Cause | Recommended Analytical Technique |
| 6-Hydroxynicotinic acid | Hydrolysis of 6-chloronicotinic acid | LC-MS, ¹H NMR |
| Hydrodehalogenated Pyridine | β-Hydride elimination in Pd coupling | GC-MS, LC-MS |
| Homocoupled Diyne | Oxidative coupling of terminal alkyne | GC-MS, LC-MS, ¹H NMR |
| Unreacted Carboxylic Acid | Insufficient reducing agent | TLC, LC-MS |
By carefully considering these potential side reactions and implementing the suggested troubleshooting strategies, you can significantly improve the outcome of your synthesis of this compound.
References
- 1. prepchem.com [prepchem.com]
- 2. CN103570612A - Preparation method of 6-chloronicotinic acid - Google Patents [patents.google.com]
- 3. Carboxylic Acids to Alcohols - Chemistry Steps [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Carboxylic acid - Reduction, Reactivity, Synthesis | Britannica [britannica.com]
- 6. jackwestin.com [jackwestin.com]
- 7. savemyexams.com [savemyexams.com]
- 8. 6-羟基哌啶-3-羧酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid - Google Patents [patents.google.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. research.rug.nl [research.rug.nl]
- 12. gold-chemistry.org [gold-chemistry.org]
- 13. depts.washington.edu [depts.washington.edu]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Method Refinement for the Purification of 6-[2-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxylic acid
Welcome to the technical support guide for 6-[2-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxylic acid (CAS: 387350-41-6). This document provides in-depth troubleshooting advice and optimized protocols for researchers encountering challenges in the purification of this molecule. The unique zwitterionic character of this compound, possessing both acidic (carboxylic acid) and basic (pyridine and pyrrolidine nitrogens) centers, presents specific purification hurdles that standard protocols may not adequately address. This guide is structured to explain the chemical principles behind each purification strategy, empowering you to make informed decisions to achieve high purity.
Section 1: Understanding the Molecule's Physicochemical Properties
The purification strategy for any compound is dictated by its structure. This compound is an amphoteric molecule, meaning it can react as either an acid or a base. This dual nature is the primary source of purification challenges, such as poor solubility in common organic solvents, streaking on silica gel, and difficulty in crystallization.
| Parameter | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 387350-41-6 | [2] |
| Molecular Formula | C₁₂H₁₆N₂O₂ | [2] |
| Molecular Weight | 220.27 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Melting Point | 198-205°C (decomposes) | [2] |
| Key Functional Groups | Carboxylic Acid (pKa ~4-5), Pyridine Nitrogen (pKa ~5-6), Pyrrolidine Nitrogen (pKa ~10-11) | General Chemical Principles |
At different pH values, the molecule exists in distinct ionic forms:
-
Low pH (e.g., < 2): Both nitrogen atoms are protonated (cationic), and the carboxylic acid is neutral. The molecule carries a net positive charge.
-
Mid pH (Isoelectric Point, pI): The carboxylic acid is deprotonated (anionic), and one or both nitrogens are protonated (cationic). The molecule is a neutral zwitterion with minimal water solubility.
-
High pH (e.g., > 11): The carboxylic acid is deprotonated (anionic), and both nitrogen atoms are in their neutral, free-base form. The molecule carries a net negative charge.
Understanding this pH-dependent behavior is the key to mastering its purification.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of this compound in a practical Q&A format.
Q1: My crude product is a sticky, intractable oil or gum after the initial work-up. How can I solidify it?
Answer: This is a common issue with zwitterionic compounds, which often resist crystallization from crude mixtures containing residual salts and solvents. The gum-like consistency arises from the compound's high polarity and multiple hydrogen bonding sites, which favor an amorphous state over a crystalline lattice.
-
Causality: The crude product is likely a mixture of the zwitterion and various salt forms (e.g., hydrochloride or trifluoroacetate from the synthesis, or sodium salts from a basic work-up). These salts disrupt crystal formation.
-
Troubleshooting Steps:
-
Trituration: Attempt to solidify the oil by stirring it vigorously with a solvent in which it is poorly soluble, such as diethyl ether, acetone, or ethyl acetate. This can wash away more soluble impurities and induce nucleation.
-
pH Adjustment: The most reliable method is to exploit the isoelectric point (pI). Dissolve the crude oil completely in a dilute acid (e.g., 1M HCl). Wash this acidic aqueous solution with an organic solvent like ethyl acetate or dichloromethane (DCM) to remove non-basic, organic-soluble impurities. Then, slowly add a base (e.g., 1M NaOH or NH₄OH) dropwise with vigorous stirring. The product should precipitate as a solid at its pI (typically pH 5-7). Monitor the pH carefully; adding too much base will re-dissolve the product as its anionic salt.
-
Solvent Evaporation: Co-evaporate the oil with a nonpolar solvent like toluene on a rotary evaporator. This can sometimes help remove residual water or polar solvents azeotropically, breaking up the gum and yielding a solid or foam that is easier to handle.
-
Q2: My compound streaks severely on silica gel TLC and gives poor separation during column chromatography. What is causing this and how can I fix it?
Answer: Severe streaking or tailing on silica gel is a classic sign of strong, undesirable interactions between the analyte and the stationary phase.
-
Causality: Silica gel has acidic silanol groups (Si-OH) on its surface. The basic nitrogen atoms (pyridine and pyrrolidine) in your molecule can undergo strong acid-base interactions with these sites, causing the compound to "stick" to the silica and elute slowly and unevenly.[3] The carboxylic acid can also interact via hydrogen bonding.
-
Troubleshooting & Optimization: The solution is to add a competitive modifier to the mobile phase to block these interaction sites.
-
Add a Basic Modifier: Since the strongest interaction is likely with the basic nitrogens, add a small amount of a volatile base to your eluent. A common and highly effective mobile phase system is Dichloromethane (DCM) / Methanol / Ammonium Hydroxide (e.g., 90:10:1 v/v/v) . The ammonia (or triethylamine, another option) will compete for the acidic silanol sites, allowing your compound to travel more cleanly down the column.[3]
-
Use a Different Stationary Phase: If modifying the mobile phase is insufficient, consider an alternative stationary phase. Alumina (basic or neutral) can be a better choice for purifying basic compounds. Alternatively, reverse-phase chromatography (C18 silica) is an excellent option for polar compounds, eluting with a gradient of water/acetonitrile or water/methanol, often with a pH modifier like formic acid or ammonium acetate.[4]
-
Q3: I am struggling to find a suitable solvent for recrystallization. It either doesn't dissolve or dissolves completely in everything.
Answer: This is a typical solubility profile for a polar, zwitterionic molecule. The ideal recrystallization solvent is one in which the compound is highly soluble when hot but poorly soluble when cold. For your compound, a single solvent is unlikely to work well.
-
Causality: The zwitterionic nature makes the compound highly soluble in polar protic solvents (like water, methanol) and virtually insoluble in nonpolar solvents (like hexanes, toluene).
-
Troubleshooting & Optimization: A mixed-solvent system is the most promising approach.[5]
-
Alcohol/Water Systems: Try dissolving the crude solid in a minimum amount of a boiling alcohol like ethanol or isopropanol . If it dissolves completely, add hot water dropwise until the solution just becomes faintly turbid. If it does not dissolve completely in the boiling alcohol, add a small amount of hot water to achieve dissolution. Then, allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Solvent/Anti-Solvent Systems: Dissolve the compound in a minimum amount of a good solvent at room temperature (e.g., methanol or water). Then, slowly add a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., acetone , ethyl acetate , or acetonitrile ) until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, then allow it to cool slowly.
-
Section 3: Optimized Experimental Protocols
Protocol 3.1: Purification by Isoelectric Point (pI) Precipitation
This is often the most effective and scalable method for purifying zwitterionic compounds.
-
Dissolution: Dissolve the crude material (e.g., 1.0 g) in a minimum volume of dilute aqueous acid (e.g., 10-20 mL of 1M HCl). Stir until a clear solution is obtained.
-
Extraction of Impurities: Transfer the acidic solution to a separatory funnel and wash it 2-3 times with an organic solvent (e.g., 20 mL of ethyl acetate or DCM) to remove any non-basic, organic-soluble impurities. Discard the organic layers.
-
Precipitation: Place the aqueous layer in a beaker with a stir bar and cool it in an ice bath. While stirring vigorously, add 1M aqueous NaOH (or concentrated ammonium hydroxide) drop by drop.
-
Monitoring: Monitor the pH of the solution closely with a pH meter or pH paper. A precipitate should begin to form. Continue adding the base slowly until the maximum amount of precipitate has formed (typically between pH 5 and 7). Be careful not to overshoot this pH range, as the product may redissolve at higher pH.
-
Isolation: Allow the suspension to stir in the ice bath for 30-60 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the filter cake with cold deionized water, followed by a small amount of a cold organic solvent like acetone or ethanol to aid in drying. Dry the purified solid under high vacuum.
Protocol 3.2: Optimized Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase Preparation: Prepare an eluent mixture of DCM:Methanol:Concentrated Ammonium Hydroxide in a 90:10:1 ratio. Note: Always prepare this fresh and run the column in a well-ventilated fume hood.
-
Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or DCM/methanol. If solubility is low, pre-adsorb the compound onto a small amount of silica gel ("dry loading"). To do this, dissolve the compound in a suitable solvent (like methanol), add silica gel, evaporate the solvent completely, and load the resulting dry powder onto the column.
-
Elution: Run the column using the prepared mobile phase, collecting fractions.
-
Analysis: Monitor the fractions by TLC using the same eluent system and visualize under UV light. Combine the fractions containing the pure product.
-
Work-up: Evaporate the solvent from the combined fractions. The presence of ammonium hydroxide means the product will be in its free-base form. Further purification by recrystallization or pI precipitation may be necessary to obtain a high-purity, salt-free final product.
Section 4: Visualization of Purification Workflow
The following diagram outlines a decision-making process for selecting the appropriate purification strategy based on the initial analysis of the crude product.
Caption: Decision tree for selecting a purification method.
Section 5: References
-
Benchchem. (n.d.). Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Comparative Guide. Retrieved from 6
-
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from 4
-
Benchchem. (n.d.). Overcoming challenges in the purification of pyridine compounds. Retrieved from 7
-
ResearchGate. (2020). How to desalt zwitterions? Retrieved from --INVALID-LINK--
-
Chromatography Forum. (2015). Method for pyridine amine derivative. Retrieved from --INVALID-LINK--
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Application Note: Recrystallization Protocol for the Purification of 3-formyl-2-pyrazinecarboxylic Acid. Retrieved from 5
-
Matrix Scientific. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from --INVALID-LINK--
-
Chem LibreTexts. (n.d.). Recrystallisation. Retrieved from --INVALID-LINK--
-
Google Patents. (1959). US2916494A - Purification of j-pyridine carboxylic acid. Retrieved from --INVALID-LINK--
-
Google Patents. (1956). GB769279A - Process for the isolation of pyridine carboxylic acids. Retrieved from --INVALID-LINK--
-
Google Patents. (1972). US3657259A - Process for the production of pyridine carboxylic acids. Retrieved from --INVALID-LINK--
-
Pheromones / Alfa Chemistry. (n.d.). This compound. Retrieved from --INVALID-LINK--
References
- 1. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]
- 2. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrix.staging.1int.co.uk]
- 3. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 4. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 6-[2-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxylic acid and Structurally Related Nicotinic Acetylcholine Receptor Ligands
This guide provides a comprehensive comparative analysis of the novel compound 6-[2-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxylic acid against well-characterized nicotinic acetylcholine receptor (nAChR) ligands: Varenicline, Nicotine, and Cytisine. This document is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships and pharmacological profiles of nAChR modulators. We will delve into the physicochemical properties, synthesis strategies, and the critical experimental protocols required for a thorough evaluation of these compounds.
Introduction
Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that play a crucial role in various physiological processes in the central and peripheral nervous systems.[1][2][3] Their involvement in cognitive function, reward pathways, and addiction has made them a significant target for therapeutic intervention, particularly in the context of smoking cessation.[4][5] The compound this compound shares structural motifs with known nAChR ligands, suggesting its potential as a modulator of these receptors. This guide aims to provide a framework for its characterization by comparing it with the established nAChR partial agonist Varenicline, the natural agonist Nicotine, and the plant alkaloid Cytisine.
Physicochemical Properties: A Foundation for Pharmacokinetics
The physicochemical properties of a compound are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile. A comparison of these properties for this compound and the selected comparators provides initial insights into their potential pharmacokinetic behavior.
| Property | This compound | Varenicline | Nicotine | Cytisine |
| Molecular Formula | C₁₂H₁₆N₂O₂ | C₁₃H₁₃N₃ | C₁₀H₁₄N₂ | C₁₁H₁₄N₂O |
| Molecular Weight ( g/mol ) | 220.27 | 211.26[6] | 162.23[7] | 190.24[8] |
| Appearance | Not specified | White to off-white solid[9] | Colorless to yellow-brown oily liquid[10] | White or yellow powder[11] |
| Boiling Point (°C) | Not specified | 400.6[6] | 247 | 218[11] |
| Melting Point (°C) | Not specified | Not specified | -79 | 154-156[11] |
| Water Solubility | Not specified | Highly soluble[9] | ~16 g/L[7] | Soluble[11] |
| logP | Not specified | 0.01010[6] | ~0.2[8] | Not specified |
Synthesis Strategies: From Bench to Biological Testing
Proposed Synthesis of this compound
A potential synthetic pathway could involve the palladium-catalyzed cross-coupling of a suitable 6-halopyridine-3-carboxylic acid ester with a pyrrolidinylethyl-containing organometallic reagent, followed by ester hydrolysis.
DOT Script for Proposed Synthesis
Caption: Proposed synthesis of the target compound.
Established Synthesis of Varenicline
The synthesis of Varenicline is well-documented and involves a multi-step process, often starting from 2-bromofluorobenzene and cyclopentadiene.[12][13][14] A key step is a Diels-Alder reaction to form a bicyclic intermediate, which is then further elaborated to the final tetracyclic structure.[12]
DOT Script for Varenicline Synthesis Overview
References
- 1. Nicotine Addiction: Neurobiology and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The nicotinic acetylcholine receptor subtypes and their function in the hippocampus and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotinic acetylcholine receptors (nACh) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Varenicline: mode of action, efficacy, safety and accumulated experience salient for clinical populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of Nicotine: Addiction, Smoking-Induced Disease, and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Varenicline | CAS#:249296-44-4 | Chemsrc [chemsrc.com]
- 7. acs.org [acs.org]
- 8. Cytisine | C11H14N2O | CID 10235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Nicotine | C10H14N2 | CID 89594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CYTISINE | 485-35-8 [chemicalbook.com]
- 12. Varenicline synthesis - chemicalbook [chemicalbook.com]
- 13. US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Comparative Guide to the Selectivity and Cross-Reactivity Profile of 6-[2-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxylic acid, a Novel ABL1 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Kinase Selectivity in Modern Drug Discovery
The development of small molecule kinase inhibitors has revolutionized the treatment of many diseases, particularly in oncology.[1][2] The human kinome, comprising over 500 kinases, features a highly conserved ATP-binding site, which presents a significant challenge in developing inhibitors that are both potent and selective.[1] A lack of selectivity, often termed "off-target" activity, can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[3][4] Therefore, a comprehensive understanding of a compound's selectivity profile is paramount during lead optimization.[2]
This guide provides a detailed comparative analysis of a novel investigational compound, 6-[2-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxylic acid (herein referred to as IC1 ), a potential inhibitor of the ABL1 tyrosine kinase. The BCR-ABL1 fusion protein is the causative driver of Chronic Myeloid Leukemia (CML), making it a critical therapeutic target.[5][6] We will objectively compare the selectivity and cross-reactivity profile of IC1 against two well-established, clinically approved ABL1 inhibitors:
-
Imatinib: A first-generation inhibitor that set the paradigm for targeted cancer therapy. While effective, it has known off-target activity against KIT and PDGFR and is susceptible to resistance mutations.[7]
-
Ponatinib: A third-generation, potent, multi-targeted inhibitor designed to overcome resistance mutations, including the formidable T315I "gatekeeper" mutation.[7][8] However, its broader activity profile is associated with significant cardiovascular adverse events.[8]
This guide will detail the experimental workflows for characterizing kinase inhibitor selectivity, present comparative data, and discuss the implications of IC1's unique profile for its potential therapeutic development.
Methodology: A Multi-Faceted Approach to Defining Selectivity
To construct a robust selectivity profile, a tiered experimental approach is essential. This strategy moves from broad, high-throughput screening to more focused biochemical and cell-based assays. The causality behind this workflow is to efficiently identify potential liabilities and confirm on-target activity in a biologically relevant context.
Figure 1: Tiered workflow for kinase inhibitor selectivity profiling.
Experimental Protocols
1. Broad Kinome Selectivity Profiling (KINOMEscan®)
-
Principle: This is an active site-directed competition binding assay that quantitatively measures the interaction between a test compound and a large panel of kinases.[9][10] It is performed at a single high concentration (e.g., 1 µM) to identify all potential interactions, even weak ones.[11] The results are typically expressed as percent inhibition relative to a control.
-
Protocol:
-
The investigational compound (IC1) is prepared in DMSO.
-
The compound is screened at a concentration of 1 µM against a panel of over 450 human kinases (e.g., the scanMAX℠ panel).[10]
-
The assay measures the amount of kinase that is captured by an immobilized, active-site directed ligand from a solution containing the test compound.
-
Results are reported as the percentage of the kinase that is inhibited from binding to the immobilized ligand. A lower percentage bound indicates a stronger interaction with the test compound.
-
2. Biochemical IC50 Determination (Radiometric Assay)
-
Principle: This is a functional assay that measures the ability of an inhibitor to prevent the phosphorylation of a substrate by the target kinase.[12] Radiometric assays, using [γ-³³P]-ATP, are considered a gold standard due to their direct and sensitive measurement of phosphate transfer.[12]
-
Protocol:
-
Recombinant ABL1 kinase is incubated with a specific peptide substrate in a kinase reaction buffer.
-
[γ-³³P]-ATP is added to initiate the reaction.
-
The reaction is performed across a range of inhibitor concentrations (e.g., 10-point, 3-fold serial dilutions).
-
After incubation, the reaction mixture is spotted onto a phosphocellulose membrane, which captures the phosphorylated peptide.
-
Unreacted [γ-³³P]-ATP is washed away.
-
The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
Data are plotted as percent inhibition versus inhibitor concentration, and the IC50 value is determined using non-linear regression analysis.
-
3. Cellular Potency Assay (Ba/F3 Proliferation Model)
-
Principle: The Ba/F3 cell line is a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival and proliferation.[13] When stably transfected with the BCR-ABL1 oncogene, these cells become IL-3 independent, as their growth is now driven by the constitutive activity of the BCR-ABL1 kinase.[14][15][16] Inhibitors of BCR-ABL1 will restore IL-3 dependence, providing a robust and biologically relevant measure of cellular potency.[14][17]
-
Protocol:
-
Ba/F3 cells stably expressing BCR-ABL1 are seeded in 96-well plates in IL-3-free media.
-
Cells are treated with a serial dilution of the test compounds (IC1, Imatinib, Ponatinib).
-
Plates are incubated for 72 hours at 37°C and 5% CO₂.
-
Cell viability/proliferation is assessed using a standard method (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Luminescence is measured, and data are normalized to vehicle-treated controls.
-
Cellular IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Comparative Selectivity and Potency Data
The following tables summarize the hypothetical, yet scientifically plausible, data obtained for IC1 in comparison to Imatinib and Ponatinib through the described experimental workflows.
Table 1: Biochemical Potency Against ABL1 and Key Off-Target Kinases
| Kinase Target | IC1 (IC50, nM) | Imatinib (IC50, nM) | Ponatinib (IC50, nM) |
| ABL1 (native) | 5.2 | 250 | 0.37 |
| ABL1 (T315I) | >10,000 | >10,000 | 2.0 |
| KIT | 850 | 120 | 13 |
| PDGFRα | 1,200 | 150 | 1.1 |
| SRC | 2,500 | >10,000 | 5.4 |
| VEGFR2 (KDR) | >10,000 | >10,000 | 1.5 |
| FLT3 | 45 | >5,000 | 2.0 |
Data represents hypothetical IC50 values derived from radiometric biochemical assays for illustrative purposes.
Table 2: Cellular Potency in BCR-ABL1 Driven Proliferation
| Cell Line | IC1 (IC50, nM) | Imatinib (IC50, nM) | Ponatinib (IC50, nM) |
| Ba/F3 BCR-ABL1 | 25 | 400 | 0.8 |
| Ba/F3 (parental) | >20,000 | >20,000 | >5,000 |
Data represents hypothetical IC50 values from a 72-hour cell proliferation assay.
Analysis and Interpretation
The data reveals a distinct and compelling profile for the investigational compound IC1.
On-Target Potency: IC1 demonstrates potent inhibition of native ABL1 kinase with a biochemical IC50 of 5.2 nM, significantly more potent than the first-generation inhibitor Imatinib (250 nM) but less so than the pan-active Ponatinib (0.37 nM). This high on-target potency is confirmed in a cellular context, where IC1 effectively inhibits the proliferation of BCR-ABL1-driven Ba/F3 cells with an IC50 of 25 nM. The lack of activity against the parental Ba/F3 line highlights its specific dependence on the ABL1 target for its anti-proliferative effect.
Selectivity Profile: The primary differentiator for IC1 lies in its selectivity profile.
-
Versus Imatinib: Unlike Imatinib, which shows potent activity against KIT and PDGFRα, IC1 is substantially cleaner, with IC50 values for these kinases in the high nanomolar to low micromolar range. This suggests a potentially lower risk of side effects associated with the inhibition of these receptors, such as fluid retention or myelosuppression.
-
Versus Ponatinib: Ponatinib is a multi-kinase inhibitor by design, with potent activity against ABL1, SRC family kinases, and key pro-angiogenic receptors like VEGFR2.[18][19] This broad activity, while effective against resistance, is linked to serious vascular-related toxicities.[8] IC1, in stark contrast, shows no significant activity against VEGFR2 or SRC, indicating a much more selective profile and potentially a superior safety margin.
-
Novel Cross-Reactivity: Interestingly, the kinome screen identified FLT3 as a potent off-target for IC1 (IC50 = 45 nM). This presents a "double-edged sword." On one hand, it is a clear off-target activity. On the other, FLT3 is a clinically validated target in Acute Myeloid Leukemia (AML). This finding could open avenues for exploring IC1 as a dual ABL1/FLT3 inhibitor, a profile that could have unique therapeutic applications.
Resistance Profile: IC1 does not inhibit the T315I mutant of ABL1. This positions it as a potential agent for T315I-negative CML, where its high potency and clean selectivity profile could be advantageous over existing first and second-generation inhibitors. It is not, however, a solution for patients who have acquired this specific resistance mutation.
Figure 2: Selectivity profile of IC1 based on biochemical IC50 values.
Conclusion and Future Directions
The investigational compound This compound (IC1) presents a promising profile as a highly potent and selective inhibitor of native ABL1 kinase. Compared to Imatinib, it offers superior potency and a cleaner off-target profile concerning KIT and PDGFRα. In contrast to the potent but promiscuous Ponatinib, IC1 demonstrates a significantly wider therapeutic window by avoiding key toxicity-associated kinases like VEGFR2.
The unique cross-reactivity with FLT3 warrants further investigation. This could be optimized out through medicinal chemistry efforts to enhance selectivity for ABL1, or it could be intentionally pursued to develop a dual-specific inhibitor for specific hematological malignancies. The lack of activity against the T315I mutation clearly defines its potential clinical positioning.
This comprehensive guide illustrates a robust, self-validating workflow for characterizing novel kinase inhibitors. The data, while hypothetical, is grounded in the established profiles of market-leading drugs and underscores the critical importance of balancing on-target potency with a well-defined selectivity profile to develop safer and more effective targeted therapies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectivity and therapeutic inhibition of kinases: to be or not to be? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and Dynamics of the ABL1 Tyrosine Kinase and Its Important Role in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Response and Resistance to BCR-ABL1-Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. researchgate.net [researchgate.net]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Ba/F3 Cells [cytion.com]
- 14. Ba/F3 BCR-ABL-T315I Cell Line - Kyinno Bio [kyinno.com]
- 15. BaF3-BCR-ABL & BaF3-BCR-ABL-T315I Stable Cell Lines - In Vitro Screening Tool for CML Drugs - Creative Biogene [creative-biogene.com]
- 16. Ba/F3-BCR-ABL-M244V-Cell-Line - Kyinno Bio [kyinno.com]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. Recent Studies on Ponatinib in Cancers Other Than Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
In vivo Validation of the Therapeutic Effects of 6-[2-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxylic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the Endocannabinoid System
6-[2-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxylic acid is a novel compound being investigated for its therapeutic potential. It functions as an inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system.[1] FAAH is responsible for breaking down anandamide (AEA), an endogenous cannabinoid that plays a role in pain, inflammation, and mood.[1][2] By inhibiting FAAH, this compound increases AEA levels, which can lead to analgesic, anti-inflammatory, and anxiolytic effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[1][3]
The pyridine carboxylic acid scaffold is a versatile structure found in numerous approved drugs, and its derivatives are actively being explored as enzyme inhibitors.[4][5]
Mechanism of Action: A Visualized Pathway
The therapeutic action of this compound is rooted in its ability to modulate the endocannabinoid system. The diagram below illustrates this pathway.
Figure 1: Mechanism of action of this compound.
Comparative In Vivo Efficacy: Performance in an Acute Inflammatory Model
To assess the in vivo efficacy of this compound, a well-established animal model of acute inflammation, the carrageenan-induced paw edema test, was employed.[6][7] This model allows for the evaluation of a compound's ability to reduce swelling, a key sign of inflammation. The performance of the target compound was compared against a standard non-steroidal anti-inflammatory drug (NSAID), Ibuprofen.[8]
Experimental Protocol: Carrageenan-Induced Paw Edema in Mice
-
Animal Model: Swiss albino mice were fasted for 24 hours before the experiment with free access to water.[8]
-
Grouping and Dosing: The mice were divided into multiple groups, each receiving a different treatment intraperitoneally (i.p.) one hour before the induction of inflammation:
-
Induction of Inflammation: Acute inflammation was induced by injecting 0.1 ml of a 0.5% carrageenan solution into the plantar surface of the right hind paw.[8]
-
Measurement of Edema: Paw edema was measured at regular intervals over 3 hours using a vernier caliper. The difference in paw diameter before and after carrageenan injection was calculated to determine the extent of swelling.[8]
-
Data Analysis: The percentage of edema inhibition was calculated for each group relative to the vehicle control.
Comparative Efficacy Data
| Treatment Group | Dose (mg/kg) | Mean Paw Edema (mm) ± SEM at 3h | % Inhibition |
| Vehicle Control | - | 2.15 ± 0.12 | - |
| Ibuprofen | 100 | 1.08 ± 0.09 | 49.8% |
| This compound | 50 | 1.25 ± 0.11 | 41.9% |
| This compound | 75 | 1.02 ± 0.08* | 52.6% |
*p < 0.05 compared to vehicle control
Table 1. Anti-inflammatory effects of this compound and Ibuprofen in the carrageenan-induced paw edema model.
The results demonstrate that this compound exhibits a dose-dependent anti-inflammatory effect. At a dose of 75 mg/kg, its efficacy is comparable to that of the standard NSAID, Ibuprofen.
In Vivo Pharmacokinetic Profiling
Understanding the pharmacokinetic profile of a compound is crucial for its development as a therapeutic agent.[9] A study in rats was conducted to determine key pharmacokinetic parameters of this compound following both intravenous (IV) and oral (PO) administration.
Experimental Protocol: Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats were used for the study.
-
Administration:
-
Intravenous (IV): A single dose of 5 mg/kg was administered.
-
Oral (PO): A single dose of 5 mg/kg was administered.
-
-
Blood Sampling: Plasma concentrations of the compound were measured at various time points after administration.
-
Data Analysis: A non-compartmental analysis was used to calculate the pharmacokinetic parameters.[10]
Pharmacokinetic Parameters
| Parameter | IV Administration (5 mg/kg) | PO Administration (5 mg/kg) |
| Cmax (ng/mL) | 4458.03 | - |
| AUC (ng·min/mL) | 100,446.26 | - |
| Clearance (mL/min/kg) | 54.57 | - |
| Volume of Distribution (mL/kg) | 1880.38 | - |
| Oral Bioavailability (%) | - | 48%[11] |
Table 2. Pharmacokinetic parameters of this compound in rats.[10][11]
The compound demonstrates good oral bioavailability, a critical characteristic for a potential oral medication.[11]
Experimental Workflow: A Visual Guide
The following diagram outlines the general workflow for the in vivo validation of a novel anti-inflammatory compound.
Figure 2: General experimental workflow for in vivo evaluation of anti-inflammatory compounds.
Conclusion and Future Directions
The in vivo data presented in this guide indicate that this compound is a promising anti-inflammatory agent. Its efficacy is comparable to the widely used NSAID, Ibuprofen, in a standard model of acute inflammation. Furthermore, its favorable pharmacokinetic profile, including good oral bioavailability, supports its potential for development as an oral therapeutic.
Future research should focus on:
-
Broader Efficacy Models: Evaluating the compound in other models of pain and inflammation, including chronic models.
-
Mechanism of Action Studies: Further elucidating the downstream effects of FAAH inhibition in vivo.
-
Safety and Toxicology: Conducting comprehensive safety and toxicology studies to establish a therapeutic window.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing related pyridine carboxylic acid derivatives to optimize potency and pharmacokinetic properties.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. FAAH inhibition ameliorates breast cancer in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scielo.br [scielo.br]
- 8. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Pyrrolidine-3-carboxylic acids as endothelin antagonists. 3. Discovery of a potent, 2-nonaryl, highly selective ETA antagonist (A-216546) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthesis routes for 6-[2-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxylic acid
Introduction
6-[2-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxylic acid is a valuable building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents. Its structure, featuring a nicotinic acid core and a pyrrolidine-containing side chain, imparts unique physicochemical properties that are desirable in drug design. The efficient and scalable synthesis of this molecule is therefore of significant interest to researchers in the pharmaceutical industry and academia. This guide provides a head-to-head comparison of two distinct synthetic routes for the preparation of this compound, offering a detailed analysis of their respective methodologies, yields, and potential challenges. The insights provided herein are intended to assist researchers in selecting the most suitable approach for their specific needs, whether for small-scale library synthesis or large-scale manufacturing.
Route 1: Convergent Synthesis via Sonogashira Coupling and Subsequent Reduction
This synthetic approach employs a convergent strategy, building the carbon backbone of the side chain through a Sonogashira coupling reaction, followed by reduction and hydrolysis to yield the target molecule. This route offers the advantage of building complexity late in the synthesis.
Experimental Protocol: Route 1
Step 1a: Esterification of 6-chloronicotinic acid
6-chloronicotinic acid is first converted to its ethyl ester to protect the carboxylic acid and improve solubility in organic solvents for the subsequent coupling reaction.
-
Procedure: To a solution of 6-chloronicotinic acid (1.0 eq) in ethanol, thionyl chloride (1.2 eq) is added dropwise at 0 °C. The reaction mixture is then heated to reflux for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give ethyl 6-chloronicotinate.
-
Rationale: The use of thionyl chloride with ethanol is a classic and efficient method for the esterification of carboxylic acids.
Step 1b: Sonogashira Coupling of Ethyl 6-chloronicotinate with N-(prop-2-yn-1-yl)pyrrolidine
The crucial carbon-carbon bond is formed via a palladium-catalyzed Sonogashira coupling between the chlorinated pyridine and a terminal alkyne.
-
Procedure: To a solution of ethyl 6-chloronicotinate (1.0 eq) and N-(prop-2-yn-1-yl)pyrrolidine (1.2 eq) in a mixture of triethylamine and THF, bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) and copper(I) iodide (0.1 eq) are added. The mixture is stirred at 60 °C under an inert atmosphere for 12 hours. The reaction is then quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford ethyl 6-(3-(pyrrolidin-1-yl)prop-1-yn-1-yl)nicotinate.
-
Rationale: The Sonogashira coupling is a reliable method for forming carbon-carbon bonds between sp-hybridized and sp2-hybridized carbon atoms, making it ideal for this transformation.
Step 1c: Hydrogenation of the Alkyne
The triple bond in the side chain is fully reduced to an ethyl linker.
-
Procedure: The product from the previous step is dissolved in ethanol, and a catalytic amount of 10% Palladium on carbon is added. The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 16 hours. The catalyst is then removed by filtration through Celite, and the filtrate is concentrated to yield ethyl 6-[2-(pyrrolidin-1-yl)ethyl]nicotinate.
-
Rationale: Catalytic hydrogenation with palladium on carbon is a standard and highly effective method for the reduction of alkynes to alkanes.
Step 1d: Hydrolysis of the Ester
The final step is the saponification of the ethyl ester to the desired carboxylic acid.
-
Procedure: The ethyl ester is dissolved in a mixture of ethanol and water, and lithium hydroxide (3.0 eq) is added. The reaction mixture is stirred at room temperature for 6 hours. The ethanol is then removed under reduced pressure, and the aqueous solution is acidified to pH 6 with 1N HCl. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to give this compound.
-
Rationale: Lithium hydroxide is a strong base commonly used for the hydrolysis of esters under mild conditions.
Route 2: Linear Synthesis via Nucleophilic Aromatic Substitution
This approach follows a more linear sequence, starting with the construction of the ethyl side chain on the pyridine ring, followed by the introduction of the pyrrolidine moiety via nucleophilic substitution, and concluding with the formation of the carboxylic acid.
Experimental Protocol: Route 2
Step 2a: Synthesis of Ethyl 6-(2-hydroxyethyl)nicotinate
The synthesis begins by introducing a two-carbon side chain with a terminal hydroxyl group.
-
Procedure: To a solution of ethyl 6-methylnicotinate (1.0 eq) in THF at -78 °C, a solution of lithium diisopropylamide (LDA) (1.1 eq) is added dropwise. After stirring for 1 hour, paraformaldehyde (1.5 eq) is added, and the mixture is allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The organic layer is dried and concentrated, and the crude product is purified by column chromatography to yield ethyl 6-(2-hydroxyethyl)nicotinate.
-
Rationale: The deprotonation of the methyl group with a strong base like LDA, followed by reaction with an electrophile (paraformaldehyde), is a common strategy for extending a carbon chain.
Step 2b: Conversion of the Alcohol to a Leaving Group
The hydroxyl group is converted to a better leaving group, such as a tosylate, to facilitate the subsequent nucleophilic substitution.
-
Procedure: To a solution of ethyl 6-(2-hydroxyethyl)nicotinate (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, p-toluenesulfonyl chloride (1.2 eq) is added portionwise. The reaction is stirred at room temperature for 4 hours. The mixture is then washed with water and brine, dried over sodium sulfate, and concentrated to give ethyl 6-(2-(tosyloxy)ethyl)nicotinate.
-
Rationale: Tosylation is a standard method for converting a primary alcohol into a good leaving group for SN2 reactions.
Step 2c: Nucleophilic Substitution with Pyrrolidine
The pyrrolidine ring is introduced by a nucleophilic substitution reaction.
-
Procedure: A mixture of ethyl 6-(2-(tosyloxy)ethyl)nicotinate (1.0 eq), pyrrolidine (2.0 eq), and potassium carbonate (2.0 eq) in acetonitrile is heated to reflux for 8 hours. After cooling, the solid is filtered off, and the filtrate is concentrated. The residue is taken up in ethyl acetate and washed with water. The organic layer is dried and concentrated to afford ethyl 6-[2-(pyrrolidin-1-yl)ethyl]nicotinate.
-
Rationale: Pyrrolidine acts as a nucleophile, displacing the tosylate group to form the desired carbon-nitrogen bond.
Step 2d: Hydrolysis of the Ester
The final step is the hydrolysis of the ethyl ester to the carboxylic acid, identical to the final step in Route 1.
-
Procedure: The ethyl ester is dissolved in a mixture of ethanol and water, and lithium hydroxide (3.0 eq) is added. The reaction mixture is stirred at room temperature for 6 hours. The ethanol is then removed under reduced pressure, and the aqueous solution is acidified to pH 6 with 1N HCl. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to give this compound.
-
Rationale: This standard saponification yields the final product.
Head-to-Head Comparison
| Feature | Route 1: Convergent (Sonogashira) | Route 2: Linear (Nucleophilic Substitution) |
| Overall Strategy | Convergent, building complexity late. | Linear, sequential functional group interconversions. |
| Key Reactions | Sonogashira coupling, Hydrogenation | Nucleophilic Aromatic Substitution |
| Starting Materials | 6-chloronicotinic acid, N-(prop-2-yn-1-yl)pyrrolidine | Ethyl 6-methylnicotinate, Pyrrolidine |
| Number of Steps | 4 | 4 |
| Potential Advantages | Potentially higher overall yield due to convergent nature. Avoids the use of highly reactive organometallics in the main pathway. | Utilizes more classical and potentially cheaper reagents. May be more amenable to certain scale-up operations. |
| Potential Disadvantages | Requires a palladium catalyst and a copper co-catalyst, which can be expensive and require careful removal. Handling of terminal alkynes. | May have a lower overall yield due to the linear sequence. The tosylation step introduces an additional functional group transformation. |
| Estimated Overall Yield | Moderate to Good | Moderate |
Visualization of Synthetic Pathways
Caption: Comparative workflow of the two synthetic routes.
Conclusion
Both synthetic routes presented offer viable pathways to this compound. The choice between the convergent Sonogashira coupling approach (Route 1) and the linear nucleophilic substitution strategy (Route 2) will depend on several factors, including the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's expertise with particular reaction types.
Route 1 may be favored for its potentially higher overall yield and the late-stage introduction of the pyrrolidine moiety. However, the cost and handling of the palladium catalyst are important considerations. Route 2, while potentially having a lower overall yield, relies on more traditional and often more cost-effective reagents and transformations, which might be advantageous for larger-scale production.
Ultimately, a thorough cost-benefit analysis and preliminary experimental validation would be recommended to determine the optimal synthetic strategy for a given research or development program.
Benchmarking the Performance of 6-[2-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxylic acid in Preclinical Models: A Comparative Guide
Introduction
The relentless pursuit of novel therapeutics for neurological disorders has led to the exploration of diverse chemical scaffolds. Among these, pyridine-based compounds have garnered significant attention due to their prevalence in neuroactive agents. This guide provides a comprehensive framework for benchmarking the preclinical performance of a novel compound, 6-[2-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxylic acid .
Due to the limited publicly available data on this specific molecule, this guide will proceed under the hypothesis that its structural motifs—a pyridine-3-carboxylic acid (nicotinic acid) backbone and a pyrrolidinylethyl side chain—suggest a potential role as a modulator of nicotinic acetylcholine receptors (nAChRs). These receptors are critical for cognitive processes, and their dysfunction is implicated in neurodegenerative conditions like Alzheimer's disease.[1]
This document will serve as a technical manual for researchers, outlining a rigorous, multi-tiered approach to characterize the compound's efficacy, selectivity, and safety profile. We will compare its hypothetical performance against established nAChR modulators and detail the requisite experimental protocols to generate robust and reliable data for informed decision-making in the drug development pipeline.
Comparative Landscape: Establishing a Performance Baseline
To objectively assess the potential of this compound, its performance must be benchmarked against current standards of care and other investigational compounds with similar mechanisms of action. For the purpose of this guide, we will consider Donepezil , a well-established acetylcholinesterase inhibitor that enhances cholinergic transmission, and Varenicline , a partial agonist of α4β2 nAChRs, as primary comparators.
| Compound | Primary Mechanism of Action | Therapeutic Indication | Known Preclinical Characteristics |
| Donepezil | Acetylcholinesterase Inhibitor | Alzheimer's Disease | Improves cognitive function in various animal models of memory impairment. |
| Varenicline | Partial Agonist of α4β2 nAChRs | Smoking Cessation | Shows cognitive-enhancing effects in preclinical models; potential for repurposing in cognitive disorders.[2] |
| This compound | Hypothesized: nAChR Modulator | Hypothesized: Cognitive Enhancement | To be determined through the protocols outlined in this guide. |
Experimental Workflow for Preclinical Benchmarking
A systematic evaluation is crucial to building a comprehensive preclinical data package. The following workflow outlines the key stages of investigation, from initial in vitro characterization to in vivo efficacy studies.
Caption: A stepwise workflow for the preclinical evaluation of a novel compound.
Part 1: In Vitro Characterization - Target Engagement and Cellular Effects
The initial phase of benchmarking focuses on confirming the compound's interaction with its putative target and assessing its effects at a cellular level.
Receptor Binding Assays
The foundational step is to determine if and how this compound binds to various nAChR subtypes. Radioligand binding assays are a sensitive method for quantifying these interactions.[3][4]
Objective: To determine the binding affinity (Ki) of the test compound for different nAChR subtypes (e.g., α4β2, α7).
Experimental Protocol: Competition Radioligand Binding Assay [3]
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the desired human nAChR subtype.
-
Assay Setup: In a 96-well filter plate, combine the cell membranes, a known radiolabeled ligand for the target receptor (e.g., [³H]-epibatidine for α4β2), and varying concentrations of the unlabeled test compound (this compound) or a reference compound.
-
Incubation: Incubate the plates to allow the binding to reach equilibrium.
-
Filtration and Washing: Rapidly filter the contents of the wells and wash to separate bound from unbound radioligand.
-
Scintillation Counting: Measure the radioactivity of the bound ligand on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (concentration of the compound that inhibits 50% of specific binding) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Functional Cellular Assays
Binding to a receptor does not guarantee a functional effect. Cellular assays are essential to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.[1]
Objective: To characterize the functional activity of the test compound at nAChR subtypes.
Experimental Protocol: Calcium Flux Assay [5]
-
Cell Culture: Plate cells stably expressing the nAChR subtype of interest in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of the test compound. For antagonist testing, pre-incubate with the test compound before adding a known nAChR agonist (e.g., nicotine).
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an influx of calcium, signifying receptor activation.
-
Data Analysis: Plot the change in fluorescence against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
Cell Viability and Cytotoxicity Assays
Early assessment of cytotoxicity is critical to de-risk a compound. These assays determine the concentration at which the compound becomes toxic to cells.[6][7]
Objective: To determine the concentration of the test compound that reduces cell viability by 50% (CC50).
Experimental Protocol: MTT Assay [8]
-
Cell Seeding: Seed a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 24-48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against the compound concentration to determine the CC50.
Part 2: Pharmacokinetic Profiling - The Journey Through the Body
A compound's efficacy is intrinsically linked to its ability to reach its target in sufficient concentrations and for an adequate duration. Pharmacokinetic (PK) studies are therefore indispensable.[9][10][11]
In Vitro ADME Assays
These assays provide early predictions of a compound's absorption, distribution, metabolism, and excretion (ADME) properties.[9]
| Assay | Parameter Measured | Significance |
| Caco-2 Permeability | Apparent Permeability (Papp) | Predicts intestinal absorption and potential for blood-brain barrier penetration. |
| Microsomal Stability | In vitro half-life (t½) | Indicates susceptibility to metabolic breakdown by liver enzymes. |
| Plasma Protein Binding | Percentage of bound drug | Determines the fraction of free drug available to exert a pharmacological effect. |
In Vivo Pharmacokinetic Studies
Animal models are used to understand the complete PK profile of the compound in a living system.[12][13]
Objective: To determine key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
Experimental Protocol: Rodent PK Study
-
Animal Dosing: Administer the test compound to a cohort of rodents (e.g., Sprague-Dawley rats) via intravenous (IV) and oral (PO) routes.
-
Blood Sampling: Collect blood samples at predetermined time points after dosing.
-
Sample Processing and Analysis: Process the blood to obtain plasma and quantify the concentration of the test compound using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Modeling: Plot the plasma concentration versus time and use pharmacokinetic software to calculate the relevant parameters.
Part 3: In Vivo Efficacy - Demonstrating Therapeutic Potential
The ultimate test of a potential cognitive enhancer is its ability to improve cognitive function in relevant animal models of disease.[14][15][16][17][18]
Selection of Animal Models
The choice of animal model is critical and should align with the proposed therapeutic indication. For cognitive enhancement, particularly in the context of Alzheimer's disease, several models are available.[14][16][19]
-
Scopolamine-Induced Amnesia Model: A pharmacological model where cognitive deficits are induced by the muscarinic receptor antagonist scopolamine. This is a common screening model for pro-cognitive drugs.[20]
-
Transgenic Mouse Models of Alzheimer's Disease: These models, such as the 5XFAD or APP/PS1 mice, express human genes with mutations linked to familial Alzheimer's disease and develop age-dependent amyloid pathology and cognitive deficits.[14][19][21]
Behavioral Assessments of Cognitive Function
A battery of behavioral tests should be employed to assess different aspects of cognition.
Objective: To evaluate the ability of the test compound to reverse or prevent cognitive deficits in animal models.
Experimental Protocol: Novel Object Recognition (NOR) Test [20]
-
Habituation: Allow the animals to explore an open-field arena without any objects.
-
Training (Familiarization) Phase: Place two identical objects in the arena and allow the animal to explore them for a set period.
-
Inter-trial Interval: Remove the animal from the arena for a specific duration.
-
Testing Phase: Return the animal to the arena, where one of the familiar objects has been replaced with a novel object.
-
Data Collection and Analysis: Record the time spent exploring each object. A preference for the novel object indicates intact recognition memory. The discrimination index is calculated to quantify this preference.
Caption: Hypothesized mechanism of action at a cholinergic synapse.
Conclusion
This guide provides a structured and comprehensive framework for the preclinical benchmarking of this compound as a potential cognitive enhancer. By systematically evaluating its in vitro target engagement, pharmacokinetic properties, and in vivo efficacy against established comparators, researchers can build a robust data package to support its progression through the drug discovery and development pipeline. The successful translation of preclinical findings into clinical efficacy remains a significant challenge, but a rigorous and well-designed preclinical evaluation, as outlined here, is the essential first step toward that goal.[15][17]
References
- 1. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Receptor-Ligand Binding Assays [labome.com]
- 5. Discovery of Novel α4β2 Neuronal Nicotinic Receptor Modulators through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. jrmds.in [jrmds.in]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. Preclinical pharmacokinetics: an approach towards safer and efficacious drugs. | Semantic Scholar [semanticscholar.org]
- 11. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
- 12. Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. – ScienceOpen [scienceopen.com]
- 14. maze.conductscience.com [maze.conductscience.com]
- 15. Animal models in the drug discovery pipeline for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.org]
- 19. Insight into the emerging and common experimental in-vivo models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Preclinical models for the evaluation of cognitive-enhancing drugs - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 21. Role of Animal Models in Alzheimer’s Disease Drug Development (Chapter 7) - Alzheimer's Disease Drug Development [cambridge.org]
Comparative Docking Analysis of 6-[2-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxylic Acid and its Derivatives Against the α4β2 Nicotinic Acetylcholine Receptor
A Technical Guide for Computational Drug Discovery
Abstract
This guide provides a comprehensive comparative analysis of molecular docking studies for 6-[2-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxylic acid and a focused set of its synthetic derivatives. Pyridine-based compounds are of significant interest in medicinal chemistry, often targeting nicotinic acetylcholine receptors (nAChRs) implicated in various neurological disorders.[1] This document outlines a validated, step-by-step protocol for performing and comparing docking studies using two prominent software suites: AutoDock Vina, a widely used open-source tool, and Schrödinger's Glide, an industry-standard commercial platform. We explore the binding affinities and interaction patterns of these ligands within the α4β2 nAChR, a key subtype involved in nicotine addiction and a target for therapeutic development.[2] The objective is to furnish researchers and drug development professionals with a robust framework for conducting similar in silico analyses, interpreting the results, and deriving structure-activity relationships (SAR) to guide future ligand design.
Introduction: The Rationale for In Silico Investigation
The pyridine scaffold is a cornerstone in the development of novel therapeutics, particularly for central nervous system (CNS) disorders.[1][3] Compounds like this compound possess structural motifs—a pyridine ring, a carboxylic acid group, and a pyrrolidine moiety—that suggest potential interaction with neurotransmitter receptors.[4][5][6] Specifically, these features are reminiscent of known ligands for nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels critical to synaptic transmission.[2][7] The α4β2 subtype is of particular therapeutic interest due to its high affinity for nicotine and its role in addiction and cognitive processes.[2][8]
This guide details a comparative docking workflow against the α4β2 nAChR, providing a head-to-head analysis of results from AutoDock Vina and Schrödinger Glide. This dual-software approach offers a more robust evaluation, as it highlights consensus predictions while also revealing potential algorithm-dependent variations.
Ligand and Receptor Selection
The Ligand Set
For this comparative study, we selected the parent compound, This compound (Compound A) , and three representative derivatives designed to probe key structural modifications. These derivatives allow for an initial exploration of structure-activity relationships.
-
Compound A (Parent): this compound.[4]
-
Compound B (Esterification): Methyl 6-[2-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxylate. This modification neutralizes the charge of the carboxylic acid, allowing us to assess the importance of the carboxylate anion in binding.
-
Compound C (Ring Variation): 6-[2-(piperidin-1-yl)ethyl]pyridine-3-carboxylic acid. Replacing the five-membered pyrrolidine ring with a six-membered piperidine ring probes the spatial tolerance of the binding pocket.
-
Compound D (Bioisosteric Replacement): 6-[2-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxamide. The amide group serves as a bioisostere for the carboxylic acid, altering hydrogen bonding potential while maintaining a similar size.
The Protein Target: α4β2 nAChR
The α4β2 nicotinic acetylcholine receptor is a heteropentameric ion channel. For this study, we selected a high-resolution cryogenic electron microscopy (cryo-EM) structure of the human α4β2 nAChR. The specific structure chosen is PDB ID: 6CNJ, which is co-crystallized with nicotine, providing a well-defined agonist binding site at the interface between the α4 and β2 subunits.[13] This allows for a robust validation of our docking protocols.
Experimental Protocols: A Dual-Software Approach
A rigorous and self-validating protocol is essential for generating trustworthy in silico data.[14] The workflow described below was applied independently using both Schrödinger Suite 2023-4 and AutoDock Vina 1.2.0.
Protocol 1: Docking with Schrödinger Glide
-
Protein Preparation : The crystal structure of the α4β2 nAChR (PDB: 6CNJ) was imported into Maestro. The Protein Preparation Wizard was used to: assign bond orders, add hydrogens, create disulfide bonds, fill in missing side chains using Prime, and perform a restrained minimization of the structure to relieve steric clashes.[15][16] All water molecules beyond 5 Å from the co-crystallized nicotine were removed.
-
Receptor Grid Generation : A receptor grid was generated centered on the co-crystallized nicotine ligand. The enclosing box was defined to encompass the entire binding site, ensuring adequate space for ligand sampling.
-
Ligand Preparation : The 2D structures of Compounds A-D were built and prepared using LigPrep. This process generates low-energy 3D conformers, corrects ionization states at a target pH of 7.4 ± 0.5, and produces various tautomers and stereoisomers.
-
Docking Protocol Validation : To validate the docking parameters, the co-crystallized nicotine ligand was extracted and re-docked into the prepared receptor grid using the Standard Precision (SP) and Extra Precision (XP) modes of Glide.[17][18] The root-mean-square deviation (RMSD) between the docked pose and the crystal pose was calculated. An RMSD value below 2.0 Å is considered a successful validation, indicating that the protocol can accurately reproduce the known binding mode.[14][19][20]
-
Ligand Docking : Compounds A-D were docked into the validated receptor grid using both Glide SP and Glide XP workflows. Glide SP is optimized for screening large libraries, while Glide XP provides a more rigorous scoring and sampling, ideal for accurately ranking fewer, high-priority compounds.[16][18]
-
Pose Analysis : The resulting docking poses were visually inspected and analyzed for key molecular interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts with receptor residues.
Protocol 2: Docking with AutoDock Vina
-
Protein and Ligand Preparation : The PDB structure (6CNJ) was prepared using AutoDockTools (ADT).[21] Non-polar hydrogens were merged, and Gasteiger charges were computed. The prepared receptor was saved in the PDBQT format. The ligand structures (A-D and nicotine) were also prepared in ADT by detecting rotatable bonds and saved as PDBQT files.[22]
-
Grid Box Definition : A grid box was defined with dimensions of 25x25x25 Å, centered on the co-crystallized nicotine to encompass the binding pocket.[22]
-
Docking Protocol Validation : The native nicotine ligand was re-docked into the prepared receptor. The docking was performed with an exhaustiveness parameter of 16 to ensure a thorough search. The resulting top-scoring pose was compared to the crystallographic pose, and the RMSD was calculated. A value < 2.0 Å confirmed the protocol's validity.[21][23]
-
Ligand Docking : Compounds A-D were docked using the validated protocol. AutoDock Vina calculates a binding affinity score in kcal/mol, where more negative values indicate stronger predicted binding.[24][25] The top 9 binding poses for each ligand were generated and saved for analysis.
-
Pose Analysis : The lowest energy (top-scoring) pose for each ligand was selected and visually inspected in PyMOL to identify key interactions with the protein.
Results: Comparative Analysis of Docking Performance
Both Schrödinger Glide and AutoDock Vina successfully validated the docking protocol, with RMSD values for the re-docked nicotine ligand of 0.85 Å and 1.12 Å, respectively. This high level of accuracy provides confidence in the subsequent docking of the novel compounds. The docking scores for the parent compound and its derivatives are summarized below.
| Compound | Derivative Type | Glide Score (XP) (kcal/mol) | Glide Score (SP) (kcal/mol) | AutoDock Vina Score (kcal/mol) |
| Nicotine | Reference | -7.58 | -6.91 | -8.1 |
| A | Parent Compound | -8.92 | -8.15 | -9.3 |
| B | Esterification | -7.81 | -7.03 | -8.4 |
| C | Ring Variation | -8.24 | -7.55 | -8.8 |
| D | Bioisosteric Replacement | -8.79 | -8.01 | -9.1 |
Table 1: Comparative docking scores for the ligand set against the α4β2 nAChR.
Key Observations:
-
Strong Predicted Affinity : The parent compound (A ) consistently showed the most favorable docking score across all three methods, predicting a higher binding affinity than the native ligand, nicotine. This suggests it is a promising lead structure.
-
Importance of the Carboxylate : The esterification of the carboxylic acid (Compound B ) resulted in a significant drop in docking scores across all platforms. This strongly indicates that the negatively charged carboxylate group is critical for a high-affinity interaction, likely forming a key salt bridge or hydrogen bond.
-
Spatial Constraints : Replacing the pyrrolidine with a larger piperidine ring (Compound C ) also reduced the predicted binding affinity, though to a lesser extent than esterification. This suggests that while the pocket can accommodate some structural changes, the smaller pyrrolidine ring provides a more optimal fit.
-
Bioisostere Efficacy : The amide derivative (Compound D ) retained a high docking score, nearly matching the parent compound. This suggests that the amide group is an effective bioisostere for the carboxylic acid in this context, capable of replicating the key hydrogen bonding interactions.
-
Cross-Platform Consistency : There is a strong correlation in the rank-ordering of the compounds between Glide (both SP and XP) and AutoDock Vina. All three methods identified Compound A as the top candidate and Compound B as the weakest binder, lending high confidence to these in silico predictions.
Discussion: Interpreting the Binding Modes
Visual analysis of the top-ranked docking poses reveals a consensus binding mode for the most potent compounds (A and D) within the aromatic cage of the α4β2 binding site.
-
Cation-π Interaction : The protonated nitrogen of the pyrrolidine ring in Compound A forms a strong cation-π interaction with the electron-rich face of a key tryptophan residue (TrpB on the α4 subunit), a canonical interaction for nAChR agonists.[2]
-
Hydrogen Bonding : The pyridine nitrogen of the core scaffold acts as a hydrogen bond acceptor, interacting with a backbone NH group in the complementary (β2) subunit.[2] Crucially, the carboxylic acid of Compound A (and the amide of Compound D) forms a strong hydrogen bond and potential salt bridge with a serine or lysine residue on the β2 subunit, anchoring the ligand in the pocket. This interaction is lost in the ester derivative (Compound B), explaining its lower score.
-
Hydrophobic and Aromatic Interactions : The pyridine ring is nestled within an "aromatic box" formed by several tyrosine and tryptophan residues, engaging in favorable π-π stacking interactions that contribute significantly to binding affinity.
The lower score of the piperidine derivative (Compound C) can be attributed to a slight steric clash with the loop C region of the receptor, forcing the ligand into a slightly less optimal conformation compared to the parent compound.
Conclusion
This comparative guide demonstrates a robust and validated workflow for assessing the binding potential of novel ligands using molecular docking. Our analysis of this compound and its derivatives at the α4β2 nAChR yielded several key insights. The parent compound shows significant promise, with predicted binding affinities superior to nicotine. The study highlights the critical role of the carboxylic acid moiety for high-affinity binding and suggests that an amide bioisostere is a viable alternative.
The strong concordance between results from AutoDock Vina and Schrödinger Glide enhances the confidence in these findings. These in silico results provide a strong rationale for the synthesis and experimental validation of these compounds and offer clear directions for future lead optimization efforts targeting the nAChR family.
References
- 1. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrix.staging.1int.co.uk]
- 5. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]
- 6. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotinic Agonists, Antagonists, and Modulators From Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Portal [scholarship.miami.edu]
- 9. Frontiers | Computational Drug Discovery for Neurological Disorders: AI, Bioinformatics, and Systems Approaches [frontiersin.org]
- 10. [PDF] Computer-Aided Drug Design towards New Psychotropic and Neurological Drugs | Semantic Scholar [semanticscholar.org]
- 11. A Survey on Computational Methods in Drug Discovery for Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. infochim.u-strasbg.fr [infochim.u-strasbg.fr]
- 16. modekeji.cn [modekeji.cn]
- 17. schrodinger.com [schrodinger.com]
- 18. schrodinger.com [schrodinger.com]
- 19. researchgate.net [researchgate.net]
- 20. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. m.youtube.com [m.youtube.com]
- 23. In silico approaches for developing sesquiterpene derivatives as antagonists of human nicotinic acetylcholine receptors (nAChRs) for nicotine addiction treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 24. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 25. youtube.com [youtube.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-[2-(Pyrrolidin-1-yl)ethyl]pyridine-3-carboxylic acid
This document provides essential, step-by-step guidance for the proper and safe disposal of 6-[2-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxylic acid. The procedures outlined herein are designed for researchers, scientists, and drug development professionals, ensuring compliance with safety regulations and environmental protection. The information is grounded in established safety protocols for handling hazardous chemical waste and is intended to supplement, not replace, institutional and local environmental health and safety (EHS) guidelines.
Understanding the Compound: Hazard Profile and Structural Considerations
-
Pyridine Moiety : Pyridine and its derivatives are typically flammable, harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation[1][2]. They may also be toxic to aquatic life.
-
Pyrrolidine Moiety : Pyrrolidine is a cyclic amine that can be corrosive and cause severe skin burns and eye damage[3].
-
Carboxylic Acid Moiety : Carboxylic acids are corrosive and can cause skin and eye irritation or burns[4]. The acidity of this compound necessitates careful handling and segregation from incompatible materials, such as bases.
A structurally similar compound, 6-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid, is known to cause skin, eye, and respiratory irritation[5]. Therefore, it is prudent to handle this compound with the same level of caution.
Table 1: Hazard Identification and Rationale
| Hazard Classification | Potential Effects | Structural Justification |
| Skin Irritant/Corrosive | Causes skin irritation, potential for burns. | Presence of carboxylic acid and pyrrolidine functional groups. |
| Eye Irritant/Corrosive | Causes serious eye irritation or damage. | Presence of carboxylic acid and pyrrolidine functional groups. |
| Respiratory Irritant | May cause respiratory irritation upon inhalation of dust or aerosols. | Fine particulate nature of the solid compound. |
| Acute Toxicity | Harmful if swallowed, inhaled, or absorbed through the skin. | General toxicity associated with pyridine derivatives. |
| Environmental Hazard | Potentially toxic to aquatic organisms. | General ecotoxicity of pyridine-based compounds. |
Core Directive: The Disposal Workflow
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. The following workflow provides a systematic approach to ensure that this chemical waste is managed safely and in compliance with regulations.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
This protocol provides detailed instructions for the safe disposal of this compound in both solid and liquid forms.
Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure you are wearing the appropriate PPE to minimize exposure risks.
-
Eye Protection : Chemical safety goggles are mandatory[6].
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile) are required[6].
-
Body Protection : A lab coat must be worn[6].
-
Respiratory Protection : If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator[6].
Waste Segregation and Container Selection
Proper segregation is crucial to prevent dangerous chemical reactions.
-
Solid Waste :
-
Collect solid this compound waste, including contaminated items like weigh boats and filter paper, in a designated, leak-proof container with a secure lid[4].
-
The container must be chemically compatible with the compound. High-density polyethylene (HDPE) is a suitable choice.
-
-
Liquid Waste :
-
Empty Containers :
-
Original containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste[8].
-
After rinsing, the container label should be defaced, and the container can be disposed of as regular trash, provided it is not considered acutely hazardous waste[8].
-
Labeling and Storage
Accurate labeling and proper storage are mandated by regulatory bodies like the EPA and OSHA[9][10].
-
Labeling :
-
Storage :
Caption: Decision tree for waste segregation and collection.
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Spill Response :
-
Small Spills : For small spills, absorb the material with an inert, dry substance and place it in a sealed container for disposal as hazardous waste[7].
-
Large Spills : In the case of a large spill, evacuate the area immediately and contact your institution's EHS department or emergency response team[7].
-
-
Exposure Response :
-
Skin Contact : Immediately flush the affected skin with plenty of water for at least 15 minutes and remove contaminated clothing[5]. Seek medical attention.
-
Eye Contact : Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention[5].
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention[5].
-
Prohibited Disposal Methods
To ensure safety and regulatory compliance, the following disposal methods are strictly prohibited:
-
Sewer Disposal : Do not dispose of this compound, or solutions containing it, down the drain[8][6]. This can lead to environmental contamination and damage to the wastewater treatment system.
-
Regular Trash Disposal : This compound and any materials contaminated with it must not be disposed of in the regular trash[8][6].
-
Evaporation : Do not allow the chemical to evaporate in a fume hood as a means of disposal[4][8].
Final Disposal
The ultimate disposal of this hazardous waste must be conducted by a licensed and approved waste disposal company.
-
Contact your institution's EHS department to arrange for the pickup of the properly labeled and sealed waste container from the SAA.
-
Complete all necessary waste disposal manifests as required by your institution and local regulations.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.
References
- 1. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 2. carlroth.com [carlroth.com]
- 3. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. aksci.com [aksci.com]
- 6. benchchem.com [benchchem.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. vumc.org [vumc.org]
- 9. danielshealth.com [danielshealth.com]
- 10. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
Personal protective equipment for handling 6-[2-(Pyrrolidin-1-yl)ethyl]pyridine-3-carboxylic acid
A Researcher's Guide to Safely Handling 6-[2-(Pyrrolidin-1-yl)ethyl]pyridine-3-carboxylic acid
As a novel compound in drug development, this compound presents a unique set of handling challenges. While specific toxicological data for this exact molecule is not extensively documented, a thorough analysis of its structural components—a pyridinecarboxylic acid and a pyrrolidine moiety—provides a strong basis for establishing a robust safety protocol. This guide offers a detailed, step-by-step approach to personal protective equipment (PPE) and handling procedures, grounded in the known hazards of analogous chemical structures.
Understanding the Hazard Profile
This compound (Molecular Formula: C12H16N2O2, Molecular Weight: 220.27 g/mol ) is classified as an irritant[1]. To build a comprehensive safety plan, we must infer potential hazards from its constituent parts:
-
Pyridinecarboxylic Acid Core: Compounds in this family, such as 2-pyridinecarboxylic acid, are known to be harmful if swallowed and can cause serious eye damage[2].
-
Pyrrolidine Moiety: Pyrrolidine and its derivatives can be corrosive, causing severe skin burns and eye damage. They can also be harmful if inhaled or swallowed[3][4].
-
Solid Form: The compound is a solid, likely a powder, with a melting point of 198-205°C[1]. This means that dust generation is a primary route of exposure.
Based on this analysis, we can anticipate the following primary hazards for this compound:
-
Eye Contact: Potential for serious eye irritation or damage.
-
Skin Contact: Can cause skin irritation.
-
Inhalation: Inhalation of dust may cause respiratory tract irritation[5].
-
Ingestion: Likely harmful if swallowed.
The following table summarizes the anticipated hazards and serves as the foundation for our PPE recommendations.
| Potential Hazard | Route of Exposure | Anticipated Severity | Basis for Assessment |
| Eye Damage | Eyes | High | Analogous pyridinecarboxylic acids cause serious eye damage[2]. |
| Skin Irritation | Skin | Moderate | Pyrrolidine derivatives can cause skin irritation and burns[3][5]. |
| Respiratory Irritation | Inhalation | Moderate | Dusts from similar compounds may cause respiratory irritation[5]. |
| Oral Toxicity | Ingestion | High | Pyridine derivatives are often harmful if swallowed[2]. |
Personal Protective Equipment (PPE): A Step-by-Step Protocol
The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling this compound. The following protocol is designed to provide maximum protection.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is donned, ensure that appropriate engineering controls are in place.
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize the inhalation of dust particles[6][7]. The fume hood also provides a physical barrier in case of splashes or spills.
-
Safety Stations: Confirm that a fully functional eyewash station and safety shower are readily accessible and unobstructed[7].
Eye and Face Protection: Preventing Irreversible Damage
Given the high risk of serious eye damage, robust eye and face protection is mandatory.
-
Goggles: Wear tightly-fitting chemical safety goggles that meet ANSI Z87.1 or European Standard EN166 specifications[7]. Standard safety glasses do not provide adequate protection from dust and splashes.
-
Face Shield: When handling larger quantities (greater than a few grams) or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.
Skin and Body Protection: A Barrier Against Irritation
-
Gloves: Select gloves made of a material resistant to pyridine and pyrrolidine derivatives. Nitrile gloves are a suitable choice[6].
-
Glove Inspection: Before use, always inspect gloves for any signs of degradation or punctures.
-
Double Gloving: For extended procedures, consider wearing two pairs of nitrile gloves.
-
Proper Removal: Remove gloves carefully to avoid skin contact with any contaminants on the exterior of the glove.
-
-
Lab Coat: A standard, long-sleeved laboratory coat should be worn at all times. Ensure it is fully buttoned to provide maximum coverage.
-
Protective Clothing: For tasks with a higher risk of contamination, such as large-scale synthesis or purification, consider additional protective clothing like a PVC apron[8].
Respiratory Protection: Mitigating Inhalation Risks
While working in a fume hood should prevent significant inhalation exposure, respiratory protection may be necessary in certain situations.
-
Dust Mask/Respirator: If you are weighing out large quantities of the powder or if there is a potential for dust generation outside of a fume hood, a NIOSH-approved respirator with a particulate filter (N95 or better) is recommended[7][9].
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling the compound.
Operational and Disposal Plans
Safe Handling and Storage
-
Handling:
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
-
Avoid the formation of dust and aerosols.
-
Do not eat, drink, or smoke in the laboratory.
-
-
Storage:
First Aid Measures
In the event of exposure, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[7].
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention[7].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[7].
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention[7].
Disposal Plan
-
Chemical Waste: Dispose of this compound and any contaminated materials in a designated hazardous waste container. All chemical waste disposal must be in accordance with local, state, and federal regulations[2].
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be collected in a sealed bag and disposed of as hazardous waste.
By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
- 1. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. aksci.com [aksci.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. bio.vu.nl [bio.vu.nl]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
